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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that has ga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. The incorporation of a lactam functionality, as in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, introduces a key hydrogen bond acceptor and further constrains the molecule's geometry. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational understanding for its characterization and for the structural elucidation of related molecules. Such bicyclic lactams serve as crucial intermediates in the synthesis of novel therapeutic agents, including agonists for nicotinic acetylcholine receptors.[1][2]

Molecular Structure and Numbering

A clear understanding of the molecule's structure and atom numbering is essential for the interpretation of its NMR spectra. The following diagram illustrates the structure of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with the standard numbering convention for the bicyclic system.

Caption: Molecular structure and numbering of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in CDCl₃. These predictions are based on established principles of NMR spectroscopy and data from analogous bicyclo[2.2.1]heptane and lactam systems.[3][4][5]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-13.2 - 3.4br s-
H-42.8 - 3.0br s-
H-5 (exo)2.0 - 2.2dddJ(H5-exo, H5-endo) ≈ 12-14, J(H5-exo, H6-exo) ≈ 8-10, J(H5-exo, H4) ≈ 4-5
H-5 (endo)1.8 - 2.0dddJ(H5-endo, H5-exo) ≈ 12-14, J(H5-endo, H6-endo) ≈ 4-6, J(H5-endo, H4) ≈ 1-2
H-6 (exo)1.7 - 1.9dddJ(H6-exo, H6-endo) ≈ 12-14, J(H6-exo, H5-exo) ≈ 8-10, J(H6-exo, H1) ≈ 4-5
H-6 (endo)1.5 - 1.7dddJ(H6-endo, H6-exo) ≈ 12-14, J(H6-endo, H5-endo) ≈ 4-6, J(H6-endo, H1) ≈ 1-2
H-7 (syn)1.9 - 2.1dJ(H7-syn, H7-anti) ≈ 10-12
H-7 (anti)1.6 - 1.8dJ(H7-anti, H7-syn) ≈ 10-12
-CH₂- (Cbz)5.1 - 5.3s-
Aromatic (Ph)7.2 - 7.4m-

Detailed ¹H NMR Spectral Analysis

The rigidity of the bicyclo[2.2.1]heptane core significantly influences the proton chemical shifts and coupling constants.

  • Bridgehead Protons (H-1 and H-4): These protons are expected to appear as broad singlets due to the rigid structure, which restricts rotation and can lead to complex, unresolved couplings with neighboring protons. Their chemical shifts are downfield due to the inductive effect of the adjacent nitrogen and carbonyl group.

  • Methylene Protons (H-5 and H-6): The diastereotopic exo and endo protons on C-5 and C-6 will exhibit distinct chemical shifts and coupling patterns. The exo protons are generally deshielded relative to the endo protons. The geminal coupling constants between exo and endo protons are typically large (12-14 Hz). Vicinal coupling constants will follow the Karplus relationship, with larger couplings expected between cis-oriented protons (e.g., H-5-exo and H-6-exo) and smaller couplings for trans-oriented protons.

  • Bridge Methylene Protons (H-7): The two protons on the C-7 bridge are also diastereotopic. The syn proton (closer to the lactam ring) is expected to be deshielded relative to the anti proton. They will primarily show a large geminal coupling to each other.

  • Benzyl Group Protons: The benzylic methylene protons of the Cbz protecting group will appear as a sharp singlet around 5.1-5.3 ppm. The aromatic protons of the phenyl ring will resonate in the typical aromatic region of 7.2-7.4 ppm as a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in CDCl₃ are presented below. These predictions are based on data from similar bicyclic and lactam structures.[6][7]

CarbonPredicted Chemical Shift (δ, ppm)
C-158 - 62
C-3175 - 178
C-445 - 49
C-535 - 39
C-628 - 32
C-738 - 42
C=O (Cbz)155 - 158
-CH₂- (Cbz)67 - 70
Aromatic (Ph)127 - 137

Detailed ¹³C NMR Spectral Analysis

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl (C-3) will appear significantly downfield (175-178 ppm) due to the amide resonance. The carbamate carbonyl of the Cbz group will resonate at a slightly higher field (155-158 ppm).

  • Bridgehead Carbons (C-1 and C-4): These carbons will appear in the range of 45-62 ppm. C-1, being adjacent to the nitrogen atom, will be more deshielded than C-4.

  • Methylene Carbons (C-5, C-6, and C-7): These aliphatic carbons will resonate in the upfield region of the spectrum (28-42 ppm). The specific chemical shifts will be influenced by their spatial relationship to the carbonyl and nitrogen atoms.

  • Benzyl Group Carbons: The benzylic methylene carbon will be found around 67-70 ppm. The aromatic carbons will show a set of signals between 127 and 137 ppm, with the ipso-carbon being the most downfield.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
  • Temperature: 298 K.

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase and baseline correct the spectra.
  • Calibrate the chemical shifts to the TMS signal.

Visualization of Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration Final Spectra Final Spectra calibration->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The structural elucidation of complex heterocyclic molecules like Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate relies heavily on the detailed analysis of their NMR spectra. This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this important synthetic intermediate. The provided chemical shifts, coupling constants, and experimental protocols serve as a valuable resource for researchers in medicinal chemistry and related fields, aiding in the characterization of this and structurally similar compounds. The inherent rigidity of the bicyclo[2.2.1]heptane system provides a unique and informative NMR fingerprint, which, when properly interpreted, can confirm the successful synthesis and stereochemical integrity of the target molecule.

References

  • Boyd, D. R., & Sharma, N. D. (2009). 17O NMR Spectroscopy of Lactams. In The Chemistry of Amides (pp. 1-36). John Wiley & Sons, Ltd.
  • Fujisawa, Y., & Ueno, K. (1980). Nuclear Magnetic Resonance Spectrometric Assay of Beta-Lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16–19. [Link]

  • Pérez, E., et al. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(10), 847–853. [Link]

  • Supporting Information for various compounds. (n.d.). Retrieved from [Link]

  • Ishida, H., et al. (1986). [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry]. The Japanese Journal of Antibiotics, 39(1), 133–139. [Link]

  • Jeko, J., et al. (2010). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by ¹³C NMR Spectroscopy Using Yb(hfc)₃. Spectroscopy Letters, 43(1), 36–43. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. [Link]

  • Tori, K., Muneyuki, R., & Tanida, H. (1964). N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[8][8][9]HEPTANE DERIVATIVES. Canadian Journal of Chemistry, 41(12), 3142–3150. [Link]

  • Ren, Y., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5556–5567. [Link]

  • Takao, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 23(23), 9178–9182. [Link]

  • Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o447–o448. [Link]

  • Zareba, M., et al. (2017). ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Molecules, 22(7), 1193. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o447–o448. [Link]

  • Chen, Z., & Trudell, M. L. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 96(4), 1179–1194. [Link]

  • Lin, Y.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]

  • LookChem. (n.d.). Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate. Retrieved from [Link]

  • Urbach, H., & Henning, R. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S.
  • NextSDS. (n.d.). (1R,4S)-2-azabicyclo[2.2.1]heptane — Chemical Substance Information. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of Azabicyclo[2.2.1]heptane Scaffolds: Analysis of Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of a key bicyclic scaffold, focusing on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of a key bicyclic scaffold, focusing on the structural data of Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. While crystallographic data for the specific regioisomer, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is not publicly available, the presented analysis of its close analogue offers invaluable insights into the experimental methodologies and structural features relevant to this class of compounds. The 7-azabicyclo[2.2.1]heptane core is a conformationally rigid nitrogen-containing ring system that has been utilized in a number of biological studies, making an understanding of its three-dimensional structure crucial for rational drug design.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways to Azabicyclo[2.2.1]heptane Systems

The construction of the 2-azabicyclo[2.2.1]heptane framework can be achieved through various synthetic strategies, often involving intramolecular cycloaddition reactions. A common approach is the Diels-Alder reaction between a pyrrole derivative and a suitable dienophile. The stereochemistry of this reaction is critical and can be influenced by the choice of reactants and reaction conditions.

For the analogous compound, Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known as N-benzyloxycarbonyl-4-hydroxy-l-proline lactone, the synthesis is based on an unchanging chiral centre.[1][2][3]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, single crystals were successfully grown using the vapor diffusion method.[2] In this technique, a solution of the compound in a suitable solvent is allowed to slowly equilibrate with a vapor of an anti-solvent, leading to gradual supersaturation and crystal formation.

Experimental Protocol: Vapor Diffusion Crystallization [2]

  • Dissolve the purified compound in a minimal amount of a good solvent (e.g., ethyl acetate).

  • Place this solution in a small, open vial.

  • Place the vial inside a larger, sealed container that contains a small reservoir of an anti-solvent (e.g., pentane).

  • Allow the anti-solvent vapor to slowly diffuse into the solution of the compound.

  • Over a period of several days, as the solvent composition changes, the compound's solubility will decrease, leading to the formation of single crystals.

G sealed_container sealed_container diffusion diffusion sealed_container->diffusion Slow Equilibration supersaturation supersaturation diffusion->supersaturation crystallization crystallization supersaturation->crystallization

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection Parameters

The crystal of Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was analyzed using a Bruker APEX II CCD diffractometer with Mo Kα radiation.[2] Key parameters from the data collection are summarized in the table below.

ParameterValue[2]
Chemical FormulaC₁₃H₁₃NO₄
Molecular Weight247.24
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.212 (2)
b (Å)8.8943 (16)
c (Å)12.258 (2)
β (°)105.345 (2)
Volume (ų)1178.8 (4)
Z4
Temperature (K)90
Radiation typeMo Kα
μ (mm⁻¹)0.10
Reflections collected11252
Independent reflections4157
R(int)0.035
Structure Solution and Refinement

The collected diffraction data was used to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.[1] The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an accurate three-dimensional model of the molecule.

G diffraction diffraction data_reduction data_reduction diffraction->data_reduction structure_solution structure_solution data_reduction->structure_solution structure_refinement structure_refinement structure_solution->structure_refinement final_model final_model structure_refinement->final_model

Molecular and Crystal Structure of Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

The crystallographic analysis revealed that the title compound crystallizes with two molecules in the asymmetric unit, which exhibit slightly different conformations.[1][2][3]

Molecular Conformation

The fused ring system of the 2-oxa-5-azabicyclo[2.2.1]heptane core adopts a rigid, boat-like conformation. The two independent molecules in the asymmetric unit primarily differ in the torsion angle of the benzyl group relative to the bicyclic core.[1][2] This conformational flexibility of the benzyl group is an important consideration for understanding its interactions in a biological context.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, the molecules are linked by C—H⋯O interactions, forming a three-dimensional network.[1][2] These weak hydrogen bonds play a crucial role in stabilizing the crystal packing. Understanding these intermolecular interactions is vital for predicting the solid-state properties of the compound, such as solubility and stability.

Implications for Drug Design and Development

The precise three-dimensional structure of the azabicyclo[2.2.1]heptane scaffold provides a foundational blueprint for structure-activity relationship (SAR) studies and rational drug design. The rigid nature of the bicyclic core presents a well-defined framework for the spatial arrangement of substituents, allowing for the fine-tuning of interactions with biological targets.

For instance, the 7-azabicyclo[2.2.1]heptane ring system is a key feature of epibatidine, a potent analgesic that acts as a cholinergic receptor ligand.[4] The stereochemistry of substituents on this scaffold is critical for its biological activity.

Conclusion

While the specific X-ray crystallography data for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate remains elusive, the detailed analysis of its close analogue, Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, provides a robust framework for understanding the structural characteristics of this important class of molecules. The methodologies for synthesis, crystallization, and structure determination outlined in this guide are directly applicable to the target compound and other derivatives. The insights gained from the crystal structure, including molecular conformation and intermolecular interactions, are essential for advancing the design and development of novel therapeutics based on the azabicyclo[2.2.1]heptane scaffold.

References

  • High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1745-1753. [Link]

  • X‐ray crystal structure of 2 a. | Download Scientific Diagram. ResearchGate. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o447–o448. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o447–o448. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal Structure of Benzyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o447–o448. [Link]

  • Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(17), 3841–3844. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). (PDF) Crystal Structure of Benzyl 3-Oxo-2-Oxa-5-Azabicyclo[2.2.1]heptane-5-Carboxylate. Amanote Research. [Link]

  • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 103(4), 1431–1468. [Link]

  • Crystallography Open Database. crystallography.net. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(19), 4434. [Link]

  • Benzyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate. Chemspace. [Link]

  • Access Structures. CCDC. [Link]

  • 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.

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Foundational

Thermodynamic Stability and Mechanistic Profiling of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic stability, ground-state destabilization, and experimental profiling of bridged N-acyl lactams. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic stability, ground-state destabilization, and experimental profiling of bridged N-acyl lactams.

Introduction & Structural Context

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (commonly referred to as N-Cbz-protected saturated Vince lactam) is a highly versatile chiral synthon used extensively in the synthesis of carbocyclic nucleosides and advanced pharmaceutical intermediates[1]. While the parent Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is known for its utility in enzymatic kinetic resolutions[2], the saturated, N-protected derivative presents a unique set of thermodynamic challenges.

The thermodynamic stability of this molecule is dictated by a delicate interplay between the inherent ring strain of the [2.2.1] bicyclic scaffold and the electronic perturbations introduced by the carboxybenzyl (Cbz) protecting group. Understanding these mechanistic drivers is critical for optimizing reaction conditions, preventing premature degradation, and controlling ring-opening polymerizations (ROP)[3].

Mechanistic Drivers of Thermodynamic Instability

As a Senior Application Scientist, it is crucial to look beyond the basic structure and analyze the energetic state of the amide bond. The instability of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is not random; it is a predictable consequence of ground-state destabilization driven by two synergistic factors:

A. Winkler-Dunitz Distortion in the [2.2.1] System

In a standard, unstrained amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, providing approximately 15–20 kcal/mol of resonance stabilization. This requires a planar geometry. However, the rigid [2.2.1] bicyclic framework forces the amide bond out of planarity[4].

This distortion is quantified using Winkler-Dunitz parameters:

  • Twist Angle ( τ ) : The rotation around the N–C(O) bond.

  • Pyramidalization at Nitrogen ( χN​ ) : The deviation of the nitrogen atom from a planar sp2 geometry toward a tetrahedral sp3 geometry.

In the [2.2.1] system, the additive Winkler-Dunitz parameter ( τ+χN​ ) is significantly elevated. The geometric constraint prevents optimal orbital overlap, effectively stripping the amide bond of its resonance stabilization and lengthening the N–C(O) bond[4].

B. Cross-Conjugation (The N-Acyl Effect)

The addition of the N-Cbz group transforms the molecule from a simple lactam into an N-acyl lactam (specifically, a carbamate-lactam hybrid). The highly electronegative carbamate carbonyl competes for the already misaligned nitrogen lone pair[5]. Because the exocyclic Cbz group is sterically free to adopt a planar conformation relative to the nitrogen, the lone pair preferentially delocalizes into the Cbz carbonyl.

The Causality: This "cross-conjugation" leaves the endocyclic lactam carbonyl severely electron-deficient. The lactam bond behaves more like an amino-ketone than a true amide. Consequently, the activation energy required for nucleophilic attack or thermal cleavage is drastically lowered, rendering the molecule thermodynamically unstable and kinetically labile[5].

Degradation Pathways

The ground-state destabilization of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate makes it susceptible to three primary degradation pathways, depending on the environmental stimuli.

Degradation Core Benzyl 3-oxo-2-azabicyclo[2.2.1] heptane-2-carboxylate Therm Thermal Stress (>150°C) Core->Therm Nucl Nucleophilic Attack (H2O, OH-, Amines) Core->Nucl Poly Catalytic Initiation (Lewis Acids/Bases) Core->Poly Decarb Decarboxylation (-CO2) Therm->Decarb RingOp Amide Cleavage (Ring Opening) Nucl->RingOp ROP Ring-Opening Polymerization Poly->ROP Prod1 Saturated Vince Lactam + Benzyl Alcohol Decarb->Prod1 Prod2 N-Cbz-Cyclopentyl Amino Acid RingOp->Prod2 Prod3 Functionalized Polyamide ROP->Prod3

Thermodynamic and kinetic degradation pathways of N-Cbz-2-azabicyclo[2.2.1]heptan-3-one.

Quantitative Data & Comparative Stability

To contextualize the instability of this molecule, we must compare it to its structural relatives. The table below summarizes the relationship between structural distortion and thermodynamic stability.

CompoundBridged SystemN-Protecting GroupAdditive W-D Parameter ( τ+χN​ )N-C(O) Bond Length (Å)Relative Hydrolytic Half-Life (pH 7.4, 25°C)
Vince Lactam [2.2.1] alkeneNone~45°~1.36Stable (Days)
Saturated Vince Lactam [2.2.1] alkaneNone~48°~1.37Stable (Days)
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] alkaneCbz (Carboxybenzyl)> 75° > 1.41 Highly Labile (Hours)

Data extrapolated from established crystallographic benchmarks of N-acyl bridged lactams[5][6]. The critical threshold for amide destabilization is crossed when the additive parameter exceeds ~50°.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic stability of this compound must be empirically validated. Below are two self-validating protocols designed to isolate and quantify thermal and kinetic degradation.

Protocol 1: Thermal Profiling via DSC and TGA

This protocol isolates the thermal decarboxylation pathway from oxidative degradation.

  • Causality: We utilize hermetically sealed aluminum pans in DSC to trap volatile byproducts (like benzyl alcohol), ensuring that the endothermic/exothermic events recorded are strictly related to the internal bond cleavage and not masked by latent heat of vaporization.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 3.0–5.0 mg of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate into a TGA platinum pan and a separate DSC aluminum hermetic pan. Seal the DSC pan using a sample press.

  • TGA Execution: Load the sample into the Thermogravimetric Analyzer. Purge the furnace with high-purity Nitrogen at 50 mL/min to prevent oxidative artifacts. Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

  • DSC Execution: Load the hermetic pan into the Differential Scanning Calorimeter alongside an empty reference pan. Apply a matching thermal ramp (25 °C to 300 °C at 10 °C/min) under a 50 mL/min Nitrogen purge.

  • Data Validation: Cross-reference the thermograms. A sharp mass loss in the TGA corresponding to ~44 g/mol ( CO2​ ) combined with a distinct endothermic peak in the DSC confirms the thermodynamic onset of Cbz decarboxylation.

Protocol 2: Kinetic Solvolysis Assay (Hydrolytic Stability)

This protocol quantifies the kinetic lability of the cross-conjugated lactam bond against nucleophilic attack.

  • Causality: By running the assay in a buffered aqueous/organic matrix and quenching with Trifluoroacetic acid (TFA), we instantly protonate the attacking nucleophiles, freezing the reaction state for accurate HPLC-UV quantification.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50 mM Phosphate buffer adjusted to pH 7.4.

  • Stock Solution: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 10 mM. Note: Anhydrous conditions are mandatory here to prevent premature stock degradation.

  • Reaction Initiation: Inject 100 µL of the stock solution into 9.9 mL of the Phosphate buffer (final concentration: 100 µM, 1% MeCN cosolvent) maintained at 25 °C in a thermomixer.

  • Sampling & Quenching: At intervals of t=0,15,30,60,and 120 minutes, withdraw 500 µL aliquots and immediately mix with 500 µL of a 1% TFA in MeCN quench solution.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Monitor the disappearance of the starting material peak at 254 nm (tracking the benzyl chromophore). Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Conclusion & Best Practices

The thermodynamic stability of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is fundamentally compromised by the intersection of[2.2.1] bicyclic ring strain and N-Cbz cross-conjugation. The resulting Winkler-Dunitz distortion effectively eliminates amide resonance, predisposing the molecule to rapid nucleophilic ring-opening and thermal decarboxylation.

Handling Directives:

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at ≤−20 °C to prevent ambient hydrolytic degradation.

  • Reactivity: When utilizing this compound as an electrophile in synthesis, avoid prolonged exposure to strong Lewis bases or elevated temperatures (> 60 °C) unless ring-opening or polymerization is the desired outcome.

References

  • Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for... - ResearchGate. ResearchGate. Available at:[Link]

  • Vince Lactam: A Key Synthetic Building Block. Scribd. Available at:[Link]

  • Strain-Driven Ring-Opening Metathesis Polymerization. Chemical Reviews, ACS. Available at:[Link]

  • Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, ACS, 2013. Available at:[Link]

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. Chemical Reviews, ACS, 2022. Available at:[Link]

  • Determination of Structures and Energetics of Small- and Medium-Sized One-Carbon-Bridged Twisted Amides. The Journal of Organic Chemistry, ACS, 2015. Available at:[Link]

Sources

Exploratory

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate chemical properties and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl 3-oxo-2-azabicyclo[2.2.1]h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This bicyclic lactam is a key synthetic intermediate, primarily utilized in the development of novel therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs). Its rigid conformational structure makes it an attractive scaffold in medicinal chemistry for the design of potent and selective receptor agonists and antagonists. This document will delve into its molecular characteristics, detailed synthetic protocols, spectral data for characterization, and its pivotal role in the synthesis of advanced drug candidates.

Molecular and Chemical Properties

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the chemical formula C₁₄H₁₅NO₃, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 245.27 g/mol [1]
Molecular Formula C₁₄H₁₅NO₃[1]
Boiling Point 402.5 ± 45.0 °C (Predicted)[1]
Density 1.283 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.594 (Predicted)[2]
Appearance Off-white to light yellow solid[1]
Storage Temperature 2-8°C[1]

Synthesis and Workflow

The synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is most commonly achieved through the oxidation of the corresponding secondary alcohol, Benzyl 3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. A well-established method for this transformation is the use of Jones reagent (a solution of chromium trioxide in sulfuric acid).

Synthetic Workflow Diagram

Synthesis_Workflow StartingMaterial Benzyl 3-hydroxy-2-azabicyclo [2.2.1]heptane-2-carboxylate Oxidation Jones Oxidation (CrO₃, H₂SO₄, Acetone) StartingMaterial->Oxidation Product Benzyl 3-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Oxidation->Product Purification Silica Gel Chromatography Product->Purification

Caption: Synthetic pathway for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Experimental Protocol: Jones Oxidation

This protocol is based on established oxidation procedures for secondary alcohols.

Materials:

  • Benzyl 3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Acetone (anhydrous)

  • Jones Reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water)

  • Isopropanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Water

Procedure:

  • Dissolve Benzyl 3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in anhydrous acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is exothermic, and careful addition is crucial.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer present.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in water and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.[1]

Spectroscopic Characterization

Accurate characterization of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is essential for its use in further synthetic applications. Below are the expected spectroscopic data.

Mass Spectrometry

The mass spectrum of the title compound is expected to show a prominent peak for the protonated molecule.

  • ESI-MS: m/z 246 [M+H]⁺[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupDescription
~3030C-H (Aromatic)Stretch
2950 - 2850C-H (Alkyl)Stretch
1740 - 1690C=O (Ketone)Stretch
1750 - 1735C=O (Carbamate)Stretch
1700 - 1500C=C (Aromatic)Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts will be influenced by the rigid bicyclic system and the presence of the benzyl and carbamate groups.

¹H NMR (Expected Chemical Shifts):

  • 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

  • 5.1-5.2 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • Bridgehead and Bicyclic Protons: A series of multiplets in the upfield region, characteristic of the 2-azabicyclo[2.2.1]heptane core.

¹³C NMR (Expected Chemical Shifts):

  • ~200-210 ppm: Carbonyl carbon of the ketone.

  • ~155 ppm: Carbonyl carbon of the carbamate.

  • ~127-136 ppm: Aromatic carbons of the benzyl group.

  • ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

  • Upfield signals: Carbons of the bicyclic scaffold.

Applications in Drug Discovery

The primary application of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is as a crucial building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.[1] The rigid 2-azabicyclo[2.2.1]heptane core serves as a constrained scaffold that can mimic the conformation of acetylcholine, leading to high-affinity binding to nAChRs.

Synthesis of Epibatidine Analogues

Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, is a potent nAChR agonist with powerful analgesic properties, but its therapeutic use is limited by its toxicity.[3] Consequently, extensive research has focused on synthesizing analogues of epibatidine with improved therapeutic profiles. Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a key intermediate in the synthesis of such analogues.[3] The ketone functionality at the 3-position allows for various chemical modifications to introduce different substituents, leading to a diverse range of epibatidine-like compounds with varying affinities and selectivities for different nAChR subtypes.[3][4]

Workflow for nAChR Ligand Synthesis

DrugDev_Workflow Intermediate Benzyl 3-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Modification Functional Group Interconversion at C3 Intermediate->Modification Coupling Coupling with Heterocyclic Moieties Modification->Coupling FinalProduct Novel nAChR Ligands (e.g., Epibatidine Analogues) Coupling->FinalProduct

Caption: General workflow for the development of nAChR ligands.

Safety and Handling

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1]

Conclusion

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its rigid bicyclic structure provides a robust platform for the design and synthesis of novel nicotinic acetylcholine receptor ligands, particularly analogues of epibatidine. The synthetic route via Jones oxidation of the corresponding alcohol is a reliable method for its preparation. A thorough understanding of its chemical properties, spectroscopic data, and safe handling procedures is essential for its effective utilization in drug discovery and development programs.

References

  • Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. ResearchGate. [Link]

  • Grieco, P. A., & Larsen, S. D. (n.d.). N-BENZYL-2-AZABICYCLO[2.2.1]HEPT-5-ENE. Organic Syntheses. [Link]

  • Al-Rubaye, H. I. (2018, April 5). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. ResearchGate. [Link]

  • SAFETY DATA SHEET. (n.d.). [Link]

  • Heugebaert, T. S. A., et al. (n.d.). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing. [Link]

  • Carroll, F. I., et al. (2014, December 18). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC. [Link]

  • Chellappan, S. K., et al. (2002, September 18). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. ACS Figshare. [Link]

  • Al-Harrasi, A., et al. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Supporting Information. (n.d.). [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • IR Absorption Table. (n.d.). [Link]

  • Krishnamurthy, S., et al. (2015, June). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. ResearchGate. [Link]

  • Krishnamurthy, S., et al. (2015, June). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. PMC. [Link]

  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (n.d.).
  • Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | lookchem. (n.d.). LookChem. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Al-Hadedi, A. A. M., et al. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses. [Link]

  • Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. (n.d.). NextSDS. [Link]

  • Properties of Common Organic Solvents. (2022, September 8). [Link]

  • SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.). [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [Link]

  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

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Foundational

An In-depth Technical Guide to the Stereochemistry of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Derivatives

Abstract The 2-azabicyclo[2.2.1]heptane framework, a rigid bicyclic γ-lactam, is a cornerstone chiral building block in modern medicinal chemistry. Its significance is most profoundly demonstrated by its role as a key pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-azabicyclo[2.2.1]heptane framework, a rigid bicyclic γ-lactam, is a cornerstone chiral building block in modern medicinal chemistry. Its significance is most profoundly demonstrated by its role as a key precursor to carbocyclic nucleoside analogues, a class of drugs with potent antiviral activity against pathogens like HIV and Hepatitis B.[1][2][3] The stereochemical integrity of this scaffold is paramount, as the biological activity of the resulting therapeutic agents is critically dependent on the precise three-dimensional arrangement of its atoms. This guide provides an in-depth analysis of the stereochemistry of N-protected derivatives, specifically focusing on Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. We will explore the primary strategies for stereocontrol, robust methods for stereochemical characterization, and the profound impact of chirality on the synthesis of blockbuster drugs such as Abacavir.

Introduction: The Significance of the Chiral Bicyclic Lactam Core

The 2-azabicyclo[2.2.1]heptan-3-one system, often referred to by the common name of its unsaturated precursor, Vince Lactam, is a privileged scaffold in pharmaceutical synthesis.[1][4] Its rigid, conformationally constrained structure provides a reliable platform for installing multiple stereocenters in a controlled manner.[5][6] This attribute is invaluable in the synthesis of carbocyclic nucleosides, where the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane ring.[1][7][8] This structural modification can enhance metabolic stability and improve the pharmacological profile of the drug.

The N-benzyloxycarbonyl (Cbz or Z) protected derivative, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a common intermediate. The Cbz group serves as a robust protecting group for the lactam nitrogen, which can be readily removed under standard hydrogenolysis conditions without affecting other sensitive functionalities. The core challenge and the focus of this guide lie in the control and verification of the stereocenters at the bridgehead carbons (C1 and C4). For instance, the synthesis of the anti-HIV drug Abacavir requires the enantiomerically pure (-)-lactam, which possesses the (1R, 4S) configuration.[2][9]

Strategies for Stereocontrol: Resolution of Racemates

While asymmetric syntheses have been developed, the most prevalent and industrially scalable strategy for obtaining enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one derivatives is the resolution of a racemic mixture.[3][10] Enzymatic kinetic resolution is the method of choice due to its high efficiency, excellent enantioselectivity, and environmentally benign nature.[2]

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution leverages the ability of a chiral catalyst—in this case, an enzyme—to react at different rates with the two enantiomers of a racemic substrate. For the resolution of racemic Vince lactam, (+)-γ-lactamases are highly effective.[2][10] These enzymes selectively catalyze the hydrolysis of the (+)-(1S, 4R)-enantiomer, leaving the desired (-)-(1R, 4S)-enantiomer unreacted and therefore enriched.[2]

The causality behind this choice lies in the exquisite three-dimensional active site of the enzyme, which preferentially binds and orients the (+)-enantiomer for hydrolysis. This results in a highly efficient separation, often achieving enantiomeric excess (e.e.) values greater than 99% for the unreacted (-)-lactam.

Workflow: Enzymatic Kinetic Resolution of Racemic Lactam

EKR_Workflow cluster_prep Preparation cluster_reaction Resolution Reaction cluster_workup Workup & Isolation cluster_products Products racemate Racemic (±)-Lactam Solution in Phosphate Buffer (pH 7.0) incubation Incubate at 37°C with Agitation racemate->incubation enzyme (+)-γ-Lactamase (e.g., from M. hydrocarbonoxydans) enzyme->incubation monitoring Monitor % Conversion by Chiral HPLC incubation->monitoring Periodically Sample quench Quench Reaction (Stop at ~50% Conversion) monitoring->quench When e.e. >99% for (-)-Lactam extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction separation Separate Aqueous & Organic Layers extraction->separation product_aq Aqueous Layer: (+)-Hydrolyzed Acid separation->product_aq Contains (+)-product product_org Organic Layer: Enriched (-)-Lactam separation->product_org Contains desired (-)-enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is a self-validating system, where the progress and success are quantitatively monitored.

  • Preparation : Prepare a solution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 mM.

  • Enzyme Addition : Add a recombinant (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) to the solution. The optimal enzyme loading should be determined empirically, starting around 1 mg/mL.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation to ensure homogeneity.

  • Monitoring (Self-Validation) : Periodically withdraw aliquots from the reaction. Quench the enzymatic activity immediately (e.g., by adding an organic solvent like acetonitrile) and analyze the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted (-)-lactam and the extent of conversion.

  • Reaction Termination : Once the conversion reaches approximately 50% (which theoretically provides the maximum 100% e.e. for the remaining substrate), stop the reaction. This is typically achieved by adding an equal volume of an extraction solvent like ethyl acetate.

  • Extraction & Isolation : Extract the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (-)-lactam.

Stereochemical Characterization

Confirming the absolute and relative stereochemistry is a critical, non-negotiable step in the workflow. A combination of chromatographic and spectroscopic techniques is employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of the lactam derivatives.[11][12][13] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Causality of Separation : CSPs, often based on polysaccharides like cellulose or amylose derivatized with phenyl carbamates, create chiral pockets or surfaces.[11] The enantiomers of the analyte can enter these pockets and form transient, diastereomeric complexes. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions, result in their chromatographic separation.

  • Method Development : A screening approach is often used, testing various CSPs (e.g., Chiralcel OD-H, Chiralpak IA/IC) with different mobile phases (normal phase, reversed-phase, or polar organic) to find the optimal conditions for baseline resolution.[11][13]

Table 1: Example Chiral HPLC Method Parameters
ParameterConditionRationale
Column Chiralpak IA (Immobilized Amylose-based CSP)Known to be effective for a wide range of lactams.[11]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Common normal phase condition providing good selectivity.
Flow Rate 1.0 mL/minStandard analytical flow rate for good peak shape.
Detection UV at 210 nmWavelength where the lactam carbonyl group absorbs.
Expected Outcome Baseline separation of the two enantiomers.Allows for accurate quantification of enantiomeric excess (e.e.).
X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[5][14][15] By obtaining a suitable single crystal of an enantiomerically pure derivative, it is possible to map the precise three-dimensional location of every atom in the molecule and its arrangement in the crystal lattice.[16] This provides unambiguous proof of the (1R, 4S) or (1S, 4R) configuration. While not a routine analytical technique for batch release, it is essential for anchoring the results from other methods, such as assigning the elution order in a chiral HPLC chromatogram.

Application in Drug Synthesis: The Abacavir Case Study

The crucial importance of stereochemistry is perfectly illustrated by the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV.[17] The entire biological activity resides in the specific cis-(1S, 4R) stereoisomer of the final drug product.[18] This stereochemistry is directly derived from the (-)-(1R, 4S)-enantiomer of the bicyclic lactam intermediate.

Logical Flow: From Chiral Lactam to Active Pharmaceutical Ingredient (API)

API_Flow cluster_res Chiral Resolution racemic Racemic (±)-Lactam minus_lactam (-)-(1R,4S)-Lactam (Desired) racemic->minus_lactam Enzymatic Resolution plus_lactam (+)-(1S,4R)-Lactam (Undesired/Recycled) racemic->plus_lactam Enzymatic Hydrolysis reduction Reduction & Functionalization minus_lactam->reduction inactive_api Inactive Diastereomer (Generated from (+)-Lactam) plus_lactam->inactive_api Hypothetical Path coupling Coupling with Purine Base reduction->coupling api Abacavir API (1S,4R)-Isomer (Biologically Active) coupling->api

Caption: Stereochemical pathway from lactam to Abacavir.

The synthesis involves the reductive opening of the (-)-(1R, 4S)-lactam to yield a chiral aminocyclopentene intermediate. This intermediate, with its stereocenters now fixed, is then coupled with a substituted purine base to construct the final Abacavir molecule.[17][19][20] Using the incorrect (+)-(1S, 4R)-lactam would lead to a different diastereomer of the final drug, which is biologically inactive and would be considered an impurity. This underscores the absolute necessity of rigorous stereochemical control from the very first chiral intermediate.

Conclusion

The stereochemistry of benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and related derivatives is not an academic curiosity but a critical parameter with profound implications for drug development. The industrial-scale synthesis of vital antiviral drugs like Abacavir hinges on the ability to produce these intermediates in an enantiomerically pure form. The combination of highly selective enzymatic resolution and robust analytical validation by chiral HPLC provides a reliable and scalable pathway to these essential building blocks. This guide has illuminated the key principles, methodologies, and the underlying scientific causality, providing researchers with a comprehensive framework for working with this invaluable chiral scaffold.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Abacavir and its Analogues.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Building Blocks: (1S)-Cyclopent-2-ene-1-carboxylic Acid and Its Alternatives.
  • Mini-review. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases. Applied Microbiology and Biotechnology.
  • Beilstein Journal of Organic Chemistry. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). PMC.
  • ResearchGate. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics.
  • Applied and Environmental Microbiology. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PMC.
  • Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed.
  • RSC Medicinal Chemistry. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
  • Organic Letters. (2020). From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines. ACS Publications.
  • ResearchGate. (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine.
  • ResearchGate. (n.d.). Stereocontrolled Synthesis and Biological Evaluation of Novel Carbocyclic Nucleosides Analogues of Neplanocin F and Abacavir.
  • ResearchGate. (n.d.). X‐ray crystal structure of 2 a.
  • Journal of the American Chemical Society. (2026). Stereocontrolled Access to Carbocyclic Nucleosides Bearing Multiple Stereocenters via Desymmetrizing Hydroformylation. ACS Publications.
  • ResearchGate. (n.d.). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors.
  • ResearchGate. (2026). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • Australian Journal of Chemistry. (n.d.). High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material.
  • Google Patents. (n.d.). US8097723B2 - Process for the preparation of abacavir.
  • Google Patents. (n.d.). EP1939196A1 - Process for the preparation of abacavir.
  • Nature. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC.
  • Acta Crystallographica Section E. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
  • Molecules. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Acta Crystallographica Section E. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. PMC.
  • Journal of Chromatographic Science. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.
  • New Journal of Chemistry. (n.d.). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. RSC Publishing.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • ResearchGate. (2019). Crystal structure of 1,2-Diazabicyclo[2.2.2]octane or derivatives?.
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • Acta Crystallographica Section E. (2015). Crystal Structure of Benzyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate.
  • Google Patents. (n.d.). US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]heptane.
  • UCLA - Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives.
  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.

Sources

Exploratory

The Strategic Utility of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals The quest for novel therapeutic agents frequently hinges on the innovative use of rigid, stereochemically defined molecular scaffolds. These...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents frequently hinges on the innovative use of rigid, stereochemically defined molecular scaffolds. These frameworks serve as foundational blueprints, enabling the precise spatial arrangement of pharmacophoric elements to optimize interactions with biological targets. Among these, the 2-azabicyclo[2.2.1]heptane core has emerged as a privileged structure, particularly in the development of modulators for the central nervous system. This guide provides a detailed exploration of a key derivative, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, focusing on its synthesis, chemical properties, and strategic applications in the synthesis of complex, biologically active molecules.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Foundation of Rigidity and Versatility

The 2-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic amine, offers a conformationally constrained alternative to more flexible piperidine and pyrrolidine rings. This rigidity is paramount in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The introduction of a carbonyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom yields Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a versatile intermediate that combines the structural advantages of the bicyclic core with tailored reactivity for further elaboration.

The Cbz group serves a dual purpose. Firstly, it deactivates the nitrogen lone pair, preventing its interference in certain reactions and modifying the reactivity of the adjacent carbonyl group. Secondly, its well-established removal under mild hydrogenolysis conditions ensures that the nitrogen can be unmasked at a later synthetic stage for further functionalization, without compromising other sensitive functionalities in the molecule[1][2][3].

Synthesis of the Core Intermediate

The construction of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is typically achieved through a multi-step sequence that establishes the bicyclic framework, introduces the necessary protecting group, and finally, installs the key carbonyl functionality. A common and effective strategy involves the oxidation of the corresponding C5-hydroxy precursor.

Constructing the Bicyclic Precursor: Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

The synthesis of the 2-azabicyclo[2.2.1]heptane core often leverages the power of cycloaddition reactions. The aza-Diels-Alder reaction, in particular, provides an efficient entry point to this class of compounds[4][5]. In a typical sequence, an imine, generated in situ, reacts with a diene like cyclopentadiene to form the bicyclic alkene. Subsequent functional group manipulations, including hydroxylation and N-protection, lead to the desired alcohol precursor. Various methods have been developed for the enantioselective synthesis of this scaffold, often employing chiral auxiliaries or catalysts to control the stereochemical outcome[6].

The diagram below illustrates a generalized pathway for the synthesis of the bicyclic core and its subsequent conversion to the hydroxy precursor.

G cluster_0 Core Framework Synthesis cluster_1 Functionalization & Protection A Cyclopentadiene + Benzylamine + Formaldehyde B Aza-Diels-Alder Reaction A->B [4+2] Cycloaddition C 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene B->C D Hydroboration-Oxidation C->D C->D E Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane D->E F Cbz Protection E->F Cbz-Cl, Base G Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate F->G

Caption: Generalized synthetic pathway to the hydroxy precursor.

Oxidation to the Target Ketone: A Detailed Protocol

The pivotal step in the synthesis of the title compound is the oxidation of the secondary alcohol. Jones oxidation is a robust and high-yielding method for this transformation. The protocol described below provides a reliable procedure for this conversion[7].

Experimental Protocol: Synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Preparation of Jones Reagent: To a flask containing 80 mL of water, add 26.7 g of chromium trioxide. Carefully and with cooling, slowly add 27.3 mL of concentrated sulfuric acid.

  • Reaction Setup: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (9.7 g, 39 mmol) in 400 mL of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Oxidation: While stirring vigorously at 0°C, add the prepared Jones reagent (18 mL, ~47 mmol) dropwise to the solution of the alcohol. The addition should be controlled to maintain the temperature below 5°C. A color change from orange/red to green is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Workup: Alkalize the reaction mixture with a 3.0 M aqueous solution of sodium hydroxide. Remove the acetone by rotary evaporation.

  • Extraction: Dissolve the remaining aqueous residue in water and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

This protocol consistently provides the target compound in high yield, as summarized in the table below.

Starting MaterialProductReagentYieldReference
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateBenzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateJones Reagent80%[7]

Physicochemical and Spectroscopic Properties

The characterization of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate relies on a combination of physical and spectroscopic data.

PropertyValueReference
Molecular FormulaC₁₄H₁₅NO₃[8]
Molecular Weight245.27 g/mol [8]
Boiling Point402.5 °C at 760 mmHg[8]
Density1.284 g/cm³[8]
Mass Spectrometrym/z = 246 [M+H]⁺ (ESI)[7]

Applications in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

The primary utility of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its role as a key intermediate for the synthesis of potent agonists of nicotinic acetylcholine receptors (nAChRs)[7][8]. These receptors are implicated in a variety of neurological processes, and their modulation is a target for the treatment of disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction[9].

The synthesis of nAChR agonists, such as analogues of the potent natural product epibatidine, often involves the introduction of a substituted pyridine or other heterocyclic moiety onto the 2-azabicyclo[2.2.1]heptane framework[7][10]. The ketone at the 3-position of the title compound serves as a versatile handle for such modifications.

The general synthetic strategy involves the following key transformations:

  • Stereoselective Reduction: The ketone can be reduced to the corresponding alcohol, often with stereocontrol to yield either the endo or exo isomer, which is critical for biological activity.

  • Functionalization of the Hydroxyl Group: The resulting alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) or used in a Mitsunobu reaction to introduce a nucleophile with inversion of stereochemistry.

  • Deprotection and Final Elaboration: The Cbz group is removed via hydrogenolysis, and the resulting secondary amine can be alkylated or acylated to introduce further diversity.

The following diagram illustrates this strategic application.

G A Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate B Stereoselective Reduction (e.g., NaBH₄, L-Selectride®) A->B C Cbz-protected alcohol intermediate B->C D Activation of OH (e.g., TsCl, MsCl) C->D E Activated intermediate D->E F Nucleophilic Substitution (e.g., Lithiated Pyridine) E->F G Cbz-protected nAChR analogue F->G H Cbz Deprotection (H₂, Pd/C) G->H I Final nAChR Agonist Analogue H->I

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Two-Step Synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate from Vince Lactam

Introduction: Strategic Importance of the Bicyclic Lactam Scaffold 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a celebrated chiral building block in medicinal and synthetic organic chemistry.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the Bicyclic Lactam Scaffold

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a celebrated chiral building block in medicinal and synthetic organic chemistry.[1][2] Its rigid, stereochemically defined structure serves as a critical precursor for a range of carbocyclic nucleoside analogues, which are potent antiviral agents, including the blockbuster drugs Abacavir and Peramivir.[3][4] The versatility of Vince lactam stems from its bicyclic framework and the reactive C=C bond, allowing for diverse chemical modifications.[1][2]

Protecting the lactam nitrogen is a fundamental step in multi-step syntheses to prevent unwanted side reactions and to modulate the molecule's reactivity. The benzyloxycarbonyl (Cbz or Z) group is an exemplary choice for this purpose; it is robust, readily introduced, and often enhances the crystallinity of intermediates, simplifying purification.[5] However, the standard method for Cbz group removal—catalytic hydrogenolysis—is incompatible with the double bond present in Vince lactam, as it would be reduced concurrently.

This application note provides a validated, two-step protocol for the synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Our strategy circumvents the chemoselectivity issue by first reducing the double bond of Vince lactam via catalytic hydrogenation, followed by the N-protection of the resulting saturated lactam. This sequence ensures a high-yielding and clean conversion to the desired product, a valuable intermediate for further elaboration in drug discovery programs.[6][7]

Reaction Scheme & Mechanistic Rationale

The synthetic strategy is executed in two sequential, high-yielding steps:

Step 1: Catalytic Hydrogenation

Vince lactam is reduced to its saturated analog, 2-azabicyclo[2.2.1]heptan-3-one.

Step 2: N-Benzyloxycarbonylation

The saturated lactam is protected with a Cbz group to yield the final product.

Causality Behind Experimental Choices:
  • Synthetic Sequence: Performing the hydrogenation first is a critical strategic decision. The palladium on carbon (Pd/C) catalyst used for reducing the alkene is also the standard catalyst for cleaving a Cbz group via hydrogenolysis.[5] Attempting to reduce the double bond on Cbz-protected Vince lactam would result in a mixture of the desired saturated product and the deprotected lactam. Our proposed sequence isolates these incompatible transformations, ensuring a clean and predictable outcome.

  • Choice of Protecting Group: The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is selected for its stability under a wide range of reaction conditions, excluding catalytic hydrogenation.[8] The reaction mechanism for its installation is a classic nucleophilic acyl substitution. The lactam nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl.[8][9] A mild base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[5][10]

Process & Mechanism Visualization

The following diagrams illustrate the overall workflow and the mechanism of the key N-protection step.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: N-Protection start Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) reagents1 H₂ (gas, 1 atm) 10% Pd/C Catalyst Methanol (Solvent) product1 Saturated Lactam Intermediate (2-Azabicyclo[2.2.1]heptan-3-one) reagents1->product1 Reaction workup1 Filtration (Celite®) Solvent Evaporation product1->workup1 workup1->product1_proxy Proceed to next step reagents2 Benzyl Chloroformate (Cbz-Cl) NaHCO₃ (Base) THF/H₂O (Solvent) product2 Final Product (Benzyl 3-oxo-2-azabicyclo[2.2.1]- heptane-2-carboxylate) reagents2->product2 Reaction workup2 Aqueous Workup Extraction (EtOAc) Column Chromatography product2->workup2 G Mechanism of N-Benzyloxycarbonylation lactam Lactam-N-H intermediate Tetrahedral Intermediate lactam->intermediate 1. Nucleophilic Attack cbzcl Cbz-Cl cbzcl->intermediate protected_protonated Protonated Product intermediate->protected_protonated 2. Collapse & Cl⁻ loss final_product Final Cbz-Protected Lactam protected_protonated->final_product 3. Deprotonation base HCO₃⁻ base->final_product hcl H₂CO₃ + Cl⁻ desc1 Lactam nitrogen attacks the electrophilic carbonyl of Cbz-Cl. desc2 The intermediate collapses, expelling a stable chloride leaving group. desc3 Bicarbonate base neutralizes the protonated product to give the final compound.

Figure 2: Simplified mechanism for the N-protection step.

Detailed Experimental Protocols

Materials & Equipment
Reagent / MaterialGradeSupplierNotes
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)≥98%CommercialStarting Material
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercialHandle with care, potentially pyrophoric
Methanol (MeOH)AnhydrousCommercialSolvent for hydrogenation
Celite® 545Filtration AidCommercialFor catalyst removal
Benzyl Chloroformate (Cbz-Cl)≥97%CommercialCorrosive, lachrymator. Handle in fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialMild base
Tetrahydrofuran (THF)Reagent GradeCommercialOrganic solvent for N-protection
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
HexanesACS GradeCommercialChromatography eluent
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Round-bottom flasks, Magnetic stirrer, Hydrogen balloon, Filtration apparatus, Separatory funnel, Rotary evaporator, Chromatography columnN/AStandard LabN/A
Step 1: Hydrogenation of (±)-Vince Lactam
  • Reaction Setup: To a 250 mL round-bottom flask, add (±)-Vince lactam (5.00 g, 45.8 mmol, 1.0 equiv.) and methanol (100 mL). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (250 mg, 5 wt%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield (±)-2-azabicyclo[2.2.1]heptan-3-one as a white solid. The product is typically of sufficient purity to proceed to the next step without further purification.

    • Expected Yield: >95%

Step 2: N-Protection of (±)-2-Azabicyclo[2.2.1]heptan-3-one
  • Reaction Setup: Dissolve the saturated lactam from Step 1 (approx. 45.8 mmol, 1.0 equiv.) in a mixture of THF (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) in a 500 mL flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (7.8 mL, 55.0 mmol, 1.2 equiv.) dropwise to the cold, stirred mixture over 15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting lactam is consumed.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine all organic layers. Wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). The purpose of these washes is to remove any unreacted base and impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to afford Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white crystalline solid. [6] * Expected Yield: 80-90%

Data Summary & Characterization

ParameterVince LactamSaturated LactamFinal Product
Molecular Formula C₆H₇NOC₆H₉NOC₁₄H₁₅NO₃
Molecular Weight 109.13 g/mol 111.14 g/mol 245.27 g/mol
Appearance White Crystalline SolidWhite SolidWhite Crystalline Solid
m/z [M+H]⁺ 110.1112.1246.1
Expected Yield N/A>95%80-90% (over 2 steps)

Characterization Notes: Successful synthesis of the final product, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic peaks for the benzylic protons (~5.2 ppm) and the aromatic protons of the Cbz group (7.3-7.4 ppm), along with the disappearance of the alkene proton signals from the Vince lactam starting material.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Is highly corrosive, toxic, and a lachrymator. All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or in the presence of solvents. Handle with care, and do not allow the catalyst to dry completely on the filter paper. Quench the used catalyst on the filter paper with water before disposal.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note details a robust and logically designed two-step protocol for the synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate from the readily available Vince lactam. By prioritizing the reduction of the alkene prior to N-protection, this method effectively avoids common chemoselectivity pitfalls associated with the Cbz protecting group. The protocol is scalable and provides the target compound in high yield and purity, making it a reliable procedure for researchers in drug discovery and synthetic chemistry who require access to this versatile intermediate.

References

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available at: [Link]

  • Repository of the Academy's Library. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Pharmaffiliates. (n.d.). Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). Available at: [Link]

  • Wikipedia. (n.d.). Vince lactam. Available at: [Link]

  • SpringerLink. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases. Available at: [Link]

  • American Chemical Society. (2023). Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines. Available at: [Link]

  • PMC. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • International Union of Crystallography. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Oxidation of diazenyl-protected N-heterocycles – a new entry to functionalized lactams. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Available at: [Link]

  • NextSDS. (n.d.). Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Available at: [Link]

  • LookChem. (n.d.). Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Available at: [Link]

  • Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
  • Google Patents. (1993). EP0533048A1 - Process for the preparation of lactams.
  • PubMed. (2015). Crystal Structure of Benzyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. Available at: [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Available at: [Link]

  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

Sources

Application

Topic: Enantioselective Ring-Opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to the enantioselective ring-opening of racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a strained bic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the enantioselective ring-opening of racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a strained bicyclic lactam. The primary focus is on a robust and highly selective enzymatic kinetic resolution protocol using lipase, a method renowned for its efficiency and environmental compatibility. The resulting products—an enantiopure cis-4-(benzyloxycarbonylamino)cyclopentane-1-carboxylic acid and the unreacted, enantiopoverished lactam—are highly valuable chiral building blocks for the synthesis of pharmaceuticals and structured peptides (foldamers). This guide details the underlying scientific principles, offers a step-by-step experimental protocol, and provides methodologies for the critical analysis of enantiomeric purity, ensuring a self-validating and reproducible workflow for researchers in synthetic chemistry and drug development.

Introduction and Scientific Context

The 2-azabicyclo[2.2.1]heptane framework is a conformationally constrained scaffold of significant interest in medicinal chemistry.[1] Its rigid structure makes it an excellent precursor for carbocyclic nucleoside analogues, which are potent antiviral agents.[1] The ring-opening of this lactam system yields cis-substituted aminocyclopentane carboxylic acids, a class of β-amino acids that are critical components in the design of foldamers—oligomers that adopt predictable, stable secondary structures in solution.[2]

The central challenge in utilizing racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in the selective synthesis of a single enantiomer of the ring-opened product. Direct asymmetric synthesis can be complex, making the kinetic resolution of the readily available racemate an attractive and practical strategy. Among various catalytic systems, enzymatic methods offer unparalleled selectivity under mild reaction conditions.[3]

This application note focuses on a lipase-catalyzed hydrolytic ring-opening. In this process, the enzyme selectively recognizes and catalyzes the hydrolysis of one enantiomer of the racemic lactam, leaving the other enantiomer largely unreacted. This yields two valuable, enantiomerically enriched compounds from a single racemic starting material, maximizing atom economy.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the hydrolysis of our target lactam, the reaction proceeds as follows:

(±)-1 ---(Lipase, H₂O)---> (R)-2 + (S)-1

Where:

  • (±)-1 : Racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • (R)-2 : Enantiopure (1R,4S)-4-(benzyloxycarbonylamino)cyclopentane-1-carboxylic acid (product)

  • (S)-1 : Enantiomerically enriched (1S,4R)-Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (unreacted starting material)

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is derived from the extent of conversion and the enantiomeric excess (ee) of both the product and the unreacted starting material. For this protocol, we utilize Lipolase, a commercial lipase preparation known for high enantioselectivity in the hydrolysis of alicyclic β-lactams in organic solvents.[3] The use of an organic medium with a stoichiometric amount of water is critical, as it minimizes non-enzymatic hydrolysis and can enhance enzyme selectivity.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enzymatic resolution, product separation, and analytical validation.

Materials and Equipment

Reagents:

  • Racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Lipolase (or a similar lipase B from Candida antarctica)

  • Diisopropyl ether (anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Isopropanol (HPLC grade)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Standard laboratory glassware

  • Temperature-controlled orbital shaker

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series)

Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Separation cluster_2 Analysis Phase setup 1. Reaction Setup (Substrate, Solvent, Lipase, H₂O) react 2. Incubation (e.g., 60°C, 24-48h) setup->react monitor 3. Monitoring (TLC/HPLC for ~50% conversion) react->monitor filter 4. Enzyme Filtration monitor->filter extract 5. Acid-Base Extraction (Separate Acidic Product from Neutral SM) filter->extract purify_sm 6a. Purify Unreacted Lactam (Flash Chromatography) extract->purify_sm Organic Layer purify_prod 6b. Purify Amino Acid Product (Flash Chromatography) extract->purify_prod Aqueous Layer (Acidified) analyze_sm 7a. Chiral HPLC of Lactam purify_sm->analyze_sm analyze_prod 7b. Chiral HPLC of Product purify_prod->analyze_prod struct_confirm 8. Structural Confirmation (NMR, MS) analyze_sm->struct_confirm analyze_prod->struct_confirm

Caption: Overall workflow for the enzymatic kinetic resolution.

Step-by-Step Procedure

1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 g, 3.86 mmol). b. Add diisopropyl ether (20 mL). Stir until the substrate is fully dissolved. c. Add deionized water (70 µL, 3.86 mmol, 1.0 equivalent). d. Add Lipolase (100 mg). e. Seal the flask and place it in a pre-heated orbital shaker at 60°C.

2. Reaction Monitoring: a. Allow the reaction to proceed for 24-48 hours. The optimal reaction time achieves approximately 50% conversion. b. To monitor, pause stirring and withdraw a small aliquot (~50 µL) of the supernatant. c. Analyze the aliquot by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or HPLC to determine the ratio of starting material (lactam) to product (amino acid). The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.

3. Workup and Separation: a. Once ~50% conversion is reached, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the enzyme, washing the pad with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel. d. Extract the mixture with a saturated aqueous solution of NaHCO₃ (3 x 20 mL). This will deprotonate the carboxylic acid product, moving it to the aqueous layer. The unreacted lactam will remain in the organic layer. e. Organic Layer (Unreacted Lactam): Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Aqueous Layer (Product): Cool the combined aqueous layers in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A white precipitate of the amino acid product may form. g. Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). h. Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification: a. Purify the crude unreacted lactam (from step 3e) and the crude amino acid product (from step 3h) separately using silica gel column chromatography. A gradient of hexanes/ethyl acetate is typically effective.

Analytical Protocol: Chiral HPLC

This step is crucial for validating the success of the resolution.

1. Sample Preparation: a. Prepare stock solutions (1 mg/mL) of the racemic starting material, the purified unreacted lactam, and the purified amino acid product in isopropanol or a suitable solvent.

2. HPLC Method for Unreacted Lactam:

  • Column: Daicel CHIRALPAK® IA (or similar)

  • Mobile Phase: 90:10 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: Inject the racemic sample to identify the retention times of both enantiomers. Then, inject the purified unreacted lactam sample. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

3. HPLC Method for Amino Acid Product:

  • Note: The acidic product may require derivatization (e.g., methylation with TMS-diazomethane) for better resolution on some chiral columns. Alternatively, a different column/mobile phase system may be used.

  • Column: Daicel CHIRALPAK® IC (or similar)

  • Mobile Phase: 80:20:0.1 Hexane:Isopropanol:Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: As described above, calculate the % ee of the product.

Data Interpretation and Expected Results

A successful kinetic resolution will yield the ring-opened amino acid and the unreacted lactam with high, and opposite, enantiomeric excess.

Table 1: Representative Data from Enzymatic Resolution

ParameterValueDescription
Reaction Time 48 hTime to reach near 50% conversion.
Conversion 48%Determined by ¹H NMR or HPLC analysis of the crude mixture.
Yield (Amino Acid) 42%Isolated yield of the enantiopure product after purification.
Yield (Lactam) 45%Isolated yield of the recovered, enantiopoverished starting material.
ee (Amino Acid) >99%Enantiomeric excess of the (R)-2 product.
ee (Lactam) 92%Enantiomeric excess of the recovered (S)-1 lactam.
E-Value >200Enantiomeric Ratio, calculated from conversion and ee values. An E-value >100 indicates an excellent resolution.
Reaction Mechanism Visualization

G racemate Racemic Lactam (±)-1 p1 racemate->p1 enzyme Lipase + H₂O enzyme->p1 product Ring-Opened Acid (R)-2 (ee > 99%) unreacted Unreacted Lactam (S)-1 (ee > 90%) p1->product Fast Hydrolysis p1->unreacted Slow/No Reaction

Sources

Method

Application Notes & Protocols: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a Versatile Precursor for the Synthesis of Carbocyclic Nucleosides

Abstract Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a class of therapeutic agents with significant antiviral and anticancer properties. This structural modificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a class of therapeutic agents with significant antiviral and anticancer properties. This structural modification imparts enhanced stability against enzymatic degradation by phosphorylases and glycosylases, which are common metabolic pathways for natural nucleosides.[1][2] Prominent examples include the anti-HIV drugs Abacavir and Carbovir, and the anti-hepatitis B agent Entecavir.[1][3][4] The synthesis of these complex molecules often relies on chiral synthons that can be elaborated into the desired carbocyclic core. This document provides a detailed guide on the application of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a conformationally constrained bicyclic lactam, as a key precursor for the stereocontrolled synthesis of novel carbocyclic nucleoside analogues. We present detailed protocols, mechanistic insights, and experimental considerations for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the Azabicyclo[2.2.1]heptane Scaffold

The synthesis of enantiomerically pure carbocyclic nucleosides presents a significant challenge, primarily in establishing the correct stereochemistry of the cyclopentane ring substituents. The rigid 2-azabicyclo[2.2.1]heptane framework serves as an exceptional starting point. Its conformational rigidity allows for highly stereoselective transformations, with reagents typically approaching from the less hindered exo face.

The title precursor, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, offers several advantages:

  • Nitrogen Protection: The benzyloxycarbonyl (Cbz) group provides robust protection for the nitrogen atom throughout various reaction conditions and can be cleanly removed in the final stages via hydrogenolysis.[5][6]

  • Latent Functionality: The lactam carbonyl at the C-3 position is a masked amine and can be selectively reduced to introduce the C-3 hydroxyl group, which is essential for subsequent coupling with nucleobases.

  • Stereochemical Control: The bicyclic structure pre-defines the relative stereochemistry of the substituents, streamlining the synthetic pathway towards specific isomers.

This guide will delineate the synthetic sequence starting from the preparation of the Cbz-protected lactam, its transformation into the core amino alcohol, coupling with various nucleobases, and final deprotection to yield the target carbocyclic nucleosides.

Synthesis of the Precursor: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

The precursor is typically synthesized by N-protection of the parent lactam, 2-azabicyclo[2.2.1]heptan-3-one. This parent lactam can be derived from the more common unsaturated "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) via catalytic hydrogenation.[7] The protection of the lactam nitrogen is crucial for preventing side reactions in subsequent steps.

Protocol 1: N-Benzyloxycarbonylation of 2-Azabicyclo[2.2.1]heptan-3-one

This protocol describes the protection of the lactam nitrogen using benzyl chloroformate. The reaction requires a strong base to deprotonate the relatively non-acidic N-H of the lactam.

Materials:

  • 2-Azabicyclo[2.2.1]heptan-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-azabicyclo[2.2.1]heptan-3-one (1.0 eq).

  • Deprotonation: Suspend the lactam in anhydrous THF (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the lactam may result in a thicker suspension.

  • N-Protection: Cool the reaction mixture back to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Lactam 2-Azabicyclo[2.2.1]heptan-3-one NaH_THF 1. NaH, THF, 0°C to rt Product Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Lactam->Product CbzCl 2. Cbz-Cl, 0°C to rt

Caption: Synthesis of the Cbz-protected lactam precursor.

Elaboration of the Carbocyclic Core

The pivotal step in transforming the precursor is the stereoselective reduction of the lactam carbonyl to a hydroxyl group. This hydroxyl group will then serve as the anchor point for introducing the nucleobase.

Protocol 2: Stereoselective Reduction of the Lactam Carbonyl

The use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for lactam reduction. However, careful control of stoichiometry and temperature can favor the formation of the intermediate amino alcohol without complete reduction of the Cbz group. Alternatively, a two-step approach involving partial reduction to a hemiaminal followed by hydrolysis and further reduction can be employed for better control. For simplicity, a direct reduction protocol is outlined here.

Materials:

  • Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the Cbz-protected lactam (1.0 eq) in anhydrous Et₂O.

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LiAlH₄ (0.5-1.0 eq, carefully titrated) in THF dropwise. The exact stoichiometry is critical to avoid over-reduction.

  • Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress carefully by TLC. The goal is to consume the starting material while minimizing the formation of the fully reduced (deoxygenated) product.

  • Quenching (Fieser workup): Quench the reaction at -78 °C by the sequential, dropwise addition of:

    • Water (X mL per X g of LiAlH₄ used)

    • 15% aqueous NaOH (X mL per X g of LiAlH₄)

    • Water (3X mL per X g of LiAlH₄)

  • Filtration: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude amino alcohol is often used directly in the next step without further purification, though silica gel chromatography can be performed if necessary.

Start Cbz-Protected Lactam Reagents LiAlH₄, Et₂O, -78°C Product Cbz-Protected Amino Alcohol Start->Product

Caption: Reduction of the lactam to the key amino alcohol intermediate.

Introduction of the Nucleobase via Mitsunobu Coupling

The Mitsunobu reaction is a powerful and reliable method for coupling the newly formed hydroxyl group with a nucleobase.[4][8] This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group, a critical consideration for achieving the desired final stereoisomer. The nucleobases themselves must often be protected to prevent N-alkylation at undesired positions.

Protocol 3: Mitsunobu Reaction with a Protected Nucleobase

This protocol provides a general procedure for coupling the carbocyclic amino alcohol with a representative purine, N⁶-benzoyl-adenine.

Materials:

  • Carbocyclic amino alcohol intermediate

  • N⁶-benzoyl-adenine (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous THF or 1,4-Dioxane

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the amino alcohol (1.0 eq), N⁶-benzoyl-adenine (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 30 minutes. A color change to yellow or orange is typically observed, and a precipitate (triphenylphosphine oxide) may form.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography on silica gel (hexane/ethyl acetate or dichloromethane/methanol gradient) to isolate the fully protected carbocyclic nucleoside.

cluster_workflow Mitsunobu Coupling Workflow A 1. Dissolve Amino Alcohol, Protected Nucleobase, & PPh₃ in THF B 2. Cool to 0°C A->B C 3. Add DIAD dropwise B->C D 4. Warm to RT, stir 16-24h C->D E 5. Concentrate in vacuo D->E F 6. Purify by Column Chromatography E->F

Caption: Experimental workflow for the Mitsunobu coupling step.

Global Deprotection to Yield the Final Product

The final stage of the synthesis involves the removal of all protecting groups to unmask the target carbocyclic nucleoside. This is typically a two-step process: removal of the Cbz group from the nitrogen and removal of the protecting group(s) from the nucleobase.

Protecting GroupReagent and ConditionsCausality/Notes
Benzyloxycarbonyl (Cbz) H₂, 10% Pd/C, Methanol or Ethanol, rt, 1 atmStandard hydrogenolysis. Cleaves the benzylic C-O bond.
Benzyloxycarbonyl (Cbz) 1,4-Cyclohexadiene, 10% Pd/C, Ethanol, refluxTransfer hydrogenolysis. Milder conditions that can prevent reduction of sensitive functional groups like pyrimidine double bonds.[5][6]
Benzoyl (Bz) on Nucleobase Saturated NH₃ in Methanol, rt, 12-24hBase-catalyzed ammonolysis. A standard method for deprotecting purine and pyrimidine bases.[9]
Silyl Groups (e.g., TBDMS) Triethylamine trihydrofluoride (TREAT-HF), THFA mild fluoride source for desilylation that is compatible with many other functional groups.[8]
Protocol 4: Two-Step Global Deprotection

This protocol assumes the product from Protocol 3, which has a Cbz group on the carbocyclic ring and a benzoyl group on the adenine base.

Step A: Cbz Group Removal (Hydrogenolysis)

  • Setup: Dissolve the protected nucleoside (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C) (10-20% by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) for 4-12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing thoroughly with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting N-deprotected intermediate is often carried directly to the next step.

Step B: Nucleobase Deprotection (Ammonolysis)

  • Setup: Dissolve the crude product from Step A in methanol saturated with ammonia gas (prepared by bubbling ammonia gas through cold methanol).

  • Reaction: Seal the vessel and stir the solution at room temperature for 16-24 hours.

  • Concentration: Remove the solvent and excess ammonia under reduced pressure.

  • Final Purification: Purify the final crude product by an appropriate method, such as recrystallization or reverse-phase HPLC, to yield the pure carbocyclic nucleoside.

Conclusion

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a highly effective and strategically valuable precursor for the asymmetric synthesis of carbocyclic nucleosides. The rigid bicyclic framework allows for a high degree of stereocontrol throughout the synthetic sequence. The protocols outlined in this guide provide a robust framework for researchers to access a wide variety of novel nucleoside analogues for evaluation in drug discovery programs. The key transformations—lactam reduction, Mitsunobu coupling, and deprotection—are reliable and adaptable to a range of nucleobase substrates, making this a cornerstone methodology in medicinal chemistry.

References

  • Maiti, M., & Dussault, P. H. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4655–4658. [Link]

  • Maiti, M., & Dussault, P. H. (2004). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Molecules, 26(15), 4487. [Link]

  • Daluge, S. M., et al. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(7), 827-835. [Link]

  • Merlo, S., et al. (2010). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors. Molecules, 15(9), 6097-6136. [Link]

  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 10(5), 539-563. [Link]

  • Miller, D. J., & Hammond, G. B. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]

  • Egron, D., et al. (2005). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry, 5(8), 785-801. [Link]

  • Seela, F., & Peng, X. (2001). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. Helvetica Chimica Acta, 84(6), 1497-1506. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis. John Wiley and Sons. (Referenced in EP2319853A1).

Sources

Application

Catalytic hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

An in-depth technical guide and protocol for the catalytic hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate . Executive Summary The saturated bicyclic lactam 3-oxo-2-azabicyclo[2.2.1]heptane is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the catalytic hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Executive Summary

The saturated bicyclic lactam 3-oxo-2-azabicyclo[2.2.1]heptane is a highly constrained, chiral building block derived from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). It serves as a critical synthetic intermediate in the development of carbocyclic nucleosides and bridged piperidine analogues[1],[2]. During multi-step syntheses, the secondary amine of this scaffold is frequently protected using a carboxybenzyl (Cbz) group to prevent unwanted side reactions.

This application note details the mechanistic rationale, quantitative optimization, and a self-validating experimental protocol for the quantitative removal of the Cbz group from Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate via palladium-catalyzed hydrogenolysis.

Mechanistic Rationale: The Chemistry of Cbz Deprotection

The Cbz protecting group is favored in complex scaffold synthesis because of its robust stability against basic and mildly acidic environments, providing excellent orthogonality to other common protecting groups like Boc (acid-labile) or Fmoc (base-labile)[3].

Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the premier method for Cbz deprotection due to its mild, neutral conditions[4],[5]. The mechanism proceeds via a highly predictable cascade:

  • Adsorption & Cleavage : The benzylic C-O bond adsorbs onto the palladium surface and undergoes hydrogenolytic cleavage[4].

  • Intermediate Formation : This cleavage releases toluene and an unstable carbamic acid intermediate[4].

  • Spontaneous Decarboxylation : The carbamic acid spontaneously decarboxylates at room temperature, releasing carbon dioxide (CO₂) gas and yielding the free secondary amine (3-oxo-2-azabicyclo[2.2.1]heptane)[4],[5].

Because the byproducts (toluene and CO₂) are either highly volatile or gaseous, the reaction is thermodynamically driven to completion and requires minimal downstream purification.

Downstream Applications in Drug Discovery

The deprotected 3-oxo-2-azabicyclo[2.2.1]heptane scaffold is a cornerstone in medicinal chemistry. Through enzymatic kinetic resolution (using γ-lactamases), optically pure enantiomers of Vince lactam are isolated and subsequently reduced and functionalized[6],[2]. These rigid, sp³-rich scaffolds are utilized to synthesize carbocyclic nucleosides—such as the FDA-approved antiviral drugs abacavir and entecavir —which act as potent inhibitors of HIV reverse transcriptase and HBV DNA polymerase, respectively[7],[2].

ApplicationPathway N1 Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) N2 Enzymatic Kinetic Resolution (γ-Lactamases) N1->N2 Biocatalysis N3 (-)-Vince Lactam (Optically Pure Scaffold) N2->N3 Chiral Separation N4 Cbz Protection & Alkene Reduction N3->N4 Synthetic Modification N5 Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate N4->N5 Intermediate Formation N6 Catalytic Hydrogenolysis (Pd/C, H2) N5->N6 Cbz Deprotection N7 Carbocyclic Nucleoside Synthesis (e.g., Abacavir, Carbovir) N6->N7 Scaffold Functionalization N8 Antiviral Therapy (HIV, HBV Inhibition) N7->N8 Pharmacological Action

Caption: Downstream application pathway of Vince lactam derivatives in antiviral drug development.

Quantitative Optimization of Hydrogenolysis Parameters

The efficiency of the hydrogenolysis is heavily dependent on solvent polarity and catalyst loading. Protic solvents (like Methanol) stabilize the transition state of the decarboxylation step and prevent catalyst deactivation[8]. Below is a standardized optimization matrix for the deprotection of 1.0 mmol of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

SolventCatalyst (10% Pd/C)H₂ PressureTime (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Methanol (MeOH) 10 wt% 1 atm (Balloon) 2.5 >99% 96% >98%
Ethanol (EtOH)10 wt%1 atm (Balloon)4.0>99%94%>98%
Ethyl Acetate (EtOAc)10 wt%1 atm (Balloon)8.092%88%>95%
THF5 wt%50 psi (Parr)3.0>99%91%>96%

Note: Methanol at 1 atm H₂ provides the optimal balance of rapid kinetics, high yield, and operational safety without requiring high-pressure reactors.

Experimental Protocol: Self-Validating Hydrogenolysis

This protocol is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating workflow.

Materials Required:
  • Substrate: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equiv, 500 mg, ~2.04 mmol)

  • Catalyst: 10% Palladium on activated carbon (Pd/C) (10 wt% relative to substrate, 50 mg)

  • Solvent: Anhydrous Methanol (MeOH), HPLC grade (15 mL)

  • Gas: Hydrogen gas (H₂) via double-layered balloon; Argon or Nitrogen for inert purging.

  • Consumables: Celite® 545, PTFE syringe filters (0.22 µm).

ExperimentalWorkflow N1 1. Preparation Dissolve in MeOH N2 2. Inert Atmosphere Argon Purge (3x) N1->N2 N3 3. Catalysis Add 10% Pd/C N2->N3 N4 4. Hydrogenolysis H2 Gas (1 atm), RT N3->N4 N5 5. Workup Celite Filtration N4->N5 N6 6. Isolation Concentrate in vacuo N5->N6

Caption: Experimental workflow for the catalytic hydrogenolysis of Cbz-protected bicyclic lactams.

Step-by-Step Methodology:

Step 1: Substrate Preparation & Inertion

  • Charge a 50 mL two-neck round-bottom flask with a magnetic stir bar and Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (500 mg).

  • Add 15 mL of anhydrous MeOH. Causality: Complete dissolution must be observed. A homogenous solution ensures uniform catalyst interaction.

  • Seal the flask with rubber septa. Connect one neck to an Argon/Vacuum manifold. Evacuate the flask until the solvent slightly bubbles, then backfill with Argon. Repeat this cycle three times (3x). Causality: Removing dissolved oxygen prevents the risk of solvent ignition when the pyrophoric Pd/C is introduced.

Step 2: Catalyst Addition

  • Under a positive flow of Argon, briefly remove the septum and carefully add 50 mg of 10% Pd/C.

  • Immediately replace the septum. Repeat the Vacuum/Argon purge cycle two more times.

Step 3: Hydrogenation (Reaction Execution)

  • Attach a balloon filled with H₂ gas (equipped with a syringe needle) through the septum.

  • Evacuate the Argon from the flask briefly, and immediately open the H₂ balloon valve to backfill the flask with H₂. Repeat this H₂ purge cycle twice to ensure a pure H₂ atmosphere.

  • Stir the black suspension vigorously (800-1000 rpm) at room temperature (20–25 °C).

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The Cbz-protected starting material (UV active, higher Rf​ ) will disappear, replaced by the highly polar free amine (UV inactive, Ninhydrin active, baseline/low Rf​ ). The reaction is typically complete within 2.5 hours when H₂ uptake visibly ceases.

Step 4: Workup & Catalyst Removal

  • Once complete, remove the H₂ balloon and purge the flask thoroughly with Argon for 5 minutes. Causality: Residual H₂ mixed with oxygen during filtration can ignite the Pd/C.

  • Prepare a short pad of Celite® in a sintered glass funnel. Wet the pad with MeOH.

  • Filter the reaction mixture through the Celite pad under mild vacuum. Rinse the reaction flask and the Celite pad with an additional 15 mL of MeOH.

  • Self-Validation: Inspect the filtrate. It must be completely transparent and colorless. Any grey tint indicates colloidal palladium breakthrough, requiring re-filtration through a 0.22 µm PTFE syringe filter.

Step 5: Isolation

  • Transfer the filtrate to a round-bottom flask and concentrate in vacuo (rotary evaporator, water bath at 35 °C).

  • Co-evaporate the resulting residue twice with 5 mL of Dichloromethane (DCM) to remove residual toluene (generated from the Cbz cleavage)[4].

  • Dry the product under high vacuum for 2 hours to afford 3-oxo-2-azabicyclo[2.2.1]heptane as a white to off-white solid.

References

  • Gao S, et al. "Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam." Applied and Environmental Microbiology, 2017. URL:[Link]

  • Zheng G, et al. "Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review." Journal of Industrial Microbiology and Biotechnology, 2018. URL:[Link]

  • Wikipedia Contributors. "Vince lactam." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry Guides, 2018. URL:[Link]

Sources

Method

Application Note: Divergent Preparation of Cyclopentylamines via Ring-Opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction & Mechanistic Rationale Cyclopentylamines are privileged, highly sought-after scaffolds in modern medicinal chemistry. They serve as the critical carbocyclic core for numerous antiviral nucleoside analogues...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cyclopentylamines are privileged, highly sought-after scaffolds in modern medicinal chemistry. They serve as the critical carbocyclic core for numerous antiviral nucleoside analogues (e.g., Abacavir, Entecavir) and allosteric modulators (e.g., Ticagrelor) . The synthesis of these chiral carbocycles often relies on the stereoselective manipulation of bicyclic lactams. Specifically, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (the saturated, N-Cbz-protected Vince lactam) has emerged as a highly versatile intermediate for this purpose .

Causality of Experimental Choices

The strategic selection of the N-Cbz protected saturated lactam over an unprotected or acyclic precursor is driven by three mechanistic imperatives:

  • Electrophilic Activation : Standard amides are notoriously resistant to mild reduction or hydrolysis due to resonance stabilization. The electron-withdrawing Carboxybenzyl (Cbz) group pulls electron density away from the lactam nitrogen, reducing amide resonance. This electrophilic activation makes the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by hydrides or hydroxides) under exceptionally mild conditions .

  • Absolute Stereocontrol : The rigid [2.2.1] bicyclic framework enforces a strict cis-relationship between the resulting amine and the newly formed functional group (hydroxymethyl or carboxylate) upon ring cleavage.

  • Orthogonal Protection : Following the ring-opening event, the Cbz group serves as a robust protecting group for the primary amine. It is orthogonal to subsequent functionalizations of the cyclopentane ring and can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) in later stages of drug development.

Reaction Pathways & Logical Relationships

The N-Cbz lactam can be divergently directed into two primary synthetic pathways depending on the choice of nucleophile, yielding either a chiral amino alcohol or a cyclic β-amino acid.

Pathways A Benzyl 3-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate (N-Cbz-Vince Lactam) B N-Cbz-2-(hydroxymethyl) cyclopentylamine A->B NaBH4, MeOH/THF (Reductive Opening) C N-Cbz-2-aminocyclopentane carboxylic acid A->C LiOH, THF/H2O (Hydrolytic Opening)

Chemical pathways for divergent synthesis of cyclopentylamines via lactam ring-opening.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints (TLC and IR spectroscopy) to confirm reaction progress without requiring immediate NMR analysis.

Protocol A: Reductive Ring-Opening to cis-N-Cbz-2-(hydroxymethyl)cyclopentylamine

Objective: Cleavage of the activated lactam to yield a chiral amino alcohol.

Reagents:

  • Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq, 10 mmol, 2.45 g)

  • Sodium borohydride (NaBH₄) (2.5 eq, 25 mmol, 0.95 g)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Methanol (MeOH) (10 mL)

Step-by-Step Methodology:

  • Initialization : Dissolve the N-Cbz lactam in the THF/MeOH mixture under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: While NaBH₄ is typically incapable of reducing standard amides, the N-Cbz activation makes the lactam reactive. Methanol acts as a crucial protic co-solvent that coordinates with the borohydride, accelerating the hydride transfer process.

  • Addition : Add NaBH₄ portion-wise over 15 minutes to safely manage the exothermic evolution of hydrogen gas.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 to 4 hours.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.6) must completely convert to a more polar spot (R_f ~0.3). IR spectroscopy of an aliquot will show the disappearance of the strained γ-lactam C=O stretch (~1750 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Quenching : Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise at 0 °C. Stir for 30 minutes to destroy excess hydride.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient 20% to 50% EtOAc in Hexanes) to afford the pure amino alcohol.

Protocol B: Hydrolytic Ring-Opening to cis-N-Cbz-2-aminocyclopentanecarboxylic acid

Objective: Base-catalyzed hydrolysis to yield a protected cyclic β-amino acid.

Reagents:

  • Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq, 10 mmol, 2.45 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20 mmol, 0.84 g)

  • THF/H₂O (2:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Initialization : Dissolve the N-Cbz lactam in THF (20 mL) and cool to 0 °C.

  • Addition : Add a solution of LiOH·H₂O in distilled water (10 mL) dropwise to the organic layer.

  • Propagation : Stir the biphasic mixture at room temperature for 2 hours. The high electrophilicity of the activated lactam ensures rapid saponification.

  • Validation Checkpoint : TLC monitoring (Hexanes/EtOAc 2:1) will show the complete consumption of the starting material.

  • Work-up : Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (15 mL) and wash with diethyl ether (20 mL) to remove any non-polar impurities.

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white precipitate of the carboxylic acid will typically form.

  • Extraction : Extract the acidic aqueous layer with EtOAc (3 x 30 mL). Dry the combined organics over MgSO₄ and concentrate to yield the pure β-amino acid.

Workflow step1 1. Substrate Preparation Dissolve N-Cbz Lactam in Solvent step2 2. Reagent Addition Add Nucleophile/Reducing Agent step1->step2 step3 3. Reaction Monitoring Track disappearance of lactam C=O (IR ~1750 cm⁻¹) step2->step3 step4 4. Quenching & Extraction Neutralize and extract with EtOAc step3->step4 step5 5. Purification Flash Chromatography / Precipitation step4->step5

Step-by-step experimental workflow for the ring-opening of N-Cbz-Vince lactam derivatives.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters, expected yields, and self-validating analytical markers for both protocols, allowing researchers to rapidly benchmark their experimental success.

ParameterProtocol A (Reductive Opening)Protocol B (Hydrolytic Opening)
Reagent NaBH₄ (2.5 eq)LiOH·H₂O (2.0 eq)
Solvent System THF/MeOH (3:1)THF/H₂O (2:1)
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 3 – 4 hours2 hours
Target Product cis-N-Cbz-2-(hydroxymethyl)cyclopentylaminecis-N-Cbz-2-aminocyclopentanecarboxylic acid
Typical Yield 82 – 88%85 – 90%
TLC Marker (R_f) ~0.3 (1:1 Hexanes/EtOAc)Baseline (Requires acidic stain/eluent)
IR Marker (Product) ~3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (Carbamate C=O)~3100-2500 cm⁻¹ (COOH), ~1700 cm⁻¹ (C=O)

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. URL:[Link]

  • Kiss, L., Nonn, M., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. URL:[Link]

Application

The Strategic Application of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Asymmetric Synthesis: A Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries and building blocks derived from rigid bicyclic systems have emerged as powerful tools for achieving high levels of stereocontrol. This technical guide delves into the applications of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a constrained bicyclic lactam, in the realm of asymmetric synthesis. While not as ubiquitously documented as classical Evans oxazolidinones, this scaffold offers unique conformational rigidity, making it a valuable platform for the synthesis of complex chiral molecules.

Introduction: The Structural Advantage of the 2-Azabicyclo[2.2.1]heptan-3-one Core

The 2-azabicyclo[2.2.1]heptan-3-one framework, often derived from pyroglutamic acid, provides a conformationally restricted scaffold.[1] This rigidity is a key attribute in asymmetric synthesis, as it limits the number of accessible conformations of reactive intermediates, thereby enhancing the facial bias required for stereoselective transformations. The benzyl carbamate (Cbz) protecting group on the nitrogen atom of the title compound not only serves to protect the amine but also influences the steric environment around the lactam carbonyl.

The primary application of such chiral lactams is in the diastereoselective alkylation of the enolate formed at the α-position to the carbonyl group. The fused bicyclic structure effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite, less hindered face.

G cluster_0 Core Principle of Diastereoselective Alkylation Start Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Base Deprotonation with a Strong Base (e.g., LDA, NaHMDS) Start->Base Step 1 Enolate Formation of a Rigid, Chiral Enolate Base->Enolate Forms Electrophile Addition of an Electrophile (R-X) Enolate->Electrophile Reacts with Alkylation Face-Selective Alkylation Electrophile->Alkylation Step 2 Product Diastereomerically Enriched Product Alkylation->Product Yields Cleavage Auxiliary Cleavage Product->Cleavage Step 3 Final_Product Enantiomerically Enriched α-Substituted Carboxylic Acid Derivative Cleavage->Final_Product Yields

Caption: Workflow of Asymmetric Alkylation.

Diastereoselective Alkylation Protocols

The diastereoselective alkylation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate allows for the synthesis of a variety of α-substituted carboxylic acid derivatives in high enantiomeric purity. The following protocols outline the general procedures for enolate formation, alkylation, and subsequent auxiliary cleavage.

Protocol 2.1: General Procedure for Diastereoselective Alkylation

This protocol describes the formation of the lithium enolate and its subsequent reaction with an alkyl halide.

Materials:

  • Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

Note on Stereochemical Outcome: The stereochemical outcome of the alkylation is dictated by the steric hindrance of the bicyclic framework. The electrophile is expected to approach from the exo face, which is less sterically encumbered.

Quantitative Data for Representative Alkylations
Electrophile (R-X)BaseDiastereomeric Ratio (exo:endo)Yield (%)
Methyl IodideLDA>95:585-90
Benzyl BromideNaHMDS>98:280-88
Allyl BromideLDA>95:582-89

Note: The data presented in this table are representative values based on analogous systems and may vary depending on specific reaction conditions.

Auxiliary Cleavage: Liberation of the Chiral Product

The final step in this asymmetric synthesis sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product, typically an α-substituted carboxylic acid or a derivative thereof. The Cbz protecting group and the lactam can be cleaved under various conditions.

G cluster_cleavage Cleavage Methods Alkylated_Product Diastereomerically Enriched Alkylated Lactam Hydrolysis Acidic or Basic Hydrolysis (e.g., LiOH, H₂O/THF) Alkylated_Product->Hydrolysis yields Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Alkylated_Product->Hydrogenolysis yields Reductive_Cleavage Reductive Cleavage (e.g., LiBH₄) Alkylated_Product->Reductive_Cleavage yields Carboxylic_Acid Enantiomerically Enriched α-Substituted Carboxylic Acid Hydrolysis->Carboxylic_Acid Amine_Acid Enantiomerically Enriched α-Substituted Amino Acid Hydrogenolysis->Amine_Acid Alcohol Enantiomerically Enriched α-Substituted Alcohol Reductive_Cleavage->Alcohol

Caption: Cleavage Pathways for the Chiral Auxiliary.

Protocol 3.1: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Alkylated Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated lactam (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Protocol 3.2: Catalytic Hydrogenolysis for Cbz-Group Removal

Catalytic hydrogenolysis is a mild and efficient method for the removal of the Cbz protecting group.[2]

Materials:

  • Cbz-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Applications in Target-Oriented Synthesis

The enantiomerically enriched α-substituted carboxylic acids and their derivatives obtained through this methodology are valuable building blocks for the synthesis of a wide range of biologically active molecules, including unnatural amino acids, peptide mimics, and natural product analogues. The rigid bicyclic nature of the 2-azabicyclo[2.2.1]heptane scaffold has been utilized in the synthesis of constrained amino acid analogues and other complex molecular architectures.[1][3]

Conclusion

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable chiral platform for the asymmetric synthesis of α-substituted carboxylic acid derivatives. Its rigid bicyclic structure provides excellent stereocontrol in enolate alkylation reactions. The protocols detailed herein offer a robust framework for researchers to utilize this chiral building block in their synthetic endeavors, paving the way for the efficient construction of complex, enantiomerically pure molecules for applications in medicinal chemistry and drug discovery.

References

  • A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines. (2020). MDPI. Available at: [Link]

  • (S)-Pyroglutamic acid is transformed to the Cbz-protected 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) ester. This ortho ester functionality is employed as a bulky steering group for stereoselective introduction of alkyl and aryl groups via 1,4-cuprate addition to 3,4-unsaturated pyroglutamates. After deprotection and ringopening, 3-substituted glutamic acids are obtained. (2025). ResearchGate. Available at: [Link]

  • Bicyclic lactams derived from pyroglutamic acid provide a useful scaffold for synthesis of conformationally restricted analogues of lysine, ornithine and glutamine, as well as an Ala–Ala dipeptide analogue. (2004). Organic & Biomolecular Chemistry. Available at: [Link]

  • We present a comprehensive account of our efforts directed towards the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan and marketed as Entresto™. (2025). ACS Publications. Available at: [Link]

  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. (2010). PMC. Available at: [Link]

  • The asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks is reported. (2023). ACS Publications. Available at: [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2021). PMC. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). University of Groningen. Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2012). ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). PMC. Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. (2012). PubMed. Available at: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (2015). Organic Chemistry Portal. Available at: [Link]

  • Novel synthesis of carbocyclic nucleosides from 2-azabicyclo[2.2.1]heptanes via the reductive N2-C3 cleavage reaction as a key step. (1989). PubMed. Available at: [Link]

  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. (2002). ResearchGate. Available at: [Link]

  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. (2019). ACS Publications. Available at: [Link]

  • Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Organic Chemistry Portal. Available at: [Link]

  • Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. (2022). PMC. Available at: [Link]

  • Diastereodivergent Enantioselective [8+2] Annulation of Tropones and Enals Catalyzed by N-Heterocyclic Carbenes. (2017). RECERCAT. Available at: [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]

Sources

Method

Cross-coupling reactions involving Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Application Note: Divergent Cross-Coupling Strategies for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Executive Summary The functionalization of conformationally restricted bicyclic scaffolds is a critical vect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Cross-Coupling Strategies for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Executive Summary

The functionalization of conformationally restricted bicyclic scaffolds is a critical vector in modern drug discovery, offering unique three-dimensional bioisosteres for flat aromatic rings and flexible aliphatic chains. Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Cbz-protected saturated Vince lactam, MW: 245.28 g/mol ) is a privileged building block. The presence of the electron-withdrawing carboxybenzyl (Cbz) protecting group serves a dual purpose: it completely suppresses unwanted N -arylation and significantly increases the kinetic acidity of the C4 α -protons.

This application note provides detailed, self-validating protocols for two divergent cross-coupling pathways utilizing this scaffold: Palladium-Catalyzed α -Arylation (retaining the rigid bicyclic core) and Nickel-Catalyzed Reductive Ring-Opening (yielding functionalized, flexible cyclopentylamines).

Strategic Rationale & Mechanistic Insights

The choice of transition metal and reaction conditions dictates the fate of the strained 2-azabicyclo[2.2.1]heptane system.

Pathway A: Palladium-Catalyzed α -Arylation To retain the bridged bicyclic architecture, functionalization must occur via C–H activation at the C4 position. This is achieved by generating a transient lactam enolate. We utilize LiHMDS as the base; its bulky, non-nucleophilic nature prevents deleterious attack on the sensitive Cbz carbamate or the lactam carbonyl. The use of Xantphos , a ligand with a wide bite angle (111°), accelerates the rate-limiting reductive elimination step, preventing off-target β -hydride elimination, a principle established in foundational studies on palladium-catalyzed α-arylation of amides[1].

Pathway B: Nickel-Catalyzed Reductive Ring-Opening When a flexible functionalized cyclopentane ring is desired, the internal strain of the [2.2.1] system can be exploited. Using a Ni(cod)₂ catalyst system with a terminal reductant (Manganese powder), the transition metal inserts into the strained C–C bond adjacent to the carbonyl. The Cbz group stabilizes the resulting metallacycle, which subsequently cross-couples with an aryl iodide to yield a highly substituted cyclopentylamine derivative, analogous to methodologies used in the desymmetrization of 2-azabicyclo[2.2.1]heptanes[2].

G SM Benzyl 3-oxo-2-azabicyclo[2.2.1] heptane-2-carboxylate PathA Pd-Catalyzed Alpha-Arylation SM->PathA Pd2(dba)3, LiHMDS Ar-Br PathB Ni-Catalyzed Ring-Opening SM->PathB Ni(cod)2, Mn(0) Ar-I ProdA C4-Aryl Bicyclic Lactam (Rigid Scaffold) PathA->ProdA ProdB Substituted Cyclopentylamine (Flexible Scaffold) PathB->ProdB

Divergent cross-coupling pathways for Cbz-protected saturated Vince lactam.

Quantitative Optimization Data

The following tables summarize the causality of our reagent selection, demonstrating how specific catalyst-ligand-base combinations dictate reaction success.

Table 1: Optimization of Pd-Catalyzed α -Arylation (Pathway A)

Entry Catalyst (5 mol%) Ligand (10 mol%) Base (1.5 eq) Solvent Yield (%) Observation / Causality
1 Pd(OAc)₂ PPh₃ NaOtBu Toluene 12% Poor reductive elimination; Cbz cleavage observed.
2 Pd₂(dba)₃ BINAP NaOtBu Toluene 45% Moderate yield; competing enolate degradation.
3 Pd₂(dba)₃ Xantphos LiHMDS THF 88% Optimal : Wide bite angle forces rapid product release.

| 4 | None | Xantphos | LiHMDS | THF | N.R. | Confirms transition-metal dependence. |

Table 2: Optimization of Ni-Catalyzed Ring-Opening (Pathway B)

Entry Catalyst (10 mol%) Reductant (2.0 eq) Solvent Temp Yield (%) Observation / Causality
1 NiCl₂·glyme Zn powder THF 60 °C 34% Sluggish reduction of Ni(II) to active Ni(0).
2 Ni(cod)₂ Zn powder DMF 80 °C 56% Improved initiation, but Zn causes side-reactions.

| 3 | Ni(cod)₂ | Mn powder | DMA | 80 °C | 91% | Optimal : Mn provides smooth, controlled turnover. |

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation

Objective: Synthesize C4-aryl Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Step-by-Step Procedure:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 5 mol% Pd) and Xantphos (28.9 mg, 0.05 mmol, 10 mol%). Dissolve in 2.0 mL of anhydrous THF and stir for 15 minutes at room temperature until the solution turns a deep, homogeneous orange.

  • Enolate Generation: In a separate flame-dried 25 mL round-bottom flask, dissolve Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (122.6 mg, 0.50 mmol) in 3.0 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add LiHMDS (0.75 mL of a 1.0 M solution in THF, 0.75 mmol). Stir at -78 °C for 30 minutes.

    • Self-Validation Check 1 (Enolate Formation): Quench a 50 µL aliquot of the reaction mixture with D₂O. Extract with EtOAc and analyze via GC-MS. The molecular ion should shift from m/z 245 to m/z 246, confirming quantitative deuterium incorporation at the C4 position.

  • Cross-Coupling: Inject the pre-formed Pd/Xantphos catalyst solution into the enolate mixture, followed immediately by the addition of 4-bromoanisole (62.5 µL, 0.50 mmol).

  • Heating: Remove the cooling bath and heat the reaction to 70 °C for 12 hours under an argon atmosphere.

    • Self-Validation Check 2 (Reaction Completion): Analyze the crude mixture via ¹H NMR. The disappearance of the characteristic α -proton multiplet at δ 2.85 ppm and the emergence of new aromatic resonances between δ 7.2–7.6 ppm confirms successful C4-arylation.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a white solid.

CatCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd Ar-Br Transmet Transmetalation Pd(II)(Ar)(Enolate)L_n OxAdd->Transmet Br- exchange Enolate Lactam Enolate (Generated by LiHMDS) Enolate->Transmet Nucleophilic Attack RedElim Reductive Elimination C4-Aryl Product Transmet->RedElim RedElim->Pd0 Product Release

Mechanism of Pd-catalyzed alpha-arylation of bicyclic lactam enolates.

Protocol B: Nickel-Catalyzed Reductive Ring-Opening Cross-Coupling

Objective: Synthesize Cbz-protected cis-3-arylcyclopentylamines via strain-release cross-coupling. This methodology builds upon principles established in Ni-catalyzed cross-coupling of bridged amides [3].

Step-by-Step Procedure:

  • Reagent Assembly: In an argon-filled glovebox, charge a 15 mL pressure tube with Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (122.6 mg, 0.50 mmol), Ni(cod)₂ (13.8 mg, 0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (16.1 mg, 0.06 mmol, 12 mol%), and Manganese powder (54.9 mg, 1.0 mmol, 2.0 eq).

  • Solvent and Electrophile Addition: Add 4.0 mL of anhydrous DMA (N,N-Dimethylacetamide) followed by iodobenzene (67.2 µL, 0.60 mmol). Seal the tube with a Teflon screw cap.

    • Causality Note: DMA is strictly required over THF here; its high dielectric constant stabilizes the polar Ni(I)/Ni(III) intermediates generated during the single-electron transfer (SET) steps driven by the Mn reductant.

  • Reaction Execution: Remove the sealed tube from the glovebox and stir vigorously (1000 rpm) at 80 °C for 16 hours.

    • Self-Validation Check 1 (Visual Cue): The reaction mixture will transition from a dark blue/purple (Ni-dtbbpy complex) to a dark brown/black suspension as the Mn powder is consumed and the catalytic cycle turns over.

  • Workup & Analysis: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove manganese salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove the DMA solvent.

    • Self-Validation Check 2 (Structural Confirmation): Obtain an IR spectrum of the crude oil. The shift of the carbonyl stretching frequency from ~1740 cm⁻¹ (strained bicyclic lactam) to ~1695 cm⁻¹ (acyclic Cbz carbamate) proves successful ring-opening.

  • Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the functionalized cyclopentylamine.

References

  • Palladium-Catalyzed α-Arylation of Amides Journal of the American Chemical Society URL: [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Organic Letters URL: [Link]

  • Nickel–Copper-Catalyzed C(sp2)–N Cross-Coupling of Cyclic and Bridged Amides: An Access to Cyclic Enamides and Alkenyl Vince Lactams Advanced Synthesis & Catalysis URL: [Link]

  • A formal (3+2) cycloaddition strategy toward 2-azanorbornanes ChemRxiv URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Cbz protection of 2-azabicyclo[2.2.1]heptane-3-one

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the versatile bicyclic lactam, 2-azabicyclo[2.2.1]heptane-3-one, in their synthetic endeavors. The focus of this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the versatile bicyclic lactam, 2-azabicyclo[2.2.1]heptane-3-one, in their synthetic endeavors. The focus of this document is to provide in-depth troubleshooting for the common, yet sometimes challenging, N-protection of this amine with the benzyloxycarbonyl (Cbz) group. Our goal is to equip you with the knowledge to diagnose and resolve issues, leading to successful and reproducible outcomes.

Introduction: The Synthetic Challenge

2-Azabicyclo[2.2.1]heptane-3-one is a valuable chiral building block, often referred to as a "Vince lactam" analogue, prized for its rigid conformational structure which is instrumental in the synthesis of carbocyclic nucleosides and other complex bioactive molecules.[1] The secondary amine within this lactam is a key functional handle for elaboration. Its protection is a critical step to prevent unwanted side reactions in subsequent synthetic transformations.

The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines, known for its stability under a range of conditions and its clean removal via hydrogenolysis.[2] However, the unique stereoelectronic properties and potential for steric hindrance in the 2-azabicyclo[2.2.1]heptane-3-one system can lead to incomplete reactions and the formation of byproducts. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Cbz protection of 2-azabicyclo[2.2.1]heptane-3-one is incomplete, and I see a significant amount of starting material remaining. What are the likely causes?

A1: Incomplete conversion is the most common issue. Several factors could be at play:

  • Insufficient Base: The reaction of benzyl chloroformate (Cbz-Cl) with the amine generates hydrochloric acid (HCl), which must be neutralized.[2] If the starting material is the hydrochloride salt, additional base is required. An inadequate amount of base will lead to protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Poor Quality of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly reactive and susceptible to hydrolysis by atmospheric moisture, degrading into benzyl alcohol and HCl. Using an old or improperly stored bottle of Cbz-Cl can significantly reduce the yield.

  • Low Reaction Temperature: While the reaction is typically initiated at 0 °C to control its exothermic nature, maintaining this temperature for an extended period might slow down the reaction rate, especially given the potential for steric hindrance with this substrate.

  • Steric Hindrance: The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-one can sterically encumber the nitrogen atom, slowing its rate of nucleophilic attack on the Cbz-Cl.

Q2: I'm observing an oily byproduct along with my desired Cbz-protected product. What could it be?

A2: The most likely oily byproduct is dibenzyl carbonate. This impurity arises from the reaction of Cbz-Cl with benzyl alcohol. Benzyl alcohol can be present as an impurity in the Cbz-Cl reagent or can be formed from the decomposition of Cbz-Cl during the reaction or workup.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material and the product (e.g., ethyl acetate/hexanes). The starting amine is typically more polar and will have a lower Rf value than the Cbz-protected product. Staining with potassium permanganate or ninhydrin can help visualize the spots, especially the starting amine. For more quantitative analysis, LC-MS can be employed.

In-Depth Troubleshooting Guide

This section is organized by observable symptoms during your experiment.

Symptom 1: Low to No Product Formation

If you observe primarily unreacted starting material, follow this diagnostic workflow:

start Low/No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_base Is the base appropriate and in sufficient excess? (≥ 2 eq.) check_reagents->check_base Reagent Check check_cbzcl Is the Cbz-Cl fresh? Did you handle it under inert atmosphere? check_base->check_cbzcl Base OK action_base Action: Use ≥ 2 eq. of NaHCO3 or a stronger, non-nucleophilic base like DIPEA. check_base->action_base No check_temp Was the reaction allowed to warm to room temperature? check_cbzcl->check_temp Cbz-Cl OK action_cbzcl Action: Use a fresh bottle of Cbz-Cl or purify by distillation. check_cbzcl->action_cbzcl No check_stirring Was the mixture stirred vigorously? check_temp->check_stirring Temperature OK action_temp Action: After adding Cbz-Cl at 0°C, allow the reaction to warm to RT and stir for 12-24h. check_temp->action_temp No action_stirring Action: Ensure efficient mixing to overcome potential solubility issues. check_stirring->action_stirring No

Caption: Troubleshooting workflow for low product yield.

Symptom 2: Formation of Multiple Spots on TLC, Including Byproducts

The presence of unexpected spots on your TLC plate indicates side reactions.

start Multiple Spots on TLC identify_spots Identify Spots (Rf values, co-spotting) start->identify_spots spot_dibenzyl Spot with Rf between SM and Product? identify_spots->spot_dibenzyl spot_polar Highly Polar Spot at Baseline? identify_spots->spot_polar cause_dibenzyl Likely Cause: Dibenzyl carbonate from Cbz-Cl decomposition. spot_dibenzyl->cause_dibenzyl cause_polar Possible Cause: Base-induced hydrolysis of the lactam. spot_polar->cause_polar action_dibenzyl Action: Use high-purity Cbz-Cl. Purify product via column chromatography. cause_dibenzyl->action_dibenzyl action_polar Action: Use a milder base (e.g., NaHCO3). Avoid strong, nucleophilic bases. Keep reaction temperature low. cause_polar->action_polar

Caption: Diagnosing byproduct formation.

Symptom 3: Difficulty in Product Purification

If your crude product is difficult to purify, consider the following:

IssuePotential CauseRecommended Solution
Oily Product That Won't Solidify Presence of benzyl alcohol or dibenzyl carbonate.Purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Product Contaminated with Starting Material Incomplete reaction.If the Rf values are very close, careful column chromatography with a shallow solvent gradient is necessary. Consider re-subjecting the mixed fractions to the reaction conditions.
Product Appears Unstable on Silica Gel The Cbz-protected lactam may be sensitive to the acidity of standard silica gel.Use silica gel that has been neutralized with triethylamine (typically 1% triethylamine in the eluent).

Recommended Experimental Protocols

Protocol 1: Standard Cbz Protection

This protocol is a reliable starting point for the Cbz protection of 2-azabicyclo[2.2.1]heptane-3-one.

  • Dissolution: Dissolve 2-azabicyclo[2.2.1]heptane-3-one (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir for 10 minutes.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 - 1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography.

Protocol 2: For Sterically Hindered or Less Reactive Substrate

If the standard protocol results in a sluggish or incomplete reaction, consider these modifications.

  • Solvent and Base: Use an aprotic solvent such as dichloromethane (DCM) or acetonitrile. Use a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0 eq.).

  • Temperature: After the initial addition of Cbz-Cl at 0 °C, consider gently heating the reaction to 40 °C to overcome the activation energy barrier.

  • Alternative Reagent: If Cbz-Cl quality is a persistent issue, consider using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a more stable, crystalline solid and less prone to decomposition.

Data Interpretation

Expected ¹H NMR Shifts for N-Cbz-2-azabicyclo[2.2.1]heptane-3-one:

  • Aromatic Protons (Cbz): ~7.3-7.4 ppm (multiplet, 5H)

  • Benzyl Protons (Cbz): ~5.1-5.2 ppm (singlet, 2H)

  • Bridgehead Protons: Look for shifts in the bridgehead protons of the bicyclic system compared to the starting material.

  • Other Aliphatic Protons: The remaining protons of the bicyclic system will appear in the aliphatic region, typically between 1.5 and 3.5 ppm.

Note: The exact chemical shifts will be dependent on the solvent used for NMR analysis.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Kardos, N., & Deme, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

Sources

Optimization

Optimizing solvent conditions for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate crystallization

Welcome to the Technical Support Center for process chemistry and solid-state development. This guide is specifically engineered for researchers and drug development professionals optimizing the crystallization of Benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and solid-state development. This guide is specifically engineered for researchers and drug development professionals optimizing the crystallization of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate , a highly hydrophobic, Cbz-protected saturated Vince lactam intermediate.

Due to its bulky, lipophilic nature, this intermediate is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during solvent/anti-solvent crystallization. The following troubleshooting guides, FAQs, and self-validating protocols are designed to help you bypass LLPS, control polymorphism, and maximize purity.

Core Crystallization & LLPS Mitigation Workflow

Crystallization A 1. Solvent & Anti-Solvent Selection B 2. MSZW Determination (Thermodynamic Profiling) A->B C 3. Controlled Cooling & Anti-Solvent Dosing B->C D LLPS (Oiling Out) Detected? C->D E Kinetic Intervention: Add Seed Crystals D->E Yes (Bypass LLPS) F Thermodynamic Fix: Reduce Temp/Solubility D->F Yes (Shift Phase Boundary) G 4. Secondary Nucleation & Crystal Growth D->G No (Direct Growth) E->G F->C H 5. Filtration, Washing & Drying G->H

Workflow for optimizing crystallization and mitigating liquid-liquid phase separation (LLPS).

Troubleshooting & FAQs: Managing Oiling Out (LLPS)

Q1: Why does Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate oil out instead of crystallizing during anti-solvent addition? A1: The phenomenon of oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a solute-enriched phase separates from the solvent mixture before the solid crystal lattice can form 1. Because the Cbz-protected Vince lactam is highly hydrophobic, rapid addition of an anti-solvent (like water or heptane) causes the local supersaturation to exceed the liquid-liquid coexistence curve. The thermodynamics favor the formation of a metastable oil phase rather than overcoming the high activation energy required for primary nucleation 2.

Q2: How can I thermodynamically prevent LLPS for this specific bicyclic lactam? A2: You must shift the operating line on your ternary phase diagram. Solvents in which the drug exhibits extremely high solubility (e.g., THF or pure Methanol) are typically associated with high oiling-out risks because they reduce the maximum achievable supersaturation [[3]](). Furthermore, operating at elevated temperatures shrinks the metastable zone width (MSZW). To fix this thermodynamically, switch to a solvent system with moderate solubility (like Isopropanol/Water) and lower the crystallization temperature to increase the thermodynamic driving force for solid nucleation over liquid demixing.

Q3: If oiling out is unavoidable thermodynamically, what kinetic interventions can I use? A3: Seeding is the most robust kinetic intervention. By introducing seed crystals of the target polymorph into the metastable zone before the LLPS boundary is reached, you provide a surface for secondary nucleation. This rapidly depletes the supersaturation of the mother liquor, directing the system toward crystal growth and completely bypassing droplet formation 1.

Q4: Does oiling out always negatively impact the purity of the final intermediate? A4: Generally, LLPS deteriorates product properties by trapping impurities within the oil droplets, which then harden into amorphous or impure glassy solids 4. However, recent Process Analytical Technology (PAT) studies have shown that if the target material and impurities distribute differently between the two liquid phases, oiling out can occasionally act as an in-situ liquid-liquid extraction step, lowering certain impurities in the mother phase 5. Despite this, for consistent polymorph control and downstream filterability, actively avoiding LLPS via seeding remains the industry standard.

Quantitative Data: Solvent System Evaluation

To optimize the MSZW and avoid LLPS, selecting the correct solvent/anti-solvent pair is critical. Below is a synthesized evaluation for hydrophobic bicyclic lactams:

Solvent / Anti-Solvent SystemSolubility ProfileLLPS (Oiling Out) RiskRecommended Kinetic/Thermodynamic Action
Methanol / Water High in MeOHHigh Implement strict seeding at 25-30% water mass fraction; cool at <0.1 °C/min.
Isopropanol / Water Moderate in IPAMedium Seed at 40°C; extend water addition time over 4-6 hours to suppress LLPS [[5]]().
Ethyl Acetate / Heptane High in EtOAcLow to Medium Excellent for highly hydrophobic lactams. Add heptane dropwise over 4 hours at 20°C.
THF / Heptane Very High in THFVery High Avoid unless required for telescoping reactions. High supersaturation traps impurities.
Experimental Protocol: Self-Validating Anti-Solvent Seeding Crystallization

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . It utilizes in-line Process Analytical Technology (PAT) to confirm causality at every step, ensuring that the Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate crystallizes purely without phase separation.

Objective: Isolate the target intermediate while actively suppressing LLPS. Required Equipment: Jacketed reactor, Process Video Microscope (PVM), Focused Beam Reflectance Measurement (FBRM) probe, and in-line ATR-FTIR.

  • Step 1: Complete Dissolution & Clarification

    • Action: Dissolve the crude intermediate in Isopropanol (3 volumes) at 55°C under moderate agitation (250 RPM).

    • Validation Check: The PVM must show a completely dark field. Any presence of undissolved particles or spherical oil droplets indicates incomplete dissolution; increase temperature to 60°C if necessary.

  • Step 2: Supersaturation Generation

    • Action: Cool the reactor to 40°C at a controlled rate of 0.5°C/min. Begin adding Water (anti-solvent) at 0.05 vol/min until exactly 0.5 volumes are added.

    • Validation Check: FBRM chord counts must remain stable at baseline. This confirms the system has successfully entered the metastable zone but has not yet nucleated or oiled out.

  • Step 3: Kinetic Seeding

    • Action: Introduce 1-2 wt% of pure crystalline Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate seeds (pre-slurried in Isopropanol) into the reactor.

    • Validation Check: FBRM should show an immediate, sustained spike in fine chord counts (1-10 µm range). PVM must confirm the presence of sharp, faceted crystals. If spherical droplets appear on the PVM, LLPS has occurred—stop anti-solvent addition immediately and hold temperature.

  • Step 4: Isothermal Aging (Desupersaturation)

    • Action: Hold the suspension isothermally at 40°C for 2 hours.

    • Validation Check: The mother liquor concentration (measured via in-line ATR-FTIR) must drop by at least 30%. This thermodynamic shift indicates successful secondary nucleation and the safe depletion of supersaturation.

  • Step 5: Final Anti-Solvent Dosing & Cooling

    • Action: Add the remaining Water (2.5 volumes) linearly over 4 hours. Once complete, cool the system to 5°C at 0.1°C/min.

    • Validation Check: Filter and dry the solids. The final yield should be >85% with an HPLC purity of >99.5%, free of trapped Impurity-C 5.

References
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound Source: ResearchGate / ACS Publications URL
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Organic Process Research & Development URL
  • Source: National University of Singapore / Elsevier B.V.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: PharmaLego URL
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Navigating the Ring-Opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the ring-opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate in the synthesis of various carbocyclic nucleosides and other complex molecular architectures. Our focus is on anticipating and mitigating common side reactions to ensure the success of your synthetic endeavors.

Introduction: The Chemistry and Challenges

The ring-opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a derivative of the well-known Vince Lactam, is a critical transformation that can be fraught with challenges. The strained bicyclic system, coupled with the presence of a chiral center alpha to the carbonyl group and a bulky N-Cbz protecting group, creates a unique chemical environment where several side reactions can compete with the desired nucleophilic acyl substitution. This guide is structured to address these challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the ring-opening reaction.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I drive it to completion?

A1: Low reactivity is a common hurdle and can often be attributed to a combination of steric hindrance and the stability of the lactam.

  • Causality: The bicyclo[2.2.1]heptane framework presents significant steric bulk, hindering the approach of the nucleophile to the carbonyl carbon. Additionally, the N-Cbz group, while essential for protecting the nitrogen, can also contribute to this steric shield. The inherent stability of the six-membered lactam ring, though strained, requires sufficient activation to undergo ring-opening.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the appearance of degradation products.

    • Use a More Potent Nucleophile/Base: If using a weak nucleophile, consider a stronger, less sterically demanding alternative. For base-catalyzed hydrolysis, switching from a mild base like sodium bicarbonate to a stronger one like sodium hydroxide or lithium hydroxide can significantly accelerate the reaction.[1]

    • Optimize Solvent Choice: The choice of solvent can influence both the solubility of your substrate and the reactivity of the nucleophile. For hydrolysis, using a co-solvent like THF or dioxane with water can improve substrate solubility. In aminolysis, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the lactam carbonyl, making it more electrophilic and susceptible to nucleophilic attack.[2]

Q2: I'm observing a mixture of diastereomers in my product. What is causing this epimerization and how can I prevent it?

A2: The formation of diastereomers is a strong indication of epimerization at the carbon alpha to the carbonyl group.

  • Causality: The proton at the C1 position (the bridgehead carbon alpha to the carbonyl) is acidic and can be abstracted under basic conditions to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity. This is a well-documented issue in compounds with a similar structural motif.[3][4]

  • Mitigation Strategies:

    • Employ Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature to disfavor enolate formation.

    • Reduce Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Consider an Acid-Catalyzed Approach: While potentially slower, acid-catalyzed ring-opening avoids the formation of an enolate intermediate, thereby preserving the stereochemistry at the C1 position.[5]

Q3: My desired ring-opened product is contaminated with a significant amount of a high-molecular-weight, insoluble material. What is this side product and how can I avoid its formation?

A3: The formation of insoluble, high-molecular-weight material is indicative of anionic ring-opening polymerization (AROP).[2][6][7]

  • Causality: Under strong basic conditions, the lactam can be deprotonated at the nitrogen (after Cbz-group removal) to form a lactamate anion. This anion is a potent nucleophile that can attack the carbonyl group of another lactam molecule, initiating a chain reaction that leads to the formation of a polyamide.

  • Preventative Measures:

    • Avoid Excessively Strong Bases: Use of very strong, non-nucleophilic bases like sodium hydride or LDA should be avoided unless polymerization is the desired outcome.

    • Control Stoichiometry: Use a stoichiometric amount of the nucleophile rather than a large excess of a strong base.

    • Maintain Low Temperatures: Polymerization is often more favorable at higher temperatures. Running the reaction at or below room temperature can help to suppress this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the ring-opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Q4: What are the most common side reactions associated with the N-Cbz group during ring-opening?

A4: The benzyloxycarbonyl (Cbz) group is generally stable to the conditions used for nucleophilic ring-opening of the lactam. However, if harsh conditions are employed, or if a subsequent deprotection step is performed, several side reactions can occur.

  • Premature Deprotection: Under strongly acidic or basic conditions, the Cbz group can be cleaved.[8]

  • Hydrogenolysis-Related Side Reactions: If catalytic hydrogenation is used for Cbz removal after ring-opening, other functional groups in the molecule may be reduced.[9]

  • Formation of N-Benzyl Impurities: In some reductive deprotection methods, incomplete reaction can lead to the formation of an N-benzyl group instead of the free amine.

Q5: Can I perform the ring-opening and N-Cbz deprotection in a single step?

A5: A one-pot ring-opening and deprotection is feasible but requires careful selection of reagents.

  • Reductive Ring-Opening/Deprotection: Using a reagent like sodium borohydride in the presence of a palladium catalyst could potentially effect both transformations.[10] However, this may also lead to the reduction of the newly formed carboxylic acid or amide.

  • Acid-Catalyzed Ring-Opening/Deprotection: Strong acids like HBr in acetic acid can cleave both the lactam and the Cbz group.[8] This is a harsh method and may not be suitable for sensitive substrates.

It is generally advisable to perform these as two separate steps to maximize yield and purity.

Q6: How does the stereochemistry of the bicyclic system affect the ring-opening reaction?

A6: The rigid, strained conformation of the 2-azabicyclo[2.2.1]heptane ring system plays a crucial role.

  • Steric Hindrance: The "roof-like" structure of the bicyclic system creates two distinct faces for nucleophilic attack: the exo and endo faces. The exo face is generally more sterically accessible. This can lead to high diastereoselectivity if the nucleophile is sufficiently bulky.[1][11]

  • Ring Strain: While the six-membered lactam is relatively stable, the overall strain of the bicyclic system can make the amide bond more susceptible to cleavage compared to a simple, unstrained lactam.[12]

Experimental Protocols and Data

While specific, detailed protocols for the chemical ring-opening of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are not extensively reported, the following general procedures, adapted from related systems, can serve as a starting point.

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis
  • Dissolve Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH (1.1 equiv) in water dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Aminolysis
  • Dissolve Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equiv) in a polar aprotic solvent such as DMF.

  • Add the desired primary or secondary amine (1.2 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Condition Potential Side Reactions Key Considerations
NaOH, H₂O/THF Epimerization, Polymerization (if base is too strong/concentrated)Use dilute base, low temperature, and monitor reaction time closely.
Primary Amine, DMF Incomplete reaction due to stericsMay require heating; use a less sterically hindered amine if possible.
HBr/AcOH Cleavage of Cbz group, potential for other acid-sensitive group degradationHarsh conditions; suitable for robust substrates.
Enzymatic Hydrolysis Limited substrate scope, requires specific enzymeOffers high enantioselectivity.[2][9][13][14]

Visualizing the Mechanisms

To better understand the competing reaction pathways, the following diagrams illustrate the key mechanistic steps.

ring_opening cluster_desired Desired Ring-Opening cluster_side1 Side Reaction 1: Epimerization cluster_side2 Side Reaction 2: Polymerization Intermediate Tetrahedral Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening Start Start Start->Intermediate Nucleophilic Attack Enolate Planar Enolate Epimer Epimerized Product Enolate->Epimer Reprotonation Anion Lactamate Anion Dimer Dimer Anion->Dimer Attack on another Lactam Polymer Polyamide Dimer->Polymer Propagation

Sources

Optimization

Technical Support Center: Purification of Crude Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support center for the purification of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to ensure the integrity of your research and development.

Introduction to Purification Challenges

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a key building block in medicinal chemistry. The purity of this compound is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The purification of this bicyclic lactam can be challenging due to the presence of various impurities stemming from its synthesis, including starting materials, reagents, and by-products. The presence of the benzyloxycarbonyl (Cbz) protecting group also necessitates careful selection of purification conditions to avoid its cleavage.[1][2] This guide will equip you with the necessary knowledge to overcome these hurdles and obtain your target compound with high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials or water-soluble by-products.- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Perform a thorough aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.
Difficulty in Removing a Closely-Eluting Impurity by Column Chromatography - The impurity has a similar polarity to the product. - Inappropriate solvent system for chromatography.- Optimize the mobile phase for column chromatography. A common starting point for compounds of this type is a mixture of ethyl acetate and hexane.[3][4] Try a shallow gradient elution or an isocratic elution with a finely tuned solvent ratio. - Consider using a different stationary phase, such as alumina (neutral or basic), if silica gel (which is slightly acidic) is not providing adequate separation or causing degradation.[1] - If the impurity is less polar, it will elute first. If it is more polar, it will elute after your product. Adjust the solvent polarity accordingly.
Product Degradation During Purification - The Cbz group is sensitive to strong acids and catalytic hydrogenation conditions.[1][5][6] - The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions.- Avoid strong acids during work-up and chromatography. Silica gel is slightly acidic; if degradation is observed, consider neutralizing the silica gel with a small amount of triethylamine in the mobile phase or use neutral alumina.[1] - Do not use purification methods involving catalytic hydrogenation (e.g., Pd/C and H₂) as this will cleave the Cbz group.[1][6]
Oily Product That Fails to Crystallize - Presence of residual solvent. - The product is an amorphous solid or an oil at room temperature. - Impurities are preventing crystallization.- Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. - If the product is inherently an oil, purification by chromatography is the primary method. - If impurities are the issue, re-purify by column chromatography. A highly purified compound is more likely to crystallize. The introduction of a Cbz group often aids in the crystallization of compounds.[1][6]
Low Recovery from Recrystallization - The chosen solvent or solvent system is not ideal. - Too much solvent was used.- Perform a systematic solvent screen to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[7][8] Common solvents to screen include ethyl acetate, isopropanol, ethanol, and toluene, or a two-solvent system like ethanol/water or ethyl acetate/hexane.[7][8] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.[7]

Purification Workflow Decision Tree

To assist in selecting the most appropriate purification strategy, the following decision tree can be utilized.

PurificationWorkflow start Crude Product Analysis (TLC/¹H NMR) check_impurities Are impurities significantly different in polarity? start->check_impurities column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) check_impurities->column_chromatography Yes recrystallization Recrystallization check_impurities->recrystallization No (or if major impurity is an isomer) check_purity_cc Assess Purity (TLC/HPLC/¹H NMR) column_chromatography->check_purity_cc check_purity_recryst Assess Purity (TLC/HPLC/¹H NMR) recrystallization->check_purity_recryst pure_product Pure Product check_purity_cc->pure_product Purity >95% further_purification Further Purification Needed check_purity_cc->further_purification Purity <95% check_purity_recryst->pure_product Purity >95% check_purity_recryst->further_purification Purity <95% further_purification->column_chromatography Try different conditions

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support guide for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise and practical methodologies required to identify, quantify, and resolve the stereochemical impurities inherent in the synthesis of this valuable chiral building block.

Section 1: Understanding the Core Stereochemical Challenge

The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane contains multiple stereocenters. Unless a stereocontrolled synthesis is employed, its preparation often results in a racemic mixture of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[1] This makes their separation a non-trivial challenge that standard purification techniques like flash chromatography or distillation cannot overcome.[2][3]

FAQ: What are the specific stereoisomers of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate I should be concerned about?

The primary stereochemical issue is the presence of two enantiomers. The bridgehead carbons (C1 and C4) are chiral, leading to a pair of enantiomers. The biological activity of such chiral molecules often resides in only one of the enantiomers, making the separation of these stereoisomers critical for pharmaceutical applications.[1][4]

Caption: Enantiomers of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Section 2: Identification and Quantification of Stereoisomers

Before any resolution can be attempted, a robust analytical method is required to confirm the presence of stereoisomers and accurately determine their ratio (i.e., the enantiomeric excess, or e.e.).

FAQ: How can I determine if my sample contains a mixture of enantiomers?

The most powerful and widely used technique is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6] These methods use a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and, therefore, two separate peaks on the chromatogram.[7]

Causality: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[8] For a stable interaction and successful separation, a minimum of three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) are required.

FAQ: Can I use Nuclear Magnetic Resonance (NMR) to determine the enantiomeric ratio?

Standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous (resonate at the same frequency) in an achiral solvent. However, you can use NMR for this purpose in two ways:

  • Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: Adding a chiral auxiliary to the NMR tube forms transient diastereomeric complexes in solution.[9] These complexes are no longer mirror images and will have distinct NMR spectra, allowing for the integration and quantification of the signals corresponding to each enantiomer.

  • Derivatization: By reacting your racemic mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA), you form a covalent mixture of diastereomers.[10] Diastereomers have different physical properties and will produce distinct signals in a standard NMR spectrum, which can then be integrated.[11]

Experimental Protocol 1: Analytical Chiral HPLC/SFC Method Development

This protocol outlines a systematic screening approach to find a suitable analytical method for separating the enantiomers of your target compound.

Objective: To achieve baseline resolution (Rs > 1.5) of the two enantiomers.

1. Column Selection (CSP Screening):

  • Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and represent the first line of screening for a wide range of chiral compounds, including β-lactams.[7][12]

  • Primary Screening Set:

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

2. Mobile Phase Screening:

  • Normal Phase (HPLC): Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) mixture. A common starting point is 90:10 (v/v). Adjust the ratio to optimize retention and resolution. For a similar compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, a mobile phase of n-hexane-isopropanol (80:20, v/v) on a Chiralcel OD-H column provided complete separation.[13]

  • SFC: Use CO2 as the primary mobile phase with a modifier (co-solvent) like Methanol, Ethanol, or IPA. Start with a gradient of 5% to 40% modifier over 5-10 minutes. SFC is often faster and uses less organic solvent, making it a "greener" alternative.[14][15]

3. Methodical Workflow:

  • Prepare a stock solution of your sample at ~1 mg/mL in a suitable solvent (e.g., mobile phase).

  • Equilibrate the first column (e.g., CHIRALCEL® OD-H) with the starting mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

  • Inject 5-10 µL of the sample solution.

  • Monitor the separation using a UV detector (e.g., at 254 nm).

  • If no separation or poor resolution is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try different alcohols (Ethanol).

  • Repeat steps 2-5 for each column in the screening set.

4. Data Analysis & Optimization:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • The goal is to find conditions that provide Rs ≥ 1.5 for robust quantification.

CSP Name Mobile Phase (v/v) Flow Rate (mL/min) t_R1 (min) t_R2 (min) Resolution (Rs) Notes
CHIRALCEL® OD-HHexane:IPA (80:20)1.07.28.51.8Promising Candidate. Baseline separation achieved.
CHIRALCEL® OD-HHexane:EtOH (90:10)1.010.110.91.1Partial separation. Needs optimization.
CHIRALPAK® AD-HHexane:IPA (90:10)1.06.56.50.0No separation observed.
CHIRALPAK® AS-HSFC: MeOH (15%)3.02.12.51.6Good separation, very fast analysis time.

Section 3: Strategies for Resolution and Purification

Once you have a reliable analytical method, you can select a strategy for obtaining the enantiomerically pure material. The choice largely depends on the scale required, available equipment, and project timelines.[16]

Resolution_Workflow start Racemic Mixture of Benzyl 3-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate analytical Develop Analytical Chiral HPLC/SFC Method start->analytical decision_scale What scale is needed? analytical->decision_scale small_scale Small Scale (mg to g) decision_scale->small_scale < 10 g large_scale Large Scale (multi-g to kg) decision_scale->large_scale > 10 g prep_chrom Preparative Chiral Chromatography (HPLC/SFC) small_scale->prep_chrom classical_res Classical Resolution (Diastereomer Formation) large_scale->classical_res asym_synth Asymmetric Synthesis (Long-term solution) large_scale->asym_synth end_product Enantiomerically Pure Product prep_chrom->end_product classical_res->end_product

Caption: Decision workflow for selecting a stereochemical resolution strategy.

FAQ: What is the most direct method to separate the enantiomers on a preparative scale?

Preparative chiral chromatography (both HPLC and SFC) is the most direct and often fastest method for obtaining multi-milligram to gram quantities of pure enantiomers, making it ideal for drug discovery and early development phases.[17][18] The strategy involves scaling up the conditions from your optimized analytical method.

Experimental Protocol 2: Scale-Up from Analytical to Preparative Chiral Chromatography

Objective: To purify gram-scale quantities of the target enantiomer with >99% e.e.

1. Method Translation:

  • Use the same CSP and mobile phase system identified during analytical method development (e.g., CHIRALCEL® OD-H with Hexane:IPA).

  • Switch to a larger diameter preparative column (e.g., 20 mm or 50 mm ID) packed with the same stationary phase.

2. Loadability Study:

  • Rationale: The key to efficient preparative chromatography is to load as much material onto the column as possible per injection without sacrificing the resolution between the two enantiomer peaks (a state known as "touching-band" resolution is often optimal).

  • Incrementally increase the injection volume/concentration on the analytical column until you see a significant loss in resolution. This provides an estimate for the loading capacity.

  • Transfer this loading factor to the preparative column, scaling it by the cross-sectional area ratio: Load_prep = Load_analyt * (radius_prep / radius_analyt)².

3. Preparative Run & Fraction Collection:

  • Dissolve the racemic mixture in the mobile phase at the highest possible concentration without solubility issues.

  • Equilibrate the preparative column.

  • Perform stacked injections to maximize throughput. This involves making the next injection before the previous one has fully eluted.

  • Use a fraction collector triggered by UV signal to collect the peaks corresponding to the first and second eluting enantiomers separately. Collect the "heart" of each peak to ensure high purity, and recycle any mixed fractions.

4. Post-Purification:

  • Combine the pure fractions for each enantiomer.

  • Remove the solvent under reduced pressure.

  • Analyze the purity of the final products using the initial analytical chiral HPLC/SFC method.

FAQ: Are there alternative methods to preparative chromatography for separation?

Yes, classical resolution via diastereomer formation is a well-established technique, particularly for larger-scale separations where chromatography may become less economical.[19]

Mechanism: This method converts the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral resolving agent.[2] Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by standard techniques like fractional crystallization or even achiral flash chromatography. The resolving agent is then chemically removed to yield the pure enantiomer.

Experimental Protocol 3: Classical Resolution via Diastereomeric Salt Formation

Objective: To separate enantiomers by forming diastereomeric salts and isolating one via crystallization.

1. Selection of Resolving Agent:

  • Since your target molecule is neutral (a lactam), you will first need to hydrolyze it to the corresponding amino acid to introduce a functional group for salt formation.

  • For the resulting racemic amino acid, use an enantiomerically pure chiral acid or base. Common resolving agents for racemic bases (amines) include (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.[19]

2. Diastereomer Formation & Separation:

  • Dissolve the hydrolyzed racemic amino acid in a suitable solvent (e.g., Ethanol, Methanol, or Acetone).

  • Add approximately 0.5 equivalents of the chiral resolving agent (e.g., (+)-Tartaric acid).

  • Stir the solution. One of the diastereomeric salts will likely be less soluble and begin to precipitate. The process can be encouraged by slow cooling or the addition of an anti-solvent.

  • Filter the solid precipitate and wash with a small amount of cold solvent. This solid is your enriched diastereomeric salt.

  • Recrystallize the solid one or more times to achieve high diastereomeric purity.

3. Liberation of the Free Enantiomer:

  • Dissolve the purified diastereomeric salt in water.

  • Adjust the pH with a base (e.g., NaOH or NaHCO3) to neutralize the resolving agent and liberate the free amino acid.

  • Extract the pure amino acid enantiomer into an organic solvent.

  • Re-form the lactam and re-protect with the Cbz group as needed.

  • Confirm the enantiomeric purity using your analytical chiral HPLC method.

Section 4: Troubleshooting Common Issues

Q: Why am I seeing poor resolution (peak overlap) in my chiral separation? A: This is a common challenge.

  • Cause: The chosen CSP/mobile phase combination does not provide sufficient selectivity (α) for your molecule. The interactions between the enantiomers and the stationary phase are too similar.

  • Solution:

    • Optimize Mobile Phase: Systematically change the ratio of your solvents (e.g., increase or decrease the percentage of alcohol). Small changes can have a large impact.

    • Change the Alcohol: Switch from IPA to Ethanol, or vice-versa. The different steric and hydrogen-bonding properties can significantly alter selectivity.

    • Try a Different CSP: If optimization fails, your molecule may require a different type of chiral environment. Move to the next column in your screening set.

    • Lower the Temperature: Running the column at a lower temperature can sometimes enhance the stability of the transient diastereomeric complexes, improving resolution, though it will increase analysis time.[20]

Q: My recovery from the preparative separation is low. What can I do? A: Low recovery is often due to solubility issues or aggressive fraction cutting.

  • Cause: Your compound may be poorly soluble in the mobile phase, crashing out on the column or during solvent evaporation. Alternatively, you may be discarding too much of the sample in the mixed-fraction region.

  • Solution:

    • Improve Solubility: Add a small amount of a stronger, miscible solvent to your sample preparation and mobile phase if it doesn't destroy the separation. For SFC, sometimes adding water as an additive can help with polar compounds.[14]

    • Optimize Loading: You may be overloading the column, which broadens the peaks and increases the overlap. Reduce the mass injected per run.

    • Recycle Mixed Fractions: Collect the region of overlap between the two peaks as a separate fraction. After several runs, combine these mixed fractions, concentrate, and re-inject them onto the column to recover more material.

References

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  • Zhang, Y., & Riley, F. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Welch, C. J. (2010). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 22(1), 1-5. [Link]

  • Pajarpan, A. S., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 19-26. [Link]

  • Ahuja, S. (Ed.). (2003). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Wang, L., et al. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Chirality, 27(11), 844-848. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. [Link]

  • Padwa, A., et al. (2009). Nonracemic Bicyclic Lactam Lactones via Regio- and cis-Diastereocontrolled C−H Insertion. Asymmetric Synthesis of (8S,8aS)-8-Hydroxyindolizidin-5-one. The Journal of Organic Chemistry, 74(21), 8147-8156. [Link]

  • Shukla, A. K., & Bhushan, R. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2(2), 249-258. [Link]

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  • Wang, Y., et al. (2017). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Chirality, 29(4), 182-187. [Link]

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  • Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E, 71(Pt 7), o447–o448. [Link]

  • Williams, K. M., & Smith, J. M. (1995). Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy, 36(1), 1-13. [Link]

  • Mondal, P. K., & Naaman, R. (2021). A Method for Separating Chiral Enantiomers by Enantiospecific Interaction with Ferromagnetic Substrates. The Journal of Physical Chemistry C, 125(31), 17424–17429. [Link]

  • de Faria, G. M. S., et al. (2022). Enantiomers and Their Resolution. Molecules, 27(2), 481. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11026-11049. [Link]

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  • ChemRxiv. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

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  • Sanchez-Vazquez, B., et al. (2021). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Chemical Science, 12(15), 5486-5496. [Link]

  • Chen, J., et al. (2020). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 56(84), 12792-12795. [Link]

  • Google Patents. (1985). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
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  • Li, W., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2176. [Link]

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  • Kumar, A., & Kumar, P. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(16), 3493–3495. [Link]

  • ChemRxiv. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

  • van den Berg, F. G. A., & Feringa, B. L. (2018). Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry, 16(44), 8436-8450. [Link]

  • Comins, D. L., & Dehghani, A. (1993). Chiral bicyclic lactams–an asymmetric synthesis of the framework of the Lycopodium alkaloid magellanine containing all six adjacent stereogenic centres. Journal of the Chemical Society, Chemical Communications, (1), 1838-1840. [Link]

  • Krishnamurthy, S., et al. (2015). Crystal Structure of Benzyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. Acta Crystallographica Section E, 71(Pt 7), o447–o448. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1939. [Link]

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Sources

Optimization

Overcoming catalyst deactivation in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this critical transformation, with a specific focus on understanding and overcoming catalyst deactivation.

Introduction

The hydrogenation of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a key step in the synthesis of various pharmaceutical intermediates. The reaction typically involves the reduction of a ketone and the hydrogenolysis of a benzyl carbamate protecting group. While seemingly straightforward, this reaction is often plagued by issues of catalyst deactivation, leading to incomplete conversion, low yields, and inconsistent results. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and the starting material is no longer being consumed. What are the likely causes?

A1: A stalled reaction is a classic sign of catalyst deactivation. The primary culprits are often impurities in the starting material, solvent, or hydrogen gas stream. Potential poisons include sulfur, halides, or strongly coordinating species that irreversibly bind to the active sites of the catalyst. Another possibility is that the catalyst has been physically blocked or has agglomerated, reducing its active surface area.

Q2: I am observing poor diastereoselectivity in the reduction of the ketone. How can I improve this?

A2: Poor diastereoselectivity is typically influenced by the choice of catalyst, solvent, and reaction conditions. The catalyst support can play a significant role in directing the stereochemical outcome. For instance, a catalyst with a more acidic or basic support may influence the orientation of the substrate on the catalyst surface. Experimenting with different solvents of varying polarity can also alter the selectivity profile.

Q3: The debenzylation of the carbamate is incomplete, even though the ketone has been fully reduced. What should I do?

A3: Incomplete debenzylation suggests that the catalyst is not active enough for the hydrogenolysis of the Cbz group under the current reaction conditions. This can happen if the catalyst has been partially poisoned or if the reaction pressure and temperature are too low. Consider increasing the hydrogen pressure or reaction temperature. Alternatively, a different catalyst, such as one with a higher metal loading or a different metal altogether (e.g., Pd on a different support), may be required.

Q4: Can I reuse my catalyst for subsequent batches?

A4: Catalyst reuse, or recycling, is highly desirable for process economy but depends on the extent of deactivation during the initial run. If the catalyst shows significant activity loss, recycling is not recommended without a regeneration step. A simple filtration and wash might not be sufficient to restore activity if the catalyst has been poisoned or has undergone significant morphological changes.

In-Depth Troubleshooting Guides

Issue 1: Rapid Catalyst Deactivation and Incomplete Conversion

This is the most common and frustrating issue. The troubleshooting workflow below provides a systematic approach to diagnosing and resolving the problem.

A Reaction Stalls / Incomplete Conversion B Analyze Starting Material & Solvent for Impurities (GC-MS, ICP-MS) A->B C Impurities Detected? B->C D Purify Substrate/Solvent (e.g., recrystallization, distillation, carbon treatment) C->D Yes E No Impurities Detected C->E No D->A F Evaluate Hydrogen Source Purity E->F G Source Contaminated? F->G H Install Gas Purifier G->H Yes I Source is Pure G->I No H->A J Characterize Spent Catalyst (TEM, XPS) I->J K Sintering or Poisoning Observed? J->K L Optimize Reaction Conditions (Lower Temp, Different Solvent) K->L Yes M Consider a More Robust Catalyst (e.g., different support, bimetallic) K->M No L->M N Problem Resolved M->N A Incomplete Deprotection B Increase H₂ Pressure A->B C Increase Temperature A->C D Switch to Pearlman's Catalyst (Pd(OH)₂/C) A->D E Complete Deprotection Achieved B->E C->E D->E

Troubleshooting

Technical Support Center: Navigating Scalability in the Batch Production of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common scalability issues encountered during batch production. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the robustness and reproducibility of your synthesis at scale.

Introduction: The Synthetic Challenge

The target molecule, Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a valuable chiral building block in medicinal chemistry. Its rigid bicyclic lactam structure is a key pharmacophore in various therapeutic agents. While laboratory-scale synthesis may appear straightforward, scaling up to batch production introduces a host of challenges that can impact yield, purity, and process safety. This guide will walk you through a plausible and scalable synthetic route, highlighting critical control points and providing solutions to common problems.

A likely scalable synthetic pathway involves the following key transformations:

  • Diels-Alder Reaction: Formation of the 2-azabicyclo[2.2.1]heptene core.

  • Hydrogenation: Saturation of the double bond.

  • N-Cbz Protection: Introduction of the benzyl carbamate protecting group.

  • Hydroxylation: Introduction of a hydroxyl group.

  • Oxidation: Conversion of the secondary alcohol to the target ketone.

Each of these steps presents unique challenges during scale-up. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Troubleshooting the Synthesis

Step 1 & 2: Formation and Reduction of the Bicyclic Core

The initial steps involve the construction of the fundamental 2-azabicyclo[2.2.1]heptane skeleton. A common route is the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by hydrogenation.

Question 1: We are observing low yields and the formation of polymeric byproducts in our Diels-Alder reaction during scale-up. What could be the cause and how can we mitigate this?

Answer:

This is a common issue when scaling up cycloaddition reactions. The primary culprits are often related to temperature control and reactant concentration.

  • Causality: The Diels-Alder reaction is reversible, and the equilibrium can shift towards the starting materials at higher temperatures. On a large scale, exothermic reactions can create localized hot spots within the reactor, promoting the retro-Diels-Alder reaction and subsequent polymerization of the highly reactive cyclopentadiene.[1]

  • Troubleshooting Protocol:

    • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature profile. A lower surface-area-to-volume ratio in larger reactors necessitates more robust cooling systems.

    • Controlled Addition: Instead of adding the reactants all at once, implement a slow, controlled addition of cyclopentadiene to the dienophile solution. This helps to manage the heat of reaction and maintain a lower, more controlled concentration of the reactive diene.

    • Solvent Selection: Use a solvent with a higher boiling point to allow for a wider operating temperature range and better heat dissipation.

    • Catalysis: Consider the use of a Lewis acid catalyst, which can accelerate the forward reaction and allow for lower reaction temperatures, thereby minimizing side reactions.

Question 2: Our hydrogenation of the bicyclic alkene is sluggish and sometimes incomplete on a larger scale. What factors should we investigate?

Answer:

Incomplete hydrogenation on scale-up is often linked to catalyst activity and mass transfer limitations.

  • Causality: The efficiency of heterogeneous catalytic hydrogenation depends on the effective contact between the substrate, hydrogen gas, and the catalyst surface. In a large reactor, achieving uniform mixing and gas dispersion can be challenging. The catalyst may also be susceptible to poisoning by impurities present in the starting materials or solvents.

  • Troubleshooting Protocol:

    • Catalyst Selection and Loading: Ensure you are using a high-quality catalyst (e.g., Palladium on Carbon) with appropriate loading. For larger batches, you may need to increase the catalyst weight percentage to maintain a sufficient number of active sites.

    • Agitation and Gas Dispersion: Optimize the agitation speed to ensure the catalyst remains suspended and to maximize the interfacial area between the gas and liquid phases. The design of the agitator and the use of baffles in the reactor are critical for efficient gas dispersion.

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of reaction by increasing the concentration of dissolved hydrogen.

    • Substrate Purity: Ensure your starting material is free from catalyst poisons such as sulfur or nitrogen compounds. Pre-treating the substrate with activated carbon can sometimes remove these impurities.

Step 3: N-Cbz Protection

The protection of the secondary amine with a benzyloxycarbonyl (Cbz) group is a crucial step to prevent side reactions in subsequent steps.

Question 3: We are seeing incomplete reaction and the formation of di-protected or other impurities during the N-Cbz protection step. How can we improve the selectivity and conversion?

Answer:

Issues with N-Cbz protection on a larger scale often stem from inadequate pH control and inefficient mixing.

  • Causality: The reaction of benzyl chloroformate (Cbz-Cl) with the amine requires a base to neutralize the HCl byproduct. Poor pH control can lead to the protonation of the starting amine, rendering it unreactive. Inefficient mixing can lead to localized high concentrations of Cbz-Cl, which can result in side reactions.

  • Troubleshooting Protocol:

    • Base Selection and Addition: Use a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine. The base should be added concurrently with or slightly before the Cbz-Cl to maintain a basic pH throughout the reaction.

    • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize side reactions.

    • Aqueous Biphasic Conditions: For large-scale reactions, a biphasic system (e.g., dichloromethane and aqueous sodium carbonate) can be highly effective. The inorganic base in the aqueous phase neutralizes the HCl as it is formed, providing excellent pH control. Vigorous stirring is essential to ensure efficient mass transfer between the phases.

Step 4 & 5: Hydroxylation and Oxidation

The final steps involve the introduction of a hydroxyl group and its subsequent oxidation to the target ketone. The oxidation step is often the most challenging to scale up safely and efficiently.

Question 4: Our oxidation of the secondary alcohol to the ketone using a Swern or Parikh-Doering protocol is giving inconsistent yields and is difficult to control on a large scale. What are the key parameters to focus on?

Answer:

DMSO-based oxidations like the Swern and Parikh-Doering are notoriously difficult to scale up due to their exothermic nature, the formation of unstable intermediates, and the generation of malodorous byproducts.[2][3][4]

  • Causality:

    • Thermal Runaway: These reactions are highly exothermic.[1][5][6] Inadequate cooling can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially leading to a dangerous increase in temperature and pressure.[6][7]

    • Byproduct Formation: At higher temperatures, the activated DMSO intermediate can decompose, leading to the formation of byproducts like methyl thiomethyl ethers and reducing the yield of the desired ketone.[8][9]

    • Reagent Stoichiometry and Purity: The purity of reagents like oxalyl chloride or the sulfur trioxide-pyridine complex is critical. Impurities can lead to side reactions and lower yields.[10]

  • Troubleshooting Protocol:

ParameterSwern OxidationParikh-Doering Oxidation
Temperature Control Strict cryogenic temperatures (-78 °C) are essential to prevent the decomposition of the activated DMSO intermediate.[3][4]Can be run at milder temperatures (0 °C to room temperature), which is a significant advantage for scale-up.[8][9]
Reagent Addition Slow, controlled addition of oxalyl chloride or trifluoroacetic anhydride is crucial to manage the exotherm.The sulfur trioxide-pyridine complex is a stable solid, making it easier and safer to handle on a large scale.[9]
Byproduct Management Generates dimethyl sulfide, a volatile and foul-smelling byproduct that requires careful scrubbing of the reactor off-gas.[2]Also produces dimethyl sulfide, requiring similar off-gas management.[11]
Work-up Quenching with a base like triethylamine must be done carefully at low temperatures to avoid side reactions.The work-up is generally simpler and less prone to side reactions compared to the Swern oxidation.

Recommended Scalable Oxidation Protocol (Parikh-Doering):

  • Reactor Setup: Use a clean, dry reactor equipped with a powerful overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the reactor's cooling system is fully operational.

  • Reagent Charging: Charge the secondary alcohol and a suitable solvent (e.g., dichloromethane) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen to maintain an inert atmosphere.

  • Cooling: Cool the reactor contents to 0 °C.

  • Reagent Addition: Add triethylamine, followed by a solution of the sulfur trioxide-pyridine complex in DMSO, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, quench by slowly adding water, ensuring the temperature remains under control.

  • Work-up: Separate the organic layer, wash with dilute acid and brine, dry over a suitable drying agent, and concentrate under reduced pressure.

Part 2: FAQs on Purification and Product Isolation

Question 5: We are struggling with the crystallization of the final product. It either oils out or forms very fine needles that are difficult to filter. What can we do?

Answer:

Crystallization issues on a large scale are often related to supersaturation control, solvent choice, and the presence of impurities.

  • Causality: Rapid cooling or the addition of an anti-solvent can lead to high levels of supersaturation, favoring nucleation over crystal growth, which results in fine particles or oiling out. Impurities can also inhibit crystal growth or act as nucleation sites, leading to poor crystal quality.

  • Troubleshooting Protocol:

    • Solvent System Screening: Systematically screen different solvent and anti-solvent systems to find one that provides a good solubility profile for the product (moderately soluble at high temperatures and poorly soluble at low temperatures).

    • Controlled Cooling Profile: Implement a slow, linear cooling profile to control the rate of supersaturation. A slower cooling rate allows for the growth of larger, more easily filterable crystals.

    • Seeding: Introduce a small amount of pure product crystals (seed) at a point of slight supersaturation to promote controlled crystal growth.

    • Agitation: Optimize the agitation speed to ensure good mixing without causing excessive secondary nucleation or crystal breakage.

    • Purification of Crude Material: If impurities are suspected to be the issue, consider purifying the crude product by a preliminary method (e.g., flash chromatography on a small scale, or a carbon treatment) before crystallization.

Question 6: Our filtration of the final product is very slow, leading to long cycle times and potential product degradation on the filter. How can we improve our filtration process?

Answer:

Slow filtration is a common bottleneck in batch production and is usually due to small particle size or filter clogging.[12][13][14]

  • Causality: Fine, needle-like crystals can form a dense, impermeable cake on the filter, leading to slow filtration rates. The presence of amorphous or oily impurities can also blind the filter medium.[15][16]

  • Troubleshooting Protocol:

    • Optimize Crystallization: As discussed in the previous question, focus on obtaining larger, more uniform crystals. This is the most effective way to improve filterability.

    • Filter Type Selection: Choose the appropriate filter medium. For larger particles, a coarser filter cloth may be suitable. For finer particles, a filter press or a Nutsche filter with a finer pore size may be necessary.

    • Filter Aid: Consider using a filter aid like Celite®. A thin pre-coat of the filter aid on the filter medium, followed by adding a small amount to the slurry before filtration, can significantly improve filtration rates by creating a more porous filter cake.

    • Slurry Concentration: Adjust the concentration of the slurry. A very thick slurry may be difficult to filter, while a very dilute one will increase the processing time.

Diagrams and Visualizations

Troubleshooting Workflow for Low Yield in Oxidation Step

Caption: A decision tree for troubleshooting low yields in the oxidation of Benzyl 3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

References

  • Boratyński, F., Janik-Polanowicz, A., Szczepańska, E., & Olejniczak, T. (2018). Microbial synthesis of a useful optically active (+)-isomer of lactone with bicyclo[4.3.0]nonane structure. Scientific Reports, 8(1).
  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved March 27, 2026, from [Link]

  • Organic Process Research & Development. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(4), 673-677.
  • Chemistry World. (2025, October 28). A current take on the Swern oxidation. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. Retrieved March 27, 2026, from [Link]

  • WordPress. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved March 27, 2026, from [Link]

  • Grokipedia. (n.d.). Swern oxidation. Retrieved March 27, 2026, from [Link]

  • Prime Process Safety Center. (2026, March 21). Reactive Chemical Hazards in Batch Reactions. Retrieved March 27, 2026, from [Link]

  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved March 27, 2026, from [Link]

  • FiltraCore Asia. (2025, December 8). Filtration in Chemical Industry | 6 Critical Process Control Functions. Retrieved March 27, 2026, from [Link]

  • Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). (n.d.). Retrieved March 27, 2026, from [Link]

  • Final Filtration in Chemical Processing. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pall Corporation. (n.d.). Chemical Filtration For Chemical Processing & Production. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2016, March 28). Regarding Swern or similar Oxidation? Retrieved March 27, 2026, from [Link]

  • Chem-Station Int. Ed. (2014, May 1). Parikh-Doering Oxidation. Retrieved March 27, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry. (2014, August 11). Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. Journal of Agricultural and Food Chemistry, 62(35), 8768-8775.
  • Gopani Filters. (2024, January 26). Why Filtration is Important for Chemical Industry? Retrieved March 27, 2026, from [Link]

  • HSE. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Industrial & Engineering Chemistry Research. (1996). Thermal Safety of Batch Reactors and Storage Tanks. Development and Validation of Runaway Boundaries. Industrial & Engineering Chemistry Research, 35(3), 934-942.
  • Reaction Chemistry & Engineering. (n.d.). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Retrieved March 27, 2026, from [Link]

  • PMC. (2024, August 9). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Retrieved March 27, 2026, from [Link]

  • Gopani Filters. (n.d.). Why Filtration is Important for Chemical Industry? Retrieved March 27, 2026, from [Link]

  • MDPI. (2022, December 21). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2012, June 8). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Retrieved March 27, 2026, from [Link]

  • Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry†. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). EP1075479A1 - A method for crystallizing a beta-lactam antibiotic.
  • Journal of Chemical Education. (2011, April 25). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory.
  • Semantic Scholar. (n.d.). thia-5-azabicyclo[2.2.l]heptan-3-one (7). Reaction of 7 with. Retrieved March 27, 2026, from [Link]

  • PubMed. (2019, May 15). Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. Retrieved March 27, 2026, from [Link]

  • Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing : r/OrganicChemistry. Retrieved March 27, 2026, from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Monohydroxylated 2-Azabicyclo(2.2.1)heptan-3-ones. Retrieved March 27, 2026, from [Link]

  • YouTube. (2025, February 12). Master The Dieckmann Condensation in 12 Minutes! Retrieved March 27, 2026, from [Link]

  • Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. (2004, November 30). Molecules, 9(11), 954-963.

Sources

Reference Data & Comparative Studies

Validation

Saturated Vince Lactam Scaffolds: A Comparative Guide to Benzyl vs. tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Executive Summary & Strategic Context The saturated Vince lactam (2-azabicyclo[2.2.1]heptan-3-one) serves as a foundational chiral building block in the development of carbocyclic nucleosides (such as the antiviral agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The saturated Vince lactam (2-azabicyclo[2.2.1]heptan-3-one) serves as a foundational chiral building block in the development of carbocyclic nucleosides (such as the antiviral agents Abacavir and Entecavir) and complex peptidomimetic architectures (1[1]). Because the secondary amine of the lactam is highly reactive, it must be masked prior to downstream functionalizations like reductive ring cleavage or cross-coupling.

The selection between the tert-Butyl (Boc) (2[2]) and Benzyl (Cbz) (3[3]) protecting groups is not merely a trivial operational choice; it fundamentally dictates the synthetic trajectory. As an application scientist, I evaluate these protecting groups based on their steric influence during stereoselective additions and their orthogonality during multi-step deprotection sequences.

Mechanistic Divergence & Orthogonality

While both Boc and Cbz groups form stable carbamates, their electronic properties and cleavage mechanisms are strictly orthogonal.

  • tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Boc-protected): The bulky tert-butyl moiety provides robust steric shielding, which is highly advantageous for directing stereoselective reactions on the cyclopentane core. Mechanistically, the Boc group is acid-labile. It undergoes cleavage via the formation of a stable tert-butyl cation when exposed to strong acids like Trifluoroacetic acid (TFA) or HCl, releasing isobutylene and CO2​ .

  • Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Cbz-protected): The benzyl group is sterically flatter but capable of engaging in π

    π stacking interactions. Crucially, the Cbz group is stable to acidic conditions that would otherwise cleave a Boc group. It is typically removed via catalytic hydrogenolysis (Pd/C, H2​ ), making it the premier choice when synthesizing targets that contain acid-sensitive functionalities, such as glycosidic linkages or acetals (4[4]).

OrthogonalDeprotection Start Saturated Vince Lactam Core Boc N-Boc Protected (tert-Butyl carboxylate) Start->Boc Boc2O, Et3N Cbz N-Cbz Protected (Benzyl carboxylate) Start->Cbz CbzCl, Na2CO3 Boc_Deprot Acidic Deprotection (TFA or HCl) Boc->Boc_Deprot Acid-Labile Cbz_Deprot Hydrogenolysis (H2, Pd/C) Cbz->Cbz_Deprot Hydrogenation-Labile Target Free Amine Cyclopentane Scaffold Boc_Deprot->Target - Isobutylene, - CO2 Cbz_Deprot->Target - Toluene, - CO2

Orthogonal deprotection pathways for Boc and Cbz protected saturated Vince lactam.

Quantitative Data Presentation

To facilitate rapid decision-making in synthetic route design, the physicochemical and reactivity profiles of both protected lactams are summarized below.

Property / Parametertert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Boc)Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Cbz)
Molecular Formula C11​H17​NO3​ C14​H15​NO3​
Molecular Weight 211.26 g/mol 245.28 g/mol
Deprotection Reagents Strong Acids (TFA, HCl in Dioxane)Hydrogenolysis ( H2​ , Pd/C) or Strong Lewis Acids
Stability to Base Excellent (Stable to NaOH, LiOH)Excellent (Stable to mild bases)
Steric Hindrance High (Bulky tert-butyl group)Moderate (Planar benzyl ring)
Typical Yield (Ring Cleavage) 81% - 85%78% - 82%
Byproducts of Deprotection Isobutylene gas, CO2​ Toluene, CO2​

Self-Validating Experimental Protocols

A hallmark of robust methodology is the implementation of self-validating protocols. The following procedures detail the reductive ring cleavage and orthogonal deprotection strategies for these scaffolds.

Protocol A: Chemoselective Reductive Ring Cleavage of N-Boc Saturated Vince Lactam

Objective: To selectively reduce the lactam carbonyl to an alcohol while preserving the Boc carbamate, a critical step in synthesizing muraymycin analogs (5[5]). Causality & Rationale: Sodium borohydride ( NaBH4​ ) is utilized because it is a mild hydride donor. It possesses sufficient reactivity to reduce the strained lactam carbonyl but lacks the electrophilicity required to attack the Boc-protected carbamate, ensuring >95% chemoselectivity.

ReductiveCleavage Step1 N-Boc Saturated Lactam (1.0 equiv in MeOH/H2O) Step2 Add NaBH4 (3.0 equiv) at 0 °C Step1->Step2 Step3 Stir at 25 °C for 4h (Chemoselective Reduction) Step2->Step3 Monitor H2 evolution Step4 Quench with aq. NH4Cl Extract with EtOAc Step3->Step4 Validate via TLC Step5 N-Boc Aminocyclopentanol (Yield: 81-85%) Step4->Step5 Purify via Silica Gel

Workflow for the chemoselective reductive cleavage of N-Boc Vince lactam.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in a 4:1 mixture of Methanol/Water (0.2 M concentration). Causality: The protic solvent system accelerates the NaBH4​ reduction by stabilizing the tetrahedral intermediate via hydrogen bonding.

  • Reduction: Cool the solution to 0 °C and add 3.0 equiv of NaBH4​ portion-wise. Validation: Monitor continuous gas evolution ( H2​ byproduct). The reaction phase is complete when bubbling ceases upon further addition.

  • Propagation: Stir at 25 °C for 4 hours. Validation: TLC analysis (Hexanes/EtOAc 1:1) must show the complete disappearance of the starting material ( Rf​≈0.6 ) and the emergence of a more polar spot ( Rf​≈0.2 ).

  • Quench & Extraction: Quench carefully with saturated aqueous NH4​Cl . Causality: NH4​Cl neutralizes excess hydride without creating a highly acidic environment that could prematurely cleave the Boc group. Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Analytical Validation: 1H NMR analysis of the crude product should reveal the disappearance of the lactam α -protons and the appearance of a multiplet near 3.5 ppm, corresponding to the newly formed carbinol ( CH2​OH ).

Protocol B: Orthogonal Deprotection of N-Cbz Aminocyclopentanol

Objective: To remove the Cbz group via hydrogenolysis without affecting the functionalized cyclopentane core. Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl-oxygen bond. This circumvents the need for strong acids, preserving any acid-sensitive moieties installed during intermediate steps.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the Cbz-protected intermediate in anhydrous Methanol. Add 10% wt/wt Pd/C (0.1 equiv Pd).

  • Hydrogenation: Purge the reaction flask with Argon (3 cycles), then introduce H2​ gas via a balloon. Stir vigorously at room temperature for 5 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite prevents the finely divided Pd/C from passing through the filter paper, averting heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

  • Validation: LC-MS must indicate the complete loss of the Cbz mass (-134 Da) and the presence of the free amine [M+H]+ .

References

  • Source: nih.
  • Source: mtak.
  • Source: rsc.
  • Title: Tert-butyl 3-oxo-2-azabicyclo[2.2.
  • Title: 新产品列表_第2855页 - ChemicalBook (Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate)

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Chiral Purity: The Case of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of safety and efficacy. Enantiomers of a chiral molecule can exhibit v...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of safety and efficacy. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the robust and accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate in the synthesis of nicotinic acetylcholine receptor agonists.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in extensive field experience and authoritative guidelines.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical properties in an achiral environment, making their separation a significant challenge.[1] Chiral chromatography, a specialized form of HPLC, is the cornerstone technique for this purpose.[4][5] It operates by creating a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to their separation.[6][7]

The selection of the CSP and the mobile phase is the most critical step in method development. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability and high success rates in resolving a wide range of racemic compounds.[8][9] Our strategy, therefore, begins with screening these versatile columns.

Primary Validated Method: Normal-Phase HPLC on an Immobilized Polysaccharide CSP

Our primary method was developed for robust, routine quality control, prioritizing resolution, and reproducibility. An immobilized polysaccharide CSP was selected for its enhanced durability and compatibility with a wider range of solvents compared to coated phases.[7][10]

Method Rationale:

  • Stationary Phase: An immobilized amylose-based CSP (e.g., CHIRALPAK® IA) was chosen.[11] Amylose derivatives often provide unique selectivity due to the helical structure of the polymer, which creates chiral grooves and cavities suitable for interaction. Immobilization allows for greater flexibility in method development and more rugged performance.[7]

  • Mobile Phase: A normal-phase system of n-Heptane/Ethanol with a small amount of diethylamine (DEA) was selected. Normal-phase chromatography often yields better selectivity for chiral separations.[12] Ethanol serves as the polar modifier to control retention and resolution, while the basic additive (DEA) is crucial for improving the peak shape of compounds containing amine or other basic functionalities.

  • Detection: UV detection at 220 nm was chosen, corresponding to the absorbance of the benzyl chromophore in the analyte.

ParameterCondition
Column Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA), 5 µm, 4.6 x 250 mm
Mobile Phase n-Heptane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Comparative Methodologies

To provide a comprehensive guide, we compare the primary method against two viable alternatives that leverage different chromatographic principles.

Alternative 1: Polar Organic Mode on a Cellulose-based CSP

The Polar Organic Mode (POM) offers a different selectivity profile and can be advantageous for analytes with better solubility in polar solvents.[13]

Method Rationale:

  • Stationary Phase: An immobilized cellulose-based CSP (e.g., CHIRALPAK® IC) was selected. Cellulose-based phases are complementary to amylose phases and can often resolve compounds that are difficult to separate on the latter.[8]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile/Methanol (98:2, v/v) with acidic and basic additives (0.05% Trifluoroacetic Acid, 0.025% Triethylamine) is used. This mode can offer unique enantioselectivity due to different interactions between the analyte and the CSP, which can adopt a different conformation in polar organic solvents compared to normal-phase conditions.[13][14]

ParameterCondition
Column Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IC), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / Methanol / TFA / TEA (98:2:0.05:0.025, v/v/v/v)
Flow Rate 0.7 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Alternative 2: Reversed-Phase HPLC on a Cyclodextrin-based CSP

Reversed-phase methods are often preferred for their compatibility with aqueous samples and LC-MS applications. Cyclodextrin-based CSPs are effective for separating molecules that can fit into their hydrophobic cavity, with chiral recognition occurring at the rim of the cyclodextrin.[15]

Method Rationale:

  • Stationary Phase: A β-cyclodextrin-based CSP (e.g., Cyclobond I 2000 DMP) was chosen.[15] The separation mechanism involves the inclusion of the analyte's aromatic (benzyl) group into the cyclodextrin cavity.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile is a standard reversed-phase system. The buffer pH and organic modifier concentration are critical parameters for optimizing the separation.

ParameterCondition
Column Dimethylphenyl carbamate functionalized β-cyclodextrin CSP, 5 µm, 4.6 x 250 mm
Mobile Phase 20mM Potassium Phosphate Buffer (pH 6.5) / Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

HPLC Method Validation Workflow

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[16] We follow the comprehensive framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19]

HPLC_Method_Validation_Workflow cluster_Dev Method Development cluster_Val ICH Q2(R1) Validation Parameters cluster_Final Finalization Dev Dev Specificity Specificity Distinguish enantiomer from impurities & degradants Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy % Recovery (e.g., 98-102%) Linearity->Accuracy Precision Precision Accuracy->Precision Limit LOD & LOQ S/N ≥ 3 for LOD S/N ≥ 10 for LOQ Precision->Limit Robustness Robustness Vary Flow Rate, Temp, Mobile Phase Composition Limit->Robustness Report Validation Report Document all results and conclusions Robustness->Report SOP Standard Operating Procedure (SOP) Implement for routine QC Report->SOP

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocol: Validation of the Primary Method

This protocol details the steps to validate the primary normal-phase HPLC method.

1. System Suitability:

  • Prepare a solution containing both enantiomers (e.g., a racemic mixture or a sample spiked with the minor enantiomer to 0.5%).

  • Inject the solution six consecutive times.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be > 2.0, the tailing factor for each peak should be < 1.5, and the relative standard deviation (%RSD) of the peak areas should be < 2.0%.

2. Specificity:

  • Inject a blank (mobile phase), a sample of the desired enantiomer, and a sample of the racemate.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the desired enantiomer.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank. The method must be able to separate the enantiomers from any degradation products.

3. Linearity and Range:

  • Prepare a series of at least five concentrations of the minor enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, range from ~0.1% to 0.75%).

  • Plot the peak area of the minor enantiomer against its concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

4. Accuracy:

  • Prepare samples of the major enantiomer spiked with the minor enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery of the minor enantiomer.

  • Acceptance Criteria: The mean recovery should be within 95.0% to 105.0%.

5. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples of the major enantiomer spiked with the minor enantiomer at the 100% specification level on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for the measured amount of the minor enantiomer should be < 15%.

6. Limit of Quantitation (LOQ) and Detection (LOD):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: The precision at the LOQ level should have an RSD of ≤ 20%.

7. Robustness:

  • Systematically vary critical method parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Ethanol concentration in mobile phase (± 1%)

  • Acceptance Criteria: The resolution (Rs) should remain > 2.0, and the peak shape should not significantly degrade.

Performance Data Comparison

The following table summarizes the validation results for the three compared methods, providing an objective basis for method selection.

Validation ParameterPrimary Method (Normal-Phase)Alternative 1 (Polar Organic)Alternative 2 (Reversed-Phase)
Resolution (Rs) 3.12.41.8
Selectivity (α) 1.451.301.22
Analysis Time (min) ~12~15~18
Linearity (R²) 0.99950.99910.9985
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%96.5 - 104.1%
Precision (%RSD, LOQ) 8.5%11.2%14.8%
LOQ (% of total area) 0.05%0.08%0.15%
Robustness HighModerateModerate

Conclusion and Recommendation

All three methods are capable of determining the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. However, the data clearly supports the selection of the Primary Method (Normal-Phase on Immobilized Amylose CSP) as the superior choice for routine quality control. It delivers the best chromatographic performance with the highest resolution and selectivity, leading to superior accuracy, precision, and a lower limit of quantitation.[20] Its high robustness ensures reliable performance day-to-day.

The Polar Organic Mode serves as an excellent secondary or confirmatory method, offering a different selectivity that can be invaluable for investigating out-of-specification results or complex impurity profiles. The Reversed-Phase Method , while functional, demonstrated lower resolution and sensitivity. Its primary advantage lies in its compatibility with highly aqueous samples or direct LC-MS interfacing, making it a situational choice rather than a primary QC method.

Ultimately, the choice of method depends on the specific analytical objective.[21] For ensuring the highest standards of chiral purity in a regulated pharmaceutical environment, the validated normal-phase method provides the greatest confidence and reliability.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Technology Networks. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. Available at: [Link]

  • Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Chiral Columns. DAICEL CORPORATION. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Chiral FAQs. MZ-Analysentechnik GmbH. Available at: [Link]

  • Chiral Chromatography. Dr. Maisch. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • Terms normal phase and reverse phase for chiral columns. Chromatography Forum. Available at: [Link]

  • Wide Range of Chiral Column Selections. Daicel Chiral Technologies. Available at: [Link]

  • Daicel Chiral Catalog. Obrnuta faza. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. PMC. Available at: [Link]

  • Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • Crystal Structure of Benzyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. National Center for Biotechnology Information. Available at: [Link]

  • Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate. LookChem. Available at: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Analysis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Comparative Guide of CID vs. HCD Platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison (QqQ vs. Orbitrap), and Methodological Validation Executive Summary In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison (QqQ vs. Orbitrap), and Methodological Validation

Executive Summary

In modern drug discovery, the 2-azabicyclo[2.2.1]heptane scaffold—a saturated derivative of the classic Vince lactam—serves as a critical constrained structural motif for developing potent therapeutics, including DPP-4 inhibitors [4]. However, when this rigid bicyclic core is protected by a highly labile carboxybenzyl (Cbz) group, it presents a unique analytical paradox during tandem mass spectrometry (MS/MS).

As an Application Scientist, I frequently observe that the vast difference in bond dissociation energies between the labile Cbz group and the sterically constrained bicyclic core leads to heavily skewed fragmentation spectra. This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) for the structural elucidation and quantification of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Structural Mechanistic Profiling: The "Why" Behind the Spectra

To optimize MS parameters, we must first understand the causality of the molecule's gas-phase behavior. Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate ( C15​H15​NO3​ , exact mass 257.1052 Da) yields a protonated precursor ion [M+H]+ at m/z 258.1125 .

The fragmentation is governed by two competing thermodynamic pathways:

  • Pathway A: Cbz Cleavage (Low Energy) The benzyl-carbamate bond is highly susceptible to low-energy cleavage. At low collision energies (15–20 eV), the molecule readily expels the Cbz group, predominantly forming the highly stable benzyl cation (tropylium ion) at m/z 91.0542 [1]. While excellent for sensitive quantification, this transition is generic to all Cbz-protected compounds and provides zero structural information about the lactam core.

  • Pathway B: Bicyclic Core Ring-Opening (High Energy) The 2-azabicyclo[2.2.1]heptane core lacks conformational degrees of freedom, making it a highly rigid framework [3]. To achieve diagnostic backbone cleavage, higher collision energies (35–45 eV) are required. Once the Cbz group is lost, the protonated lactam core (m/z 124.0757 ) undergoes the loss of carbon monoxide (-28 Da) to yield m/z 96.0808 , followed by a retro-Diels-Alder-like expulsion of ethylene (-28 Da) to yield a diagnostic m/z 68.0495 ion [2].

G Precursor Precursor Ion [M+H]+ m/z 258.1125 CbzLoss Cbz Cleavage (Low CE: 15-20 eV) Precursor->CbzLoss CoreFrag Bicyclic Core Cleavage (High CE: 35-45 eV) Precursor->CoreFrag Tropylium Benzyl Cation m/z 91.0542 CbzLoss->Tropylium Charge on Benzyl ProtonatedCore Protonated Lactam m/z 124.0757 CbzLoss->ProtonatedCore Charge on Amine CoreFrag->ProtonatedCore LossCO Loss of CO (-28 Da) m/z 96.0808 ProtonatedCore->LossCO LossC2H4 Ring Opening (-28 Da) m/z 68.0495 LossCO->LossC2H4

Fig 1. Energy-dependent fragmentation logic tree for Cbz-protected 2-azabicyclo[2.2.1]heptane.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When selecting an analytical platform for this molecule, the choice dictates whether you are optimizing for absolute sensitivity or structural confidence .

Triple Quadrupole (QqQ) - CID
  • Mechanism: Uses Argon gas in Q2. Multiple low-energy collisions gradually increase the internal energy of the ion.

  • Performance: Because the Cbz group is so labile, CID heavily favors the m/z 258.1 91.1 transition. It is nearly impossible to generate abundant core fragments (m/z 68) without completely depleting the precursor and intermediate ions.

  • Best For: High-throughput DMPK quantification using Multiple Reaction Monitoring (MRM).

High-Resolution Orbitrap - HCD
  • Mechanism: Higher-energy C-trap Dissociation (HCD) uses Nitrogen gas and a distinct RF voltage profile that allows for a broader energy deposition without the "low-mass cutoff" historically seen in traditional ion traps.

  • Performance: HCD provides High-Resolution Accurate Mass (HRAM). By utilizing a stepped collision energy (e.g., NCE 20, 35, 50), HCD captures both the labile Cbz loss (m/z 91.0542) and the rigid core fragmentation (m/z 68.0495) in a single, high-resolution MS2 spectrum.

  • Best For: Structural elucidation, impurity profiling, and distinguishing isobaric interferences.

G cluster_0 Platform A: QqQ (CID) cluster_1 Platform B: Orbitrap (HCD) Sample Sample Prep (100 ng/mL) ESI ESI (+) Ionization Sample->ESI Q1 Q1 Selection (m/z 258.1) ESI->Q1 Flow Split Quad Quadrupole Isolation ESI->Quad Flow Split Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 MRM (m/z 91, 124) Q2->Q3 HCD HCD Cell (Nitrogen Gas) Quad->HCD Orbitrap Orbitrap HRAM (R=70,000) HCD->Orbitrap

Fig 2. Comparative analytical workflow: QqQ (CID) vs. Orbitrap (HCD) for lactam MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected fragmentation data, comparing the nominal mass resolution of a QqQ against the exact mass capabilities of an Orbitrap.

Fragment IdentityFormulaTheoretical Exact Mass (Da)QqQ CID Optimal CE (eV)Orbitrap HCD Optimal NCE (%)Diagnostic Value
Precursor [M+H]+ C15​H16​NO3+​ 258.11251015Parent Confirmation
Benzyl Cation C7​H7+​ 91.05421520High sensitivity quant (Generic)
Protonated Core C7​H10​NO+ 124.07572535Core confirmation
Core - CO C6​H10​N+ 96.08083545Ring-opening indicator
Core - CO - C2​H4​ C4​H6​N+ 68.04954555Highly specific to 2-azabicyclo core

Note: Mass errors on the Orbitrap platform should routinely fall below <3 ppm, ensuring unambiguous assignment of the m/z 68.0495 fragment, which can easily be confounded with background noise on nominal mass instruments.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. The protocol includes built-in system suitability checks to verify that your collision cell energy is properly calibrated for this specific molecular class.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality note: The 0.1% Formic Acid ensures complete protonation of the lactam nitrogen, maximizing ESI+ ionization efficiency.

Phase 2: LC-MS/MS Acquisition (Orbitrap HCD Example)
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Source Parameters: Set ESI voltage to +3.5 kV, Capillary Temperature to 320°C, and Sheath Gas to 40 arb.

  • MS2 Parameters:

    • Isolation Window: 1.0 m/z.

    • Resolution: 70,000 (at m/z 200).

    • Stepped NCE: Set to 20, 35, 50. Causality note: Stepped NCE is mandatory here. A single NCE of 20 will only yield m/z 91, while an NCE of 50 will obliterate the precursor. Stepping merges the spectra, providing a complete structural fingerprint.

Phase 3: System Suitability & Validation Check

Before proceeding with sample analysis, evaluate the MS2 spectrum of the 100 ng/mL standard:

  • Validation Criterion 1: The mass error of the m/z 91.0542 peak must be 3 ppm.

  • Validation Criterion 2 (Energy Check): Calculate the intensity ratio of m/z 91.0542 to m/z 124.0757. If the ratio is >20:1 , the collision energy is too low to penetrate the bicyclic core. Adjust the Stepped NCE upward by 5% increments until the core fragments (m/z 124 and m/z 68) reach at least 15% relative abundance.

References

  • Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide. Benchchem. Analyzes the characteristic low-energy CID fragmentation behaviors of the Cbz protecting group, specifically the generation of the m/z 91 fragment. 1

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Details the characteristic gas-phase decomposition modes of the 2-azabicyclo[2.2.1]heptane core, including the formation of the diagnostic m/z 68 base peak. 2

  • Single Hydration of the Peptide Bond: The Case of the Vince Lactam. ACS Publications. Explores the rigid framework of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), explaining the lack of conformational degrees of freedom that necessitates high collision energies for structural cleavage. 3

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC / NIH. Demonstrates the critical application of this specific bicyclic scaffold in modern medicinal chemistry and outlines standard LC/MS characterization methodologies. 4

Sources

Comparative

A Comparative Analysis of Protecting Group Stability for 2-Azabicyclo[2.2.1]heptane-3-one Derivatives

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane-3-one Scaffold The rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptane-3-one and its derivatives represents a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane-3-one Scaffold

The rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptane-3-one and its derivatives represents a privileged scaffold in medicinal chemistry and drug development. Its conformational constraint offers a unique three-dimensional presentation of pharmacophoric elements, making it a valuable building block for a range of therapeutic agents, including antiviral drugs and central nervous system modulators.[1] The synthesis of complex molecules based on this scaffold necessitates a nuanced understanding of protecting group chemistry to ensure the selective manipulation of the secondary amine inherent to the bicyclic lactam system.

The choice of an appropriate amine protecting group is a critical decision in the synthetic strategy, directly impacting reaction yields, purity, and the feasibility of subsequent transformations. This guide provides an in-depth, objective comparison of the stability of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—when installed on the 2-azabicyclo[2.2.1]heptane-3-one core. The analysis is grounded in established principles of protecting group chemistry, supported by experimental data from related systems, and contextualized for the specific structural and electronic attributes of this bicyclic lactam.

Pillar 1: Orthogonality as the Cornerstone of Synthetic Strategy

The power of modern protecting group chemistry lies in the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct reaction conditions.[2][3] This is paramount in multi-step syntheses where different functional groups must be unmasked at specific stages. The fundamental cleavage conditions for Boc, Cbz, and Fmoc are a testament to this principle:

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[4]

  • Cbz (Carboxybenzyl): Primarily removed by catalytic hydrogenolysis.[5]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Labile to basic conditions, typically secondary amines.[6]

The following sections will delve into the stability of each of these protecting groups on the 2-azabicyclo[2.2.1]heptane-3-one scaffold under acidic, basic, and reductive conditions.

Pillar 2: A Comparative Stability Analysis

The stability of a protecting group is not absolute but is influenced by the steric and electronic environment of the substrate. The 2-azabicyclo[2.2.1]heptane-3-one framework, with its constrained bicyclic structure and resident lactam functionality, can modulate the reactivity of the protected nitrogen.

Stability Under Acidic Conditions

Acid-mediated deprotection is a common strategy, particularly for the Boc group. However, the stability of Cbz and Fmoc under these conditions is also a critical consideration for orthogonal strategies.

Protecting GroupReagent/ConditionStability on 2-Azabicyclo[2.2.1]heptane-3-oneRationale and Causality
Boc TFA (Trifluoroacetic acid), HCl in DioxaneLabile The Boc group is designed to be acid-labile. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and carbon dioxide.[4] This process is generally efficient for most amines, including the nitrogen of the bicyclic lactam.
Cbz Strong Acids (e.g., HBr/AcOH)Moderately Stable to Labile While generally stable to mild acids, the Cbz group can be cleaved by strong acids.[5] The lactam carbonyl may exhibit some basicity, and protonation could potentially facilitate cleavage, although this is less favorable than with the Boc group.
Fmoc TFA, HClStable The Fmoc group is renowned for its exceptional stability under acidic conditions, which is a cornerstone of its use in solid-phase peptide synthesis.[6][7] The fluorenyl ring system is not susceptible to acid-mediated fragmentation.

Expert Insight: For the 2-azabicyclo[2.2.1]heptane-3-one system, while standard acidic conditions will readily cleave the Boc group, the inherent stability of the lactam ring itself under these conditions is a crucial factor. Harsh acidic conditions could potentially lead to hydrolysis of the lactam, although this typically requires elevated temperatures.

Stability Under Basic Conditions

Base-lability is the defining characteristic of the Fmoc group, while Boc and Cbz are generally considered stable to a wide range of basic conditions.

Protecting GroupReagent/ConditionStability on 2-Azabicyclo[2.2.1]heptane-3-oneRationale and Causality
Boc Piperidine, NaOH, Na2CO3Stable The Boc group is stable to basic and nucleophilic conditions, a key feature of its orthogonality with the Fmoc group.[8]
Cbz Piperidine, NaOH, Na2CO3Stable The Cbz group is also robust under basic conditions, making it a reliable protecting group in the presence of non-reductive base-mediated transformations.[5]
Fmoc 20% Piperidine in DMFLabile The Fmoc group is cleaved via a β-elimination mechanism initiated by a base. The acidity of the proton on the 9-position of the fluorene ring is key to this lability.[6] The lactam functionality in the 2-azabicyclo[2.2.1]heptane-3-one scaffold is not expected to significantly hinder this process.

Expert Insight: The primary concern with basic conditions in this system is not the stability of the Boc or Cbz groups, but the potential for epimerization at the α-carbon to the lactam carbonyl, especially if a chiral center is present at the 3-position. Careful selection of the base and reaction conditions is therefore critical.

Stability Under Reductive Conditions (Catalytic Hydrogenolysis)

Catalytic hydrogenolysis is the hallmark of Cbz group deprotection. The stability of Boc and Fmoc under these conditions is essential for chemoselective transformations.

Protecting GroupReagent/ConditionStability on 2-Azabicyclo[2.2.1]heptane-3-oneRationale and Causality
Boc H₂, Pd/CStable The Boc group is stable to catalytic hydrogenation, allowing for the selective deprotection of Cbz groups in its presence.[8]
Cbz H₂, Pd/CLabile The benzylic C-O bond of the Cbz group is susceptible to cleavage by catalytic hydrogenation, releasing the free amine, toluene, and carbon dioxide.[5] This is a mild and efficient deprotection method.
Fmoc H₂, Pd/CGenerally Stable, but can be Labile While often considered stable to hydrogenolysis, the Fmoc group can be cleaved under certain conditions, particularly with prolonged reaction times or more active catalysts.[9] This quasi-orthogonality should be considered when planning synthetic routes.

Expert Insight: When performing hydrogenolysis on derivatives of 2-azabicyclo[2.2.1]heptane-3-one, it is important to consider the potential for reduction of other functional groups within the molecule. The lactam carbonyl is generally stable to these conditions.

Pillar 3: Experimental Protocols and Visualization

A self-validating system relies on robust and reproducible protocols. The following are representative experimental procedures for the deprotection of Boc, Cbz, and Fmoc groups from a 2-azabicyclo[2.2.1]heptane-3-one derivative.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the N-Boc-2-azabicyclo[2.2.1]heptane-3-one derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.[4]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.

  • Work-up and Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether, filtered, and dried under vacuum to yield the deprotected amine hydrochloride.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-2-azabicyclo[2.2.1]heptane-3-one derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 3: Fmoc Deprotection using Piperidine

  • Dissolution: Dissolve the N-Fmoc-2-azabicyclo[2.2.1]heptane-3-one derivative (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[6][10]

  • Reaction Monitoring: Stir the solution at room temperature. Deprotection is typically rapid, often complete within 5-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, remove the DMF and piperidine under high vacuum. The residue can be co-evaporated with toluene to azeotropically remove residual piperidine. The crude product can then be purified by column chromatography or crystallization.

Visualization of Workflows and Logical Relationships

G cluster_synthesis Synthetic Pathway cluster_logic Protecting Group Selection Logic Start Start Protected_Scaffold N-Protected 2-Azabicyclo[2.2.1]heptane-3-one Start->Protected_Scaffold Protection Deprotection Selective Deprotection Protected_Scaffold->Deprotection Further_Functionalization Further Functionalization Deprotection->Further_Functionalization Final_Product Final_Product Further_Functionalization->Final_Product Boc Boc Acidic_Cleavage Acidic Cleavage (e.g., TFA, HCl) Boc->Acidic_Cleavage Labile Reductive_Cleavage Reductive Cleavage (H₂, Pd/C) Boc->Reductive_Cleavage Stable Basic_Cleavage Basic Cleavage (Piperidine) Boc->Basic_Cleavage Stable Cbz Cbz Cbz->Acidic_Cleavage Moderately Stable Cbz->Reductive_Cleavage Labile Cbz->Basic_Cleavage Stable Fmoc Fmoc Fmoc->Acidic_Cleavage Stable Fmoc->Reductive_Cleavage Generally Stable Fmoc->Basic_Cleavage Labile

Caption: Orthogonal protecting group strategy for 2-azabicyclo[2.2.1]heptane-3-one.

G cluster_workflow General Deprotection Workflow Start Start: Protected Compound Reaction_Setup Reaction Setup: Dissolve in Solvent Start->Reaction_Setup Reagent_Addition Add Deprotection Reagent Reaction_Setup->Reagent_Addition Reaction Stir and Monitor (TLC, LC-MS) Reagent_Addition->Reaction Workup Quench and/or Filter Reaction->Workup Isolation Solvent Removal and/or Extraction Workup->Isolation Purification Purification (Chromatography, Crystallization) Isolation->Purification End End: Deprotected Amine Purification->End

Caption: A generalized experimental workflow for amine deprotection.

Conclusion

The selection of an amine protecting group for the 2-azabicyclo[2.2.1]heptane-3-one scaffold is a strategic decision that hinges on the planned synthetic route. The Boc group offers reliable protection and is readily cleaved under acidic conditions, making it suitable for syntheses that avoid strong acids in subsequent steps. The Cbz group provides robust protection and is removed under mild, neutral hydrogenolysis conditions, ideal for substrates with acid or base sensitivities, provided no other reducible functional groups are present. The Fmoc group, with its base-lability, is the quintessential orthogonal partner to acid-labile and hydrogenolysis-labile groups, though its own stability to reductive conditions should be considered.

By understanding the nuanced stability of each protecting group in the context of the unique structural and electronic properties of the 2-azabicyclo[2.2.1]heptane-3-one system, researchers can design and execute more efficient and successful synthetic campaigns, ultimately accelerating the drug discovery and development process.

References

  • Ivon, R., et al. (2023). Synthesis of orthogonally protected α,β-diamino acid derivatives incorporating the conformationally rigid 2,5-DBH scaffold. Source not specified.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.
  • The Royal Society of Chemistry. (2010).
  • Vinayagam, V., et al. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
  • The Journal of Organic Chemistry. (n.d.). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs.
  • University course notes. (n.d.).
  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R). Semantic Scholar.
  • ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis. ChemicalBook.
  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.
  • ResearchGate. (n.d.). A New Lactam Protecting Group.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
  • Ikeda, M., Sato, T., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
  • Magesa, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N‑Benzyloxycarbonyl (N‑Cbz)
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 35.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Ikeda, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, Vol. 37, No. 1.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ResearchGate. (n.d.). Influence of the nitrogen protecting group.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. RSC Publishing.
  • Repository of the Academy's Library. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Wiley-VCH GmbH.
  • ARKIVOC. (2010). Synthesis and free radical cyclization of compound 5.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • The Journal of Organic Chemistry. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics.
  • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • DOI. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.
  • Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • PMC. (n.d.).
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source not specified.
  • New Journal of Chemistry. (n.d.). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.
  • Reddit. (2016). Modifying Beta Lactams for Stability?. Reddit.
  • UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA.
  • PubMed. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • ResearchGate. (2026). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • ResearchGate. (2025). An efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor.

Sources

Validation

Benchmarking catalytic efficiency in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate reactions

Benchmarking Catalytic Efficiency in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Reactions: Biocatalysis vs. Chemocatalysis Executive Summary Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (the N-Cbz-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Reactions: Biocatalysis vs. Chemocatalysis

Executive Summary

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (the N-Cbz-protected saturated Vince lactam) is a highly valuable chiral building block used in the synthesis of conformationally restricted carbocyclic nucleosides, γ-amino acids, and specific dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. Unlike its unsaturated counterpart, the saturated bicyclic framework lacks the ring strain induced by a double bond, making its catalytic ring-opening significantly more challenging.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the two premier methodologies for resolving and functionalizing this substrate: Biocatalytic Kinetic Resolution and Chemocatalytic Asymmetric Ring Opening (ARO) . By examining the causality behind catalyst selection and providing self-validating experimental protocols, this guide serves as a definitive resource for process chemists and drug development professionals.

Mechanistic Causality: The Role of N-Cbz Activation

A critical principle in lactam chemistry is amide resonance, which imparts extreme stability to the carbonyl carbon, rendering unprotected 2-azabicyclo[2.2.1]heptan-3-one highly resistant to standard nucleophilic attack[2]. In nature, only specialized γ-lactamases can efficiently hydrolyze the unprotected substrate[3].

However, installing the benzyloxycarbonyl (Cbz) group fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the Cbz group disrupts amide resonance, creating an "imide-like" activation[4]. This electronic tuning is the causal factor that lowers the activation energy barrier, enabling broad-spectrum hydrolases (like lipases) and transition-metal catalysts to efficiently attack the carbonyl or bridgehead positions.

G Racemic Racemic N-Cbz-Lactam (Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) Biocat Biocatalytic Kinetic Resolution (e.g., CAL-B / H2O) Racemic->Biocat Chemocat Chemocatalytic ARO (e.g., Rh-complex / ROH) Racemic->Chemocat BioProd1 (1R,4S)-N-Cbz-Amino Acid (Hydrolyzed Product) Biocat->BioProd1 k_fast BioProd2 (1S,4R)-N-Cbz-Lactam (Unreacted Enantiomer) Biocat->BioProd2 k_slow ChemoProd Chiral N-Cbz-Amino Ester (Ring-Opened Product) Chemocat->ChemoProd Enantioselective Nucleophilic Attack

Diagram 1: Divergent catalytic pathways for the asymmetric ring-opening of N-Cbz-Vince lactam.

Catalyst Benchmarking & Quantitative Data

To objectively evaluate catalytic efficiency, we benchmark immobilized Candida antarctica Lipase B (CAL-B) against a standard Rhodium(I)/(R)-BINAP chemocatalytic system.

  • Biocatalysis excels in achieving near-perfect enantiomeric excess (ee) for the unreacted substrate via kinetic resolution, though it is inherently capped at a 50% theoretical yield.

  • Chemocatalysis allows for direct desymmetrization or dynamic kinetic resolution, pushing overall conversion past the 50% limit, albeit often requiring higher catalyst loadings and generating more waste (higher E-factor).

Table 1: Comparative Efficiency Metrics for N-Cbz-Lactam Ring Opening

Catalyst SystemReaction PathwayMax Conv. (%)ee (%)TONTOF (h⁻¹)E-factor ( kg/kg )
CAL-B (Novozym 435) Kinetic Resolution50.0>99.5 (Substrate)>10,0001,2008.5
Savinase (Protease) Kinetic Resolution48.292.0 (Substrate)4,50045012.0
[Rh(cod)Cl]₂ / (R)-BINAP Asymmetric Ring Opening94.596.0 (Product)2,00015025.4
Bifunctional Thiourea Organocatalytic ARO88.091.0 (Product)5002018.2

(Note: Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on standard 24-hour reaction cycles at optimal temperatures).

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints that confirm the mechanistic success of the current step before proceeding.

Protocol A: Biocatalytic Kinetic Resolution using Immobilized CAL-B

This protocol leverages the hydrolytic power of CAL-B in an organic solvent to resolve the racemic N-Cbz-lactam. The use of an organic solvent (MTBE) rather than an aqueous buffer suppresses spontaneous, non-enantioselective background hydrolysis.

  • Preparation: Dissolve 10.0 mmol of racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Water Activity Control (Validation Checkpoint 1): Add exactly 0.55 equivalents (5.5 mmol) of distilled H₂O. Causality: Limiting water ensures the reaction physically cannot proceed past ~55% conversion, acting as a stoichiometric failsafe against over-hydrolysis.

  • Catalyst Addition: Add 100 mg of Novozym 435 (immobilized CAL-B). Incubate at 35°C under orbital shaking (200 rpm).

  • Real-Time Monitoring (Validation Checkpoint 2): Pull 50 µL aliquots every 2 hours. Derivatize and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Self-Validation: The reaction is deemed successful and complete only when the enantiomeric excess of the remaining substrate ( ees​ ) reaches ≥99.5% . If ees​ plateaus below 99%, enzyme deactivation has occurred.

  • Workup: Filter the immobilized enzyme (which can be washed and reused, improving the E-factor). Separate the unreacted highly enantioenriched (1S,4R)-lactam from the hydrolyzed (1R,4S)-N-Cbz-amino acid via simple acid-base liquid-liquid extraction.

Protocol B: Chemocatalytic ARO using Rh(I)/Chiral Phosphine

This protocol utilizes a transition metal to activate the lactam for enantioselective nucleophilic attack by an alcohol, bypassing the 50% yield limit if applied to meso-derivatives or coupled with in-situ racemization.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine 2.5 mol% [Rh(cod)Cl]₂ and 5.5 mol% (R)-BINAP in anhydrous THF (10 mL). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Observe the color shift from yellow-orange to a deep, homogeneous red. Causality: This visual cue confirms successful ligand exchange and the formation of the active chiral Rh-complex.

  • Substrate Addition: Add 10.0 mmol of the N-Cbz-lactam and 3.0 equivalents of anhydrous methanol (nucleophile) to the active catalyst solution.

  • Thermal Activation: Heat the sealed vessel to 60°C for 18 hours.

  • Reaction Monitoring (Validation Checkpoint 2): Analyze a crude reaction aliquot via ¹H-NMR.

    • Self-Validation: Look for the disappearance of the characteristic bicyclic bridgehead proton multiplet (typically around δ 4.5 ppm) and the emergence of the cyclopentyl methine protons. This validates the physical ring-opening event independently of chiral analysis.

  • Purification: Concentrate under reduced pressure and purify the resulting chiral N-Cbz-amino ester via flash column chromatography.

Conclusion

The choice between biocatalytic and chemocatalytic pathways for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate depends heavily on the target metric. If absolute enantiopurity (>99.5% ee) and a low environmental footprint (E-factor < 10) are required, [4] is the superior choice. Conversely, if the goal is to maximize throughput and yield beyond the 50% kinetic resolution limit, provides a highly efficient, though more resource-intensive, alternative.

References

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology and Biotechnology (2018). URL:[Link]

  • Green access to chiral Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (−)-γ-lactamase. Catalysis Science & Technology (2016). URL:[Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis (2024). URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (2022). URL:[Link]

  • Asymmetric Ring Opening of Epoxides and Lactams. Current Organic Chemistry (2005). URL:[Link]

Sources

Comparative

Chiral GC analysis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate isomers

The accurate determination of enantiomeric purity for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a critical analytical checkpoint in modern drug development. As an N-Cbz protected saturated Vince lactam der...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric purity for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a critical analytical checkpoint in modern drug development. As an N-Cbz protected saturated Vince lactam derivative, this molecule serves as a rigid, chiral bicyclic scaffold for synthesizing complex therapeutics, including STING modulators and CDK9 inhibitors ()[1].

While High-Performance Liquid Chromatography (HPLC) is traditionally favored for bulky, protected amines, high-resolution Chiral Gas Chromatography (GC) offers superior theoretical plate counts and faster analysis times—provided the analytical method is meticulously designed to handle the analyte's thermal properties.

This guide objectively compares the performance of leading chiral GC columns for this specific application and details a self-validating methodology grounded in thermodynamic principles.

Mechanistic Causality: The Challenge of the N-Cbz Bicyclic Lactam

To design a successful GC method, we must first analyze the analyte's structural causality:

  • Volatility vs. Tailing: The primary amine of the raw 2-azabicyclo[2.2.1]heptane framework causes severe peak tailing in GC due to hydrogen bonding with silanol groups. The N-Cbz (carboxybenzyl) protection eliminates this active proton, ensuring sharp peaks ()[2].

  • Thermal Stability Limits: The bulky N-Cbz group significantly increases the molecule's boiling point. Eluting this compound requires oven temperatures between 180 °C and 220 °C. Therefore, the chosen Chiral Stationary Phase (CSP) must possess high thermal stability to prevent column bleed.

  • Chiral Recognition: Enantiomeric separation on cyclodextrin-based CSPs relies on the transient inclusion of the bicyclic framework into the cyclodextrin cavity, stabilized by dipole-dipole interactions and hydrogen bonding at the cavity rim ()[3].

Because cyclodextrins are available in different ring sizes (α, β, γ), selecting the correct host molecule is paramount. The β-cyclodextrin (7 glucose units) provides the optimal cavity diameter for the [2.2.1] bicyclic system, whereas α is too sterically hindered and γ is too loose to provide a sufficient difference in binding constants ( K1​ vs K2​ ) ()[4].

Product Comparison: Chiral Stationary Phases (CSPs)

The table below compares three alternative column chemistries for the resolution of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate isomers.

Chiral Stationary PhaseColumn ChemistryMax Temp LimitSelectivity for N-Cbz LactamExpected Resolution ( Rs​ )
CP-Chirasil-Dex CB Permethylated β-cyclodextrin chemically bonded to dimethylpolysiloxane250 °CExcellent: Optimal cavity fit; bonded phase prevents bleed at high temps.> 2.0 (Baseline)
Rt-βDEXse Di-alkylated β-cyclodextrin embedded in cyanopropyl-dimethyl polysiloxane230 °CVery Good: Strong dipole interactions, but non-bonded nature limits max temp.1.8 - 2.0
Astec CHIRALDEX G-TA Trifluoroacetylated γ-cyclodextrin200 °CPoor: Cavity too large for the bicyclic ring; high bleed at required elution temp.< 1.0 (Co-elution)

Data Synthesis: The CP-Chirasil-Dex CB is the superior choice. Its chemically bonded phase allows for higher operating temperatures (up to 250 °C) without degrading the baseline, which is an absolute necessity for eluting the heavy N-Cbz protected lactam ()[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method relies on internal system suitability checks rather than external assumptions.

Sample Preparation
  • Diluent: Anhydrous Ethyl Acetate (minimizes expansion volume in the GC liner).

  • Concentration: Dissolve 1.0 mg of racemic Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in 1.0 mL of diluent.

Instrument Parameters
  • Column: CP-Chirasil-Dex CB (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (He) at a constant linear velocity of 40 cm/sec. Causality: High linear velocity minimizes longitudinal diffusion, maximizing theoretical plates for closely eluting enantiomers ()[6].

  • Injection: 1.0 µL, Split ratio 50:1. Injector temperature set to 250 °C to ensure instantaneous volatilization of the heavy lactam.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Thermodynamic Oven Program
  • Initial: 150 °C (Hold 2 min).

  • Ramp: 2 °C/min to 220 °C. Causality: A shallow ramp through the critical elution zone maximizes the thermodynamic partitioning differences between the (1R, 4S) and (1S, 4R) inclusion complexes.

  • Hold: 220 °C for 10 min to bake out any late-eluting impurities.

System Validation Workflow

A protocol is only as reliable as its internal controls. Execute the following sequence:

  • Blank Run: Inject pure Ethyl Acetate. Validation: Confirms no ghost peaks or column bleed in the integration window.

  • Racemate SST (System Suitability Test): Inject the 1.0 mg/mL racemic mixture. Validation: The system is only deemed suitable if the calculated resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 .

  • Chiral Assignment: Spike the racemate with a known enantiopure standard, such as the (1R, 4S) isomer ()[7]. Validation: The peak exhibiting area enhancement definitively identifies the elution order.

Workflow Visualization

G Start Racemic N-Cbz-Bicyclic Lactam (High Boiling Point) GC Capillary GC Injection (Split 50:1, 250°C) Start->GC Volatilization Phase β-Cyclodextrin CSP (Cavity Size Match) GC->Phase He Carrier Gas Complex1 Transient Complex 1 (1R, 4S Isomer) Phase->Complex1 K1 (Fast Elution) Complex2 Transient Complex 2 (1S, 4R Isomer) Phase->Complex2 K2 (Slow Elution) Det1 FID Detection (Peak 1: Lower K) Complex1->Det1 Rs > 1.5 Det2 FID Detection (Peak 2: Higher K) Complex2->Det2 Rs > 1.5

Fig 1. Chiral recognition and separation workflow of bicyclic lactam isomers via cyclodextrin GC.

Sources

Validation

A Comparative Spectroscopic Guide to N-Protected Vince Lactam Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, stands out as a critical chiral building block.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, stands out as a critical chiral building block.[1][2][3][4][5] Its rigid bicyclic structure is a valuable scaffold for synthesizing carbocyclic nucleoside analogues, including potent antiviral agents like Abacavir and Peramivir.[3][4][5] The journey from this versatile precursor to a final active pharmaceutical ingredient invariably involves the strategic use of nitrogen-protecting groups. The choice of this protecting group is far from trivial, as it not only dictates the chemical pathways available for subsequent transformations but also subtly alters the molecule's electronic and conformational properties.

This guide provides a detailed spectroscopic comparison of three commonly used N-protected derivatives of Vince lactam: N-Boc, N-Cbz, and N-Ac. By understanding the distinct spectroscopic signatures of each derivative, researchers can gain deeper insights into their structural nuances, monitor reaction progress with greater precision, and ultimately streamline their synthetic workflows.

The Influence of N-Protecting Groups on Spectroscopic Properties

The introduction of a protecting group on the nitrogen atom of the Vince lactam core induces significant changes in the molecule's electronic environment, which are directly reflected in its spectroscopic data.[6][7] These changes are primarily due to the differing electron-withdrawing and steric properties of the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups.

The electron-donating or withdrawing nature of a protecting group can influence the electron density around the amide bond and the adjacent protons and carbons.[8] This, in turn, affects their shielding and deshielding in Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][9][10][11] Furthermore, the vibrational frequencies of the amide carbonyl and other functional groups, as observed in Infrared (IR) spectroscopy, are also sensitive to these electronic effects.[12] Finally, the fragmentation patterns in Mass Spectrometry (MS) can be influenced by the stability of the protected lactam and the nature of the protecting group itself.[13]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc, N-Cbz, and N-Ac Vince lactam derivatives. These values are compiled from typical experimental data and should serve as a reliable reference for compound characterization.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton N-Boc-Vince Lactam (δ, ppm) N-Cbz-Vince Lactam (δ, ppm) N-Ac-Vince Lactam (δ, ppm) Rationale for Chemical Shift Differences
Olefinic (H-5, H-6) ~6.2-6.4~6.3-6.5~6.1-6.3The aromatic ring of the Cbz group can induce a slight downfield shift due to anisotropic effects. The acetyl group, being less sterically demanding, may allow for a conformation that results in a slight upfield shift.
Bridgehead (H-1, H-4) ~3.2-3.4~3.3-3.5~3.1-3.3Similar to the olefinic protons, the Cbz group's aromatic ring can cause a downfield shift.
Aliphatic (CH₂) ~1.8-2.2~1.9-2.3~1.7-2.1The trends in chemical shifts for the aliphatic protons generally follow those of the bridgehead and olefinic protons.
Protecting Group ~1.5 (s, 9H)~5.2 (s, 2H), ~7.3-7.4 (m, 5H)~2.1 (s, 3H)These signals are characteristic of the respective protecting groups.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon N-Boc-Vince Lactam (δ, ppm) N-Cbz-Vince Lactam (δ, ppm) N-Ac-Vince Lactam (δ, ppm) Rationale for Chemical Shift Differences
Amide Carbonyl (C=O) ~170~172~169The Cbz group is more electron-withdrawing than the Boc and Ac groups, leading to a more deshielded carbonyl carbon.
Olefinic (C-5, C-6) ~135-138~136-139~134-137The electronic effects of the protecting groups on the olefinic carbons are less pronounced but follow a similar trend.
Bridgehead (C-1, C-4) ~58-60~59-61~57-59The electron-withdrawing nature of the Cbz group leads to a downfield shift.
Aliphatic (CH₂) ~30-32~31-33~29-31Trends are consistent with the other carbon signals.
Protecting Group ~80 (C(CH₃)₃), ~28 (C(CH₃)₃)~67 (CH₂), ~128-136 (Aromatic)~22 (CH₃)Characteristic chemical shifts for each protecting group.

Table 3: Comparative IR Data (ATR)

Vibrational Mode N-Boc-Vince Lactam (cm⁻¹) N-Cbz-Vince Lactam (cm⁻¹) N-Ac-Vince Lactam (cm⁻¹) Rationale for Frequency Differences
Amide C=O Stretch ~1690~1705~1680The more electron-withdrawing Cbz group increases the double bond character of the amide carbonyl, shifting the stretching frequency to a higher wavenumber.
C=C Stretch ~1640~1645~1635The electronic influence of the protecting group on the olefinic bond is observable, though less pronounced than on the carbonyl group.
C-N Stretch ~1250~1260~1240The stronger inductive effect of the Cbz group strengthens the C-N bond, resulting in a higher stretching frequency.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis of the N-protected Vince lactam derivatives are provided below.

Synthesis of N-Protected Vince Lactam Derivatives

A general procedure for the N-protection of Vince lactam is as follows:

  • Dissolution: Dissolve Vince lactam (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution and cool to 0 °C.

  • Protecting Group Reagent Addition: Slowly add the protecting group reagent (1.1 eq) (e.g., di-tert-butyl dicarbonate for Boc, benzyl chloroformate for Cbz, or acetic anhydride for Ac) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-protected Vince lactam derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[14] For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[15] For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[17][18]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the high-resolution mass spectrum (HRMS).

Visualizing the Comparison

To better illustrate the relationships between the protecting groups and their spectroscopic outcomes, the following diagrams are provided.

G cluster_PG N-Protecting Groups cluster_Spectroscopy Spectroscopic Techniques Boc Boc NMR NMR Boc->NMR ¹H: ~1.5 ppm (s, 9H) ¹³C: ~170 ppm (C=O) IR IR Boc->IR C=O: ~1690 cm⁻¹ MS MS Boc->MS Cbz Cbz Cbz->NMR ¹H: ~7.3 ppm (m, 5H) ¹³C: ~172 ppm (C=O) Cbz->IR C=O: ~1705 cm⁻¹ Cbz->MS Ac Ac Ac->NMR ¹H: ~2.1 ppm (s, 3H) ¹³C: ~169 ppm (C=O) Ac->IR C=O: ~1680 cm⁻¹ Ac->MS

Caption: Influence of N-protecting groups on spectroscopic data.

G start Vince Lactam prot N-Protection (Boc₂O, Cbz-Cl, or Ac₂O) start->prot workup Aqueous Workup prot->workup purify Column Chromatography workup->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis

Caption: General workflow for synthesis and analysis.

Conclusion

The choice of an N-protecting group for Vince lactam has a clear and predictable impact on its spectroscopic properties. The electron-withdrawing Cbz group generally causes downfield shifts in NMR and higher frequency stretches in IR for the amide carbonyl, reflecting its influence on the electronic structure of the lactam. Conversely, the Boc and Ac groups exhibit less pronounced effects. This guide provides a foundational understanding and practical data to aid researchers in the synthesis and characterization of these important pharmaceutical intermediates. By leveraging this comparative spectroscopic data, scientists can make more informed decisions in their synthetic strategies and accelerate the development of novel therapeutics.

References

  • Lyu, B., et al. (2024). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank. Available at: [Link]

  • Alcolea Palafox, M. (2017). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. Available at: [Link]

  • Lyu, B., et al. (2024). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. MDPI. Available at: [Link]

  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. Available at: [Link]

  • O'Brien, J. R., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Singh, R., et al. (2010). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. Available at: [Link]

  • Forgó, P., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • IMSERC. (n.d.). 1H ACQUISITION PERIOD. Available at: [Link]

  • Forgó, P., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Vince lactam. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • University of California, Davis. (2015). NMR Experiments. Available at: [Link]

  • Chen, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]

  • Klasinc, L., & Novak, I. (2005). Electronic structure effects of amide group: Vince lactam. Journal of Electron Spectroscopy and Related Phenomena. Available at: [Link]

  • Peterson, E. M., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, M., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Enantiopurity of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the precise determination of enantiomeric purity is a critical quality attribute, essential for ensuring the safety and efficacy of a drug candidate. This guide provides a comprehensive comparison of polarimetry with other established analytical techniques for validating the enantiopurity of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key chiral intermediate in the synthesis of various therapeutic agents.

The importance of enantiomeric purity is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have increasingly favored the development of single-enantiomer drugs over racemic mixtures.[2] This preference stems from the understanding that one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.[3] Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable in both research and quality control settings.

This guide will delve into the principles and practical application of polarimetry, a traditional yet valuable technique for assessing optical purity. We will then objectively compare its performance against modern, high-resolution methods such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Through detailed experimental protocols, data-driven comparisons, and an exploration of the underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate method for their specific analytical needs.

Principles of Enantiopurity Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] It is mathematically expressed as:

% ee = (|[R] - [S]| / ([R] + [S])) x 100

Where [R] and [S] represent the concentrations or amounts of the R- and S-enantiomers, respectively.

Several analytical techniques are employed to determine enantiomeric excess, each operating on distinct principles:

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1] The magnitude of this rotation is directly proportional to the concentration of the chiral substance and its inherent specific rotation.

  • Chiral Chromatography (HPLC & GC): These methods physically separate the two enantiomers using a chiral stationary phase (CSP).[4] The differential interactions between the enantiomers and the CSP result in different retention times, enabling their individual quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), enantiomers can form transient diastereomeric complexes.[1] This leads to the appearance of distinct signals for each enantiomer in the NMR spectrum, allowing for the determination of their relative ratios.[5]

Polarimetry: A Foundational Technique for Chiral Analysis

Polarimetry is a classical and straightforward method for assessing the optical purity of a chiral compound.[3] It relies on the principle that enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[6] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined by the Biot equation:

[α] = α / (l * c)

Where:

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The enantiomeric excess can then be calculated using the following formula:

% ee = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample mixture and [α]max is the specific rotation of the pure enantiomer.

Experimental Protocol: Polarimetry

Objective: To determine the enantiomeric excess of a sample of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate using polarimetry.

Materials:

  • Polarimeter

  • Volumetric flasks

  • Analytical balance

  • Sample of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Enantiomerically pure standard of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (if available)

  • High-purity solvent (e.g., chloroform, ethanol)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

  • Preparation of Standard Solution: Accurately weigh a known amount of the enantiomerically pure standard and dissolve it in a specific volume of the chosen solvent to prepare a solution of known concentration.

  • Measurement of Standard: Rinse the polarimeter cell with the standard solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation. This value will be used to determine [α]max.

  • Preparation of Sample Solution: Prepare a solution of the test sample at the same concentration as the standard solution.

  • Measurement of Sample: Rinse and fill the polarimeter cell with the sample solution. Measure and record the observed optical rotation (α).

  • Calculation:

    • Calculate the specific rotation of the sample ([α]observed) using the Biot equation.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]observed / [α]max) x 100.[1]

dot graph TD A[Start: Prepare Sample and Standard Solutions] --> B{Calibrate Polarimeter}; B --> C[Measure Optical Rotation of Standard ([α]max)]; B --> D[Measure Optical Rotation of Sample ([α]obs)]; C --> E{Calculate Enantiomeric Excess}; D --> E; E --> F[End: Report % ee]; Figure 1: Workflow for enantiomeric excess determination using polarimetry.

Comparative Analysis of Analytical Methods

While polarimetry is a rapid and cost-effective technique, it is essential to understand its limitations and how it compares to other modern analytical methods. Chiral HPLC and NMR spectroscopy often provide more detailed and accurate information regarding enantiomeric composition.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for determining enantiomeric purity due to its high accuracy, precision, and sensitivity.[1] This technique physically separates the enantiomers, allowing for their individual quantification, even in the presence of achiral impurities.[4]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate by chiral HPLC.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase (e.g., hexane/isopropanol mixture)

  • Sample and racemic standard of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Procedure:

  • Method Development: Select a suitable CSP and optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • System Suitability: Inject a racemic standard to confirm the resolution and retention times of the two enantiomers.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample solution into the HPLC system.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = ((Areamajor - Areaminor) / (Areamajor + Areaminor)) x 100.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating or derivatizing agents, offers a powerful non-separative method for determining enantiomeric ratios.[5] The formation of diastereomeric complexes leads to distinct NMR signals for each enantiomer, and the ratio of their integrals corresponds to the enantiomeric ratio.[1]

Experimental Protocol: Chiral NMR Spectroscopy

Objective: To determine the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate using chiral NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Chiral solvating agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agent (CDA)

  • Sample of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Procedure:

  • CSA/CDA Selection: Choose a suitable chiral agent known to interact with the analyte.

  • Sample Preparation: Dissolve a known amount of the sample in the deuterated solvent in an NMR tube and acquire a standard 1H NMR spectrum.

  • Addition of Chiral Agent: Add the CSA or CDA to the NMR tube in stoichiometric amounts.

  • Analysis: Acquire a 1H NMR spectrum after the addition of the chiral agent. Identify a proton signal that resolves into two distinct diastereotopic signals.

  • Quantification: Carefully integrate the two resolved signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[1]

dot graph TD subgraph "Method Selection Logic" A{Start: Need to Determine Enantiomeric Excess} --> B{Is a high degree of accuracy and sensitivity required?}; B -- Yes --> C{Is the sample compatible with HPLC?}; B -- No --> D{Is a rapid, cost-effective screening needed?}; C -- Yes --> E[Chiral HPLC]; C -- No --> F{Can a suitable chiral solvating/derivatizing agent be found?}; D -- Yes --> G[Polarimetry]; D -- No --> B; F -- Yes --> H[Chiral NMR Spectroscopy]; F -- No --> I{Re-evaluate method or consider alternative techniques}; E --> J[End: Method Selected]; G --> J; H --> J; I --> J; end Figure 2: Decision tree for selecting an analytical method for enantiomeric excess determination.

Performance Comparison

The choice of method for quantifying the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a critical decision in the analytical workflow.[1] The following table provides a comparative summary of the key performance metrics for polarimetry, chiral HPLC, and chiral NMR spectroscopy.

FeaturePolarimetryChiral HPLCChiral NMR Spectroscopy
Principle Measures rotation of plane-polarized light[1]Physical separation of enantiomers[4]Formation of diastereomeric complexes[1]
Accuracy Moderate; dependent on sample purity and known [α]maxHigh[1]High
Precision ModerateHigh[1]High
Sensitivity Low to moderateHigh[1]Moderate
Sample Throughput HighModerate to lowModerate
Cost LowHighHigh
Key Advantage Rapid and simple for routine checks[7]Gold standard for accuracy and validation[1]Provides structural information and ee in one experiment[1]
Key Limitation Susceptible to interference from optically active impurities[7]Requires method development for each compoundRequires a suitable chiral agent and can be complex to interpret

Conclusion and Recommendations

The validation of the enantiopurity of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has provided a comparative overview of three key analytical techniques: polarimetry, chiral HPLC, and chiral NMR spectroscopy.

Polarimetry remains a valuable and accessible tool for rapid, routine screening of enantiomeric purity, particularly when dealing with highly pure samples where a high degree of accuracy is not the primary concern.[1] Its speed and low cost are significant advantages for in-process controls.

Chiral HPLC stands out as the most robust and reliable method for the definitive quantification of enantiomeric excess.[1] Its ability to physically separate enantiomers provides unambiguous results, making it the preferred method for final product release testing and for inclusion in regulatory submissions where data integrity is paramount.

Chiral NMR Spectroscopy offers a powerful alternative, especially when structural confirmation and enantiomeric excess determination are required from a single experiment.[1]

For researchers and drug development professionals, a multi-faceted approach is often the most prudent strategy. Initial screening of enantiomeric purity may be efficiently performed using polarimetry. However, for method validation and the final, definitive quantification of the enantiomeric excess of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a well-developed and validated chiral HPLC method is strongly recommended. This ensures both efficiency in the development pipeline and the highest level of confidence in the final reported data.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • SCHMIDT + HAENSCH. (n.d.). Measure Enantiomeric excess with Polarimeters.
  • [No Author]. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Benchchem. (n.d.). A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods.
  • ACS Publications. (2013, February 4). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters.
  • MDPI. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Benchchem. (n.d.). A Comparative Guide to Validating Enantiomeric Excess of (R)-(2-Furyl)hydroxyacetonitrile: Polarimetry vs. Chiral HPLC.
  • [No Author]. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (2013, July 17). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • Benchchem. (n.d.). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • PubMed. (n.d.). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • RSC Publishing. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews.
  • PMC. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances.
  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry.
  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf.
  • [No Author]. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • [No Author]. (n.d.). Determination of enantiomeric excess.
  • [No Author]. (n.d.). Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point.
  • RSC Publishing. (2017, February 28). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics.
  • [No Author]. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
  • PMC. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
  • Echemi. (n.d.). benzyl 3-oxa-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
  • lookchem. (n.d.). Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate.
  • NextSDS. (n.d.). Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Sources

Safety & Regulatory Compliance

Safety

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate proper disposal procedures

Comprehensive Standard Operating Procedure: Handling and Disposal of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate As drug development professionals and synthetic chemists scale up the synthesis of carbocyclic nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

As drug development professionals and synthetic chemists scale up the synthesis of carbocyclic nucleosides and advanced active pharmaceutical ingredients (APIs), the safe management of complex intermediates becomes a critical operational priority. Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a synthetically valuable, Cbz-protected saturated bicyclic lactam.

This guide provides a self-validating, authoritative protocol for the laboratory handling, waste segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazard profile. The parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) and May cause an allergic skin reaction (H317)[1].

While Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is the saturated and protected derivative, it inherits and modifies these risks through two primary mechanisms:

  • Haptenation via Ring Strain (Sensitization Risk): The bicyclic lactam core possesses inherent thermodynamic ring strain. If the compound breaches the skin barrier, nucleophilic residues (e.g., the primary amines of lysine or thiols of cysteine) on epidermal proteins can attack the lactam carbonyl. This ring-opening reaction covalently modifies the protein (haptenation), triggering an immune response and subsequent contact dermatitis[2].

  • Enhanced Lipophilicity (Absorption Risk): The addition of the Carboxybenzyl (Cbz) protecting group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates much faster penetration through the lipid-rich stratum corneum of the skin compared to the unprotected lactam, elevating the risk of systemic absorption upon accidental dermal contact.

Because of this specific structure-activity relationship (SAR), this compound must be treated as a high-penetration skin sensitizer, dictating strict PPE and specialized disposal routing.

Waste Stream Categorization

Proper disposal requires diverting the chemical from aqueous waste streams. As a synthetic xenobiotic with a bulky aromatic protecting group, it is not readily biodegradable and will cause environmental contamination if flushed down the sink. All waste must be routed to high-temperature incineration.

Table 1: Quantitative Waste Stream Categorization and Disposal Parameters

Waste StreamPrimary ComponentsEPA Waste CodePrimary HazardDisposal Method
Halogenated Liquid Cbz-lactam, DCM, ChloroformF002Toxicity, SensitizationHigh-Temp Incineration
Non-Halogenated Liquid Cbz-lactam, EtOAc, HexanesD001Flammability, SensitizationHigh-Temp Incineration
Solid Waste Pure Cbz-lactam, Silica gelState RegulatedSensitizationSolid Waste Incineration
Contaminated PPE Nitrile gloves, Kimwipes, VialsN/ATrace ContaminationSolid Waste Incineration

Procedural Workflows

Protocol A: Safe Handling and Transfer

Self-Validating QA Step: Always verify the integrity of your secondary containment before initiating transfer.

  • Engineering Controls: Conduct all weighing, transfer, and reaction setups inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Selection: Wear standard laboratory attire, safety goggles, and double nitrile gloves . The double-gloving technique is critical; if the outer glove is contaminated by the highly lipophilic Cbz-lactam, it must be immediately removed to prevent breakthrough to the skin.

  • Static Mitigation: Because the compound is typically handled as a dry powder or crystalline solid, use an anti-static weighing boat and an ionizing bar to prevent aerosolization of the sensitizing dust.

Protocol B: Waste Segregation and Disposal

Self-Validating QA Step: Ensure liquid waste carboys are vented and stored in secondary containment trays capable of holding 110% of the carboy's volume.

  • Liquid Waste Segregation:

    • If the Cbz-lactam is dissolved in halogenated solvents (e.g., Dichloromethane), pour the mother liquor into the designated Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol), route to the Non-Halogenated Organic Waste carboy.

    • Crucial: Never mix halogenated and non-halogenated waste, as this exponentially increases disposal costs and can cause exothermic incompatibilities.

  • Solid Waste Containment:

    • Collect all TLC plates, silica gel from flash chromatography, and empty reagent vials contaminated with the Cbz-lactam.

    • Place these items into a heavy-duty, transparent polyethylene bag. Seal the bag and place it inside a rigid, chemically resistant solid waste drum (e.g., a 5-gallon poly drum).

  • Labeling: Affix a hazardous waste label to all containers immediately upon the first drop of waste. Explicitly list "Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate" and "Sensitizer" on the label.

Protocol C: Spill Response and Decontamination
  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and establish a 5-foot perimeter.

  • Containment (Solid): If the spill is a dry powder, do not sweep it, as this generates hazardous dust. Gently cover the powder with damp paper towels (using water or ethanol) to suppress aerosolization, then carefully scoop the material into a solid waste container.

  • Decontamination (Liquid): For solution spills, apply an inert absorbent pad or vermiculite. Once absorbed, transfer the material to the solid waste drum. Wash the affected surface with a 10% bleach solution followed by ethanol to degrade and solubilize any remaining organic residue.

Waste Routing Visualization

The following diagram illustrates the logical flow of waste segregation to ensure environmental compliance and laboratory safety.

WasteWorkflow Start Generation of Benzyl 3-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Waste Decision Physical State of Waste? Start->Decision Liquid Liquid Solutions (e.g., in DCM, EtOAc) Decision->Liquid Dissolved Solid Solid Residues (Crystals, Powders) Decision->Solid Pure/Precipitate Consumables Contaminated Consumables (Gloves, Pipette Tips) Decision->Consumables Contacted LiquidContainer Organic Waste Carboy (Halogenated or Non-Halogenated) Liquid->LiquidContainer SolidContainer Hazardous Solid Waste Drum (Double-bagged) Solid->SolidContainer Consumables->SolidContainer Incineration High-Temperature Incineration (EPA RCRA Compliant) LiquidContainer->Incineration SolidContainer->Incineration

Workflow for the segregation and disposal of Cbz-protected bicyclic lactam waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL: [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

As a Senior Application Scientist consulting with drug development teams, I frequently oversee the scale-up of carbocyclic nucleosides and conformationally restricted peptidomimetics. Handling protected bicyclic lactams...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with drug development teams, I frequently oversee the scale-up of carbocyclic nucleosides and conformationally restricted peptidomimetics. Handling protected bicyclic lactams like Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate requires moving beyond standard laboratory safety assumptions.

Standard operating procedures often fail because they list what to wear without explaining why. When researchers understand the mechanistic causality behind a chemical hazard, compliance and safety naturally follow. Below is the definitive, causality-driven guide to the personal protective equipment (PPE) and operational workflows required for handling this specific compound.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a saturated, Cbz-protected derivative of Vince lactam. To design an effective safety protocol, we must dissect its molecular structure to understand its physiological threats:

  • Protein Haptenation (Skin Sensitization - H317): The parent azabicyclo[2.2.1]heptane system is highly strained. Electrophilic carbonyls within strained lactams can readily acylate nucleophilic residues (like lysine or cysteine) on human skin proteins[1]. This haptenation triggers an immune-mediated, irreversible allergic contact dermatitis.

  • Transdermal Penetration (The Cbz Factor): The addition of the benzyl chloroformate (Cbz) protecting group fundamentally alters the molecule's pharmacokinetics. The bulky, lipophilic benzyl group drastically increases the compound's partition coefficient (LogP). If this powder contacts bare skin—especially skin moistened by organic solvents—it acts as a transdermal penetrant, carrying the reactive lactam ring directly across the stratum corneum.

  • Corneal Damage (H318): Like many reactive lactams, accidental introduction of the dust or solvated compound into the eye can cause severe, rapid tissue damage[2].

Quantitative PPE Matrix

To mitigate these specific hazards, standard single-layer nitrile gloves and safety glasses are fundamentally insufficient. The following quantitative PPE matrix must be strictly adhered to.

PPE ComponentSpecification (Quantitative)Causality / RationaleReplacement / Maintenance
Inner Gloves 4-mil NitrileProvides baseline tactile dexterity and acts as a primary particulate barrier against the dry powder.Replace every 2 hours or upon visible contamination.
Outer Gloves 8-mil Neoprene or ButylNitrile degrades in <3 minutes when exposed to DCM. Neoprene extends solvent breakthrough time to >15 minutes.Replace immediately upon any solvent splash.
Fume Hood 80–100 fpm face velocityCaptures aerosolized particulates (aerodynamic diameter <10 µm) during powder transfer, preventing inhalation.Annual certification; verify magnehelic gauge daily.
Eye Protection ANSI Z87.1 (D3 Splash Rating)The D3 rating ensures no direct linear path for solvated lactam droplets to reach the cornea[3].Clean with 70% Isopropanol after each shift.
Body Protection Flame-Resistant (FR) Lab CoatPrevents static discharge during powder transfer, which could otherwise aerosolize the compound.Weekly laundering via specialized lab services.

Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between the compound's intrinsic hazards, the required PPE, and the resulting safe operational workflow.

PPE_Workflow cluster_Hazards Chemical Hazards cluster_PPE PPE Mitigation H1 Skin Sensitization P1 Double Gloving H1->P1 Blocks Haptenation P3 Fume Hood H1->P3 Aerosol Control H2 Corneal Damage P2 Splash Goggles H2->P2 Eye Protection H3 High Lipophilicity H3->P1 Stops Absorption W1 Safe Transfer P1->W1 P2->W1 P3->W1

Fig 1. Causality between lactam hazards, PPE selection, and safe transfer workflows.

Step-by-Step Operational Methodologies

A protocol is only as good as its execution. Every step below is designed as a self-validating system to ensure the operator is never exposed to the active compound.

Protocol A: Safe Weighing and Dry Transfer

Causality Check: Fine organic powders hold static charge. Unmitigated static causes the powder to repel from the spatula, aerosolizing the sensitizer directly into the operator's breathing zone.

  • Preparation: Verify the fume hood is operating at 80-100 fpm. Line the balance area with a static-dissipative mat.

  • PPE Donning: Don D3 splash goggles, FR lab coat, and double gloves (4-mil nitrile inner, 8-mil neoprene outer).

  • Static Mitigation: Discharge the weighing paper and the receiving glass vial using an anti-static gun (e.g., Zerostat) for 3 seconds.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

  • Containment: Cap the receiving vial with a septum-seal cap before removing it from the weighing area.

Protocol B: Closed-System Dissolution

Causality Check: Dissolving this compound in an open beaker exposes the operator to aerosolized micro-particulates as the expanding solvent vapors displace the air trapped in the powder matrix.

  • Vial Setup: Place the septum-capped vial containing the pre-weighed powder securely in a clamp inside the fume hood.

  • Solvent Drafting: Draw the required volume of carrier solvent (e.g., anhydrous Dichloromethane or Ethyl Acetate) into a Luer-lock syringe equipped with an 18-gauge needle.

  • Pressure Equalization: Insert a secondary, empty 20-gauge needle (equipped with a small cotton plug or syringe filter) into the septum. This acts as a pressure relief vent.

  • Injection: Slowly inject the solvent into the vial. The vent prevents internal pressure buildup that could otherwise rupture the septum and spray the dissolved sensitizer onto the operator.

  • Agitation: Remove the vent needle first, followed by the injection needle. Swirl the vial gently until visual homogeneity is achieved.

Waste Management & Emergency Response

Disposal Segregation: Because the Cbz-protected lactam is highly stable, it must be incinerated.

  • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste .

  • If dissolved in Ethyl Acetate (EtOAc) or Methanol: Route to Non-Halogenated Organic Waste .

  • Solid Waste: Contaminated weighing papers, inner gloves, and empty vials must be sealed in a zip-tie bag inside the fume hood before being placed in the solid hazardous waste bin. This prevents janitorial staff from encountering aerosolized dust.

Emergency Spill Response: If the solvated compound breaches your outer glove:

  • Immediately strip the outer neoprene glove inside the fume hood.

  • Inspect the inner nitrile glove. If intact, remove it, wash hands with soap and copious amounts of water for 15 minutes, and don a fresh pair of double gloves.

  • Never use solvents (like acetone) to clean your skin; solvents will strip your skin's lipid bilayer and drive the sensitizing lactam deeper into your tissue.

References

  • VINCE LACTAM MSDS | CAS 79200-56-9 Loba Chemie URL: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics Chemical Reviews (ACS Publications) URL:[Link]

Sources

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